molecular formula C6H13NO3 B172704 N-Methyl-L-proline monohydrate CAS No. 199917-42-5

N-Methyl-L-proline monohydrate

Cat. No.: B172704
CAS No.: 199917-42-5
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-JEDNCBNOSA-N
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Description

N-Methyl-L-proline monohydrate is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583529
Record name 1-Methyl-L-proline--water (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199917-42-5
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-L-proline Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 25, 2025

Abstract

N-Methyl-L-proline monohydrate is a synthetically valuable derivative of the amino acid L-proline, playing a crucial role in the fields of peptide chemistry, drug discovery, and organic synthesis. Its unique structural properties, conferred by the N-methylation of the proline ring, significantly influence the conformational rigidity, metabolic stability, and bioavailability of peptides into which it is incorporated. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and analysis. Furthermore, this document explores its application in drug development, particularly as a peptidomimetic, and illustrates its potential modulation of key signaling pathways.

Core Properties of this compound

This compound is a white to off-white crystalline solid. The presence of the methyl group on the nitrogen atom of the pyrrolidine ring introduces a permanent tertiary amine and removes the amide proton, which has profound implications for its chemical behavior and its role in peptide structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Formula C₆H₁₁NO₂ · H₂O[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 199917-42-5[1]
Appearance White to off-white powder
Melting Point 114-116 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
SMILES O.CN1CCC[C@H]1C(=O)O[2]
InChI InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1[2]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available spectral data. While comprehensive raw data is best obtained from dedicated spectral databases, this guide provides key observed and predicted values.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Predicted spectral data is available and provides characteristic signals for the protons of the pyrrolidine ring and the N-methyl group.

  • ¹³C NMR: The carbon spectrum shows distinct resonances for the carboxylic acid, the N-methyl group, and the carbons of the pyrrolidine ring.

Table 2: NMR Spectral Data for N-Methyl-L-proline

NucleusPredicted Chemical Shift (ppm)
¹H NMR Data available from spectral databases.
¹³C NMR Data available from spectral databases.

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (water of hydration)
~2950-2850C-H stretch (aliphatic)
~1700-1680C=O stretch (carboxylic acid)
~1450C-H bend (methylene)
~1180C-N stretch

Note: The spectrum is available in several spectral libraries for detailed analysis.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Methyl-L-proline. High-resolution mass spectrometry provides the exact mass, and tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for N-Methyl-L-proline

TechniqueIonm/z
Exact Mass [M+H]⁺130.0862
MS/MS Fragmentation [M+H]⁺84.0807 (base peak), 42.0339

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-Methyl-L-proline involves the direct methylation of L-proline.

Protocol: Direct N-Methylation of L-Proline

  • Dissolution: Dissolve L-proline in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the cooled solution while stirring vigorously. The reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the reaction mixture to precipitate the product.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Methyl-L-proline.

  • Hydrate Formation: The monohydrate form is typically obtained upon crystallization from aqueous solutions.

Characterization Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

2.2.2. FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire mass spectra in the desired mode (e.g., full scan for molecular weight determination or product ion scan for fragmentation analysis).

Role in Drug Development and Signaling Pathways

N-Methyl-L-proline is a valuable building block in drug development, primarily utilized as a peptidomimetic to enhance the therapeutic properties of peptide-based drugs. Its incorporation can lead to increased metabolic stability by protecting against enzymatic degradation, improved cell permeability, and the ability to induce specific secondary structures, such as β-turns, which can be crucial for receptor binding.

While direct studies on the signaling pathways specifically modulated by N-Methyl-L-proline are limited, its role as a proline analog suggests it can influence pathways where L-proline is a key player. Two such significant pathways are the mTOR (mammalian target of rapamycin) signaling pathway and collagen synthesis.

Logical Workflow for Peptidomimetic Drug Design

The following diagram illustrates the logical workflow of incorporating N-Methyl-L-proline into a peptide-based drug candidate to improve its properties.

G Workflow for N-Methyl-L-proline in Peptidomimetic Design A Lead Peptide Identification B Identify Proteolytic Cleavage Sites or Conformational Instability A->B C Substitute with N-Methyl-L-proline B->C D Enhanced Proteolytic Stability C->D E Improved Conformational Rigidity C->E F Increased Bioavailability C->F G In Vitro & In Vivo Testing D->G E->G F->G H Optimized Drug Candidate G->H

Caption: Peptidomimetic design workflow using N-Methyl-L-proline.

Modulation of mTOR Signaling Pathway

L-proline has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. As a proline analog, N-Methyl-L-proline, when part of a therapeutic peptide, could potentially influence this pathway.

G Hypothesized Modulation of mTOR Pathway by N-Methyl-L-proline Peptidomimetics cluster_0 Extracellular cluster_1 Intracellular A N-Methyl-L-proline Containing Peptide B Cellular Uptake A->B C mTORC1 Activation B->C Modulation D Protein Synthesis C->D E Cell Growth & Proliferation C->E

Caption: Potential influence of N-Methyl-L-proline peptidomimetics on the mTOR signaling pathway.

Impact on Collagen Synthesis

Collagen is rich in proline and hydroxyproline residues, and its synthesis is a highly regulated process. Peptidomimetics containing N-Methyl-L-proline could interfere with or modulate collagen synthesis, a pathway of interest in fibrosis and other connective tissue disorders.

G Potential Impact of N-Methyl-L-proline on Collagen Synthesis A Proline Pool C Prolyl-tRNA Synthetase A->C B N-Methyl-L-proline (as a therapeutic) B->C Potential Competition/ Modulation D Procollagen Synthesis C->D E Collagen Fibril Assembly D->E

References

synthesis of N-Methyl-L-proline monohydrate from L-proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Methyl-L-proline Monohydrate from L-proline

Introduction

N-Methyl-L-proline is a derivative of the amino acid L-proline, characterized by a methyl group on the nitrogen atom of the pyrrolidine ring.[1] This structural modification has significant implications in peptide chemistry and drug development. The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, enhances stability against proteolytic degradation, and can improve membrane permeability.[2][3] These properties make N-Methyl-L-proline a valuable building block in the synthesis of peptidomimetics, chiral catalysts, and various pharmaceuticals.[2] This guide provides a detailed overview of the primary synthetic routes from L-proline to N-Methyl-L-proline, focusing on methodologies, comparative data, and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis Methodologies

The conversion of the secondary amine in L-proline to a tertiary amine is most commonly achieved through reductive amination or direct alkylation. The most prevalent and efficient methods include the Eschweiler-Clarke reaction and catalytic reductive amination using formaldehyde.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for the N-methylation of primary or secondary amines.[4] It utilizes excess formic acid and formaldehyde as the methylating agents.[5] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[6][7] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the resulting tertiary amine cannot form another iminium ion.[6][7] The reaction is irreversible due to the loss of carbon dioxide gas.[6]

Catalytic Reductive Amination

This method involves the reaction of L-proline with formaldehyde in the presence of a reducing agent, typically hydrogen gas with a metal catalyst such as Palladium on charcoal (Pd/C).[8] Similar to the Eschweiler-Clarke reaction, an intermediate iminium species is formed and subsequently reduced. This approach is known for its high efficiency, clean conversion, and high yields under relatively mild conditions.[8][9]

Direct Alkylation

Older methods involve the direct alkylation of L-proline using methylating agents like dimethyl sulfate in the presence of a base.[10] While straightforward, these methods can be more challenging to control, potentially leading to side reactions, and involve more hazardous reagents compared to modern reductive amination techniques.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods for N-Methyl-L-proline.

Method Starting Material Reagents Solvent Reaction Conditions Yield (%) Reference
Eschweiler-ClarkeSecondary AmineFormic Acid, FormaldehydeAqueous80 °C, 18 h98%[5]
Catalytic Reductive AminationL-ProlineFormaldehyde (40% aq.), H₂, 10% Pd/CMethanolOvernight, H₂ atmosphere98%[8]
Direct AlkylationL-ProlineDimethyl Sulfate, Sodium HydroxideWater/Methanol4 h75%[10]

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from a general procedure for the Eschweiler-Clarke reaction.[5]

  • Reaction Setup : To 1.0 equivalent of L-proline (e.g., 0.2 mmol), add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution.

  • Heating : Heat the reaction mixture to 80 °C and maintain for 18 hours.

  • Work-up : Cool the mixture to room temperature (25 °C). Add water and 1M HCl, then extract with dichloromethane (DCM) to remove any non-basic impurities.

  • Basification : Basify the aqueous phase to pH 11 using a suitable base (e.g., NaOH).

  • Extraction : Extract the product from the basic aqueous phase with dichloromethane.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography to afford the pure N-Methyl-L-proline. For the monohydrate, crystallization from an aqueous solvent system is required.

Protocol 2: Synthesis via Catalytic Reductive Amination

This protocol is based on the synthesis described by ChemicalBook.[8]

  • Dissolution : Dissolve L-proline (e.g., 2.0 g, 17.4 mmol) in methanol (20 mL).

  • Reagent Addition : Add 40% aqueous formaldehyde solution (1.4 mL, 19.1 mmol) to the solution.

  • Catalyst Addition : Carefully add 10% palladium-on-charcoal catalyst (500 mg).

  • Hydrogenation : Stir the resulting slurry in a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) overnight at room temperature.

  • Catalyst Removal : Filter the slurry through a pad of Celite to remove the Pd/C catalyst.

  • Washing : Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Concentration : Combine the filtrates and concentrate under reduced pressure to yield the product.

  • Crystallization for Monohydrate : The product can be isolated as fine needles.[8] To obtain the monohydrate, crystallization from a water/alcohol mixture may be employed.

General Synthesis and Purification Workflow

The overall process from starting material to the final purified product follows a logical sequence of reaction, isolation, and purification, as illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_product Product l_proline L-Proline reaction N-Methylation Reaction l_proline->reaction reagents Methylating Agents (e.g., HCHO, HCOOH) reagents->reaction workup Work-up / Catalyst Removal reaction->workup Reaction Completion concentration Solvent Evaporation workup->concentration crystallization Crystallization (Aqueous Solvent) concentration->crystallization isolation Filtration & Drying crystallization->isolation final_product N-Methyl-L-proline Monohydrate isolation->final_product

Caption: General workflow for the synthesis of this compound.

Product Characterization

After synthesis and purification, the identity and purity of N-Methyl-L-proline are confirmed using various analytical techniques. The monohydrate form is specified by its unique CAS number: 199917-42-5.[11]

Property Value Reference
Molecular Formula C₆H₁₁NO₂ (Anhydrous) / C₆H₁₃NO₃ (Monohydrate)[8][12]
Molecular Weight 129.16 g/mol (Anhydrous) / 147.17 g/mol (Monohydrate)[1][11]
Appearance Fine needles[8]
Melting Point 142-145 °C[8]
Optical Rotation [α]²³_D_ -78.0° (c 2.0, MeOH)[8]
¹H NMR (300 MHz, D₂O) δ 3.71-3.65 & 3.55-3.51 (2m, 1H), 3.00-2.91 (m, 1H), 2.74 (s, 3H), 2.34-2.28 (m, 1H), 1.99-1.78 (m, 3H)[8]
¹³C NMR (75 MHz, CDCl₃) δ 173.06, 70.18, 55.83, 40.26, 28.34, 22.37[8]
IR (KBr disk) ν (cm⁻¹) 3000-2800 (CH, saturated), 2675 & 2605 (ammonium ion), 1669 (CO₂H), 1612 (CO₂⁻)[8]
HRMS (M⁺) Calculated for C₆H₁₁NO₂: 129.0790, Found: 129.0784[8]

Conclusion

The synthesis of N-Methyl-L-proline from L-proline is a well-established process critical for the advancement of peptide science and medicinal chemistry. Modern reductive amination methods, particularly the Eschweiler-Clarke reaction and catalytic hydrogenation with formaldehyde, offer high yields, excellent purity, and operational simplicity. These methods avoid the use of harsh reagents and prevent common side reactions like over-methylation. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and application of this important amino acid derivative.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of N-Methyl-L-proline Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline monohydrate, a derivative of the amino acid L-proline, is a compound of significant interest in pharmaceutical and chemical research. Its unique structural features, including a chiral center and a methylated amine within a pyrrolidine ring, contribute to its utility as a building block in peptide synthesis and as a chiral auxiliary. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its spectral and physical data, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways.

Chemical Structure and Stereochemistry

N-Methyl-L-proline is a cyclic amino acid derivative characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and a methyl group attached to the nitrogen atom. The "L" designation and the (2S) descriptor in its IUPAC name, (2S)-1-methylpyrrolidine-2-carboxylic acid, define its absolute stereochemistry at the alpha-carbon.[1][2] This specific configuration is crucial for its biological activity and its application in stereoselective synthesis. The monohydrate form incorporates one molecule of water per molecule of N-Methyl-L-proline in its crystal lattice.

The presence of the methyl group on the nitrogen atom renders it a tertiary amine, which influences its chemical properties, such as its basicity and nucleophilicity, compared to its parent amino acid, L-proline.[1] The rigid five-membered ring structure imparts conformational constraints that are valuable in the design of peptidomimetics and other bioactive molecules.[3]

Molecular Representations
  • 2D Structure:

  • SMILES: CN1CCC[C@H]1C(=O)O[4]

  • InChI: InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-Methyl-L-proline and its monohydrate form is presented below.

Table 1: Physicochemical Properties of N-Methyl-L-proline and its Monohydrate
PropertyValueReference
IUPAC Name (2S)-1-methylpyrrolidine-2-carboxylic acid[1]
Synonyms (-)-Hygric acid, (S)-1-Methylpyrrolidine-2-carboxylic acid
Molecular Formula C₆H₁₁NO₂ (anhydrous)[4]
C₆H₁₃NO₃ (monohydrate)
Molecular Weight 129.16 g/mol (anhydrous)[4]
147.17 g/mol (monohydrate)
CAS Number 475-11-6 (anhydrous)[4]
340793-44-8 (monohydrate)
Appearance White to off-white crystalline powder[4]
Melting Point 114-116 °C[4]
Optical Activity [α]¹⁸/D −83.1° (c = 1 in H₂O)
Table 2: Spectroscopic Data for N-Methyl-L-proline
TechniqueDataReference
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C-N, and O-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[1]

Note: Detailed spectral data with peak assignments can be found in various chemical databases.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization of this compound.

X-ray Crystallography for Structural Elucidation

Protocol:

  • Crystallization: Dissolve this compound in a suitable solvent system (e.g., a mixture of a polar solvent like water or ethanol and a less polar co-solvent). Slow evaporation of the solvent at a controlled temperature is a common method for growing single crystals.

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts (δ) of the protons are referenced to an internal standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to simplify the spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively, providing further structural confirmation.

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is employed to determine the enantiomeric purity of N-Methyl-L-proline.

Protocol:

  • Stationary Phase Selection: Choose a suitable chiral stationary phase (CSP) capable of separating the enantiomers of N-Methyl-L-proline. Polysaccharide-based or cyclodextrin-based columns are often effective.

  • Mobile Phase Optimization: The mobile phase composition (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol, with or without an acidic or basic additive) is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC or GC system. The retention times of the L- and D-enantiomers will differ, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Biological Signaling and Logical Relationships

N-Methyl-L-proline, as a derivative of L-proline, is implicated in various biological processes, particularly in neurotransmission. L-proline and its analogs can modulate glutamatergic signaling, which is fundamental for synaptic plasticity, learning, and memory.

The following diagram illustrates the logical workflow for the characterization of this compound.

Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural & Stereochemical Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of N-Methyl-L-proline Purification Purification and Crystallization (Monohydrate) Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR ChiralChrom Chiral Chromatography (HPLC/GC) Purification->ChiralChrom MS Mass Spectrometry Purification->MS Structure Confirmation of Chemical Structure XRay->Structure Stereochem Determination of Absolute Stereochemistry and Enantiomeric Purity XRay->Stereochem NMR->Structure ChiralChrom->Stereochem Purity Assessment of Chemical Purity ChiralChrom->Purity MS->Structure

Caption: Workflow for the synthesis, purification, and characterization of this compound.

The following diagram illustrates the potential involvement of proline derivatives in modulating glutamatergic signaling.

Modulation of Glutamatergic Signaling by Proline Derivatives cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential NMDA_R NMDA Receptor Glutamate_release->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_release->AMPA_R Glutamate Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Signaling Downstream Signaling Cascades Ca_influx->Signaling Proline_Deriv N-Methyl-L-proline (Proline Derivative) Proline_Deriv->NMDA_R Modulates Proline_Deriv->AMPA_R Modulates

Caption: Proline derivatives can modulate the activity of NMDA and AMPA receptors in glutamatergic synapses.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemistry. Its characterization relies on a combination of spectroscopic and crystallographic techniques. While a definitive crystal structure of the monohydrate is not publicly available, its chemical structure and stereochemistry can be confidently assigned using NMR and chiral chromatography. Its role as a modulator of glutamatergic neurotransmission highlights its potential for the development of novel therapeutic agents targeting the central nervous system. This guide provides a foundational understanding for researchers working with this important compound.

References

The Natural Occurrence of N-Methyl-L-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline, a derivative of the amino acid L-proline, is a naturally occurring compound found across various biological systems, including plants and microorganisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, biosynthesis, and physiological roles of N-Methyl-L-proline. The document details its distribution in the plant kingdom, particularly in citrus species, and its presence in other organisms. Furthermore, it outlines established analytical methodologies for the extraction, identification, and quantification of this molecule. While the precise biosynthetic pathways and signaling cascades involving N-Methyl-L-proline are still areas of active investigation, this guide synthesizes the available data on proline metabolism and the known biological activities of N-Methyl-L-proline and its derivatives, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N-Methyl-L-proline is an amino acid derivative characterized by the methylation of the secondary amine in the pyrrolidine ring of L-proline.[1][2] Its presence in nature has been confirmed in a variety of organisms, where it is thought to play a role as a compatible solute, contributing to osmotic adjustment and stress tolerance.[3][4] In plants, it is considered a metabolically inert cell protectant, shielding against the detrimental effects of extreme osmolarity and temperatures.[4] Beyond its role in stress physiology, derivatives of N-Methyl-L-proline have demonstrated significant pharmacological potential, including neuroprotective and anticonvulsant properties, making it a molecule of interest for drug discovery and development.[5] This guide aims to consolidate the current understanding of N-Methyl-L-proline's natural occurrence and provide a technical resource for its study.

Natural Occurrence of N-Methyl-L-proline

N-Methyl-L-proline has been identified in a range of plant species and has also been detected in other organisms. The following tables summarize its known distribution.

Table 1: Occurrence of N-Methyl-L-proline and its Derivatives in Plants
Plant SpeciesFamilyPlant PartCompound IdentifiedReference(s)
Citrus bergamia (Bergamot)RutaceaeFruit juice and extractsN-Methyl-L-proline[3]
Citrus spp. (Yellow Orange, Blood Orange, Lemon, Mandarin, Bitter Orange)RutaceaeFruit juiceN-Methyl-L-proline[4]
Sideroxylon obtusifoliumSapotaceaeLeavesN-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline[5]
Brassica oleraceaBrassicaceaeNot specifiedN-Methyl-L-proline[1]
Trichilia clausseniiMeliaceaeNot specifiedN-Methyl-L-proline[1]
Table 2: Occurrence of N-Methyl-L-proline and its Derivatives in Other Organisms
OrganismKingdomSourceCompound IdentifiedReference(s)
Evlachovaea sp. CMB-F563FungiFish gutN-amino-l-proline methyl ester[6][7]
HumansAnimaliaFeces, Blood, UrineN-Methyl-L-proline (from diet)[4]

Biosynthesis and Metabolism

The precise enzymatic pathway for the N-methylation of L-proline to form N-Methyl-L-proline in plants and other organisms is not yet fully elucidated. However, it is understood to be a derivative of L-proline, whose own biosynthesis is well-characterized. L-proline is primarily synthesized from glutamate, with an alternative pathway from ornithine.[8][9] The methylation of proline to proline betaine (stachydrine) is known to occur in some plants, suggesting the presence of methyltransferase enzymes capable of acting on proline or its derivatives.[10] It is hypothesized that a specific L-proline-N-methyltransferase is responsible for the formation of N-Methyl-L-proline, though this enzyme has not been isolated or characterized in this specific context.

The general biosynthetic pathways of L-proline are depicted below.

Proline_Biosynthesis cluster_glutamate Glutamate Pathway cluster_ornithine Ornithine Pathway Glu Glutamate P5CS P5CS Glu->P5CS ATP, NADPH GSA_P5C γ-Glutamyl Phosphate & P5C P5CS->GSA_P5C P5CR P5CR GSA_P5C->P5CR Pro L-Proline P5CR->Pro NAD(P)H NMT L-Proline N-Methyltransferase (Hypothetical) Pro->NMT SAM -> SAH Orn Ornithine OAT OAT Orn->OAT OAT->GSA_P5C NMP N-Methyl-L-proline NMT->NMP

Caption: Biosynthesis of L-proline and hypothetical N-methylation.

Physiological Role and Signaling

While specific signaling pathways involving free N-Methyl-L-proline are not well defined, its role is inferred from the functions of its parent compound, L-proline, and its derivatives.

  • Osmotic Stress Response: L-proline accumulation is a well-documented response to osmotic stress in plants.[11][12][13] As a compatible solute, it helps maintain cell turgor and protects cellular structures without interfering with metabolism. N-Methyl-L-proline is believed to function similarly as a metabolically inert osmoprotectant.[4]

  • Neuroprotection: The derivative N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, isolated from Sideroxylon obtusifolium, has demonstrated significant neuroprotective effects in cell culture models. It was found to protect astrocytes from pilocarpine-induced injury by reducing the accumulation of reactive oxygen species (ROS) and preventing mitochondrial depolarization.[14][15][16] This suggests a potential role for N-Methyl-L-proline derivatives in modulating cellular redox status and mitochondrial function in the nervous system.

The proposed mechanism of neuroprotection by the N-Methyl-L-proline derivative is illustrated below.

Neuroprotection_Pathway Pilocarpine Pilocarpine-induced Cellular Injury ROS Increased ROS Accumulation Pilocarpine->ROS Mito_Depol Mitochondrial Depolarization Pilocarpine->Mito_Depol Astrocyte_Dys Astrocyte Dysfunction ROS->Astrocyte_Dys Mito_Depol->Astrocyte_Dys NMP_deriv N-Methyl-(2S, 4R)-trans-4- hydroxy-L-proline NMP_deriv->ROS Inhibits NMP_deriv->Mito_Depol Prevents

Caption: Neuroprotective action of an N-Methyl-L-proline derivative.

Experimental Protocols

The analysis of N-Methyl-L-proline typically involves extraction from a biological matrix followed by chromatographic separation and detection by mass spectrometry.

General Extraction and Quantification Workflow

The following diagram outlines a general workflow for the analysis of N-Methyl-L-proline from plant material.

Experimental_Workflow Start Plant Material (e.g., fruit tissue, leaves) Homogenization Homogenization in Aqueous/Organic Solvent (e.g., Ethanol/Water) Start->Homogenization Extraction Solid-Liquid Extraction (e.g., sonication, heating) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract SPE Solid Phase Extraction (SPE) (optional cleanup) Crude_Extract->SPE Final_Sample Final Sample for Analysis Crude_Extract->Final_Sample Direct Analysis SPE->Final_Sample Analysis LC-MS/MS Analysis Final_Sample->Analysis Quantification Quantification using Standard Curve Analysis->Quantification

Caption: General workflow for N-Methyl-L-proline analysis.

Detailed Protocol: HPLC-ESI-Tandem Mass Spectrometry

This protocol is adapted from methodologies used for the analysis of proline derivatives in citrus fruits.[3]

1. Sample Preparation and Extraction:

  • Weigh a known amount of fresh plant material (e.g., 1-5 g).

  • Homogenize the tissue in a suitable solvent, such as 70% ethanol or a buffer solution.

  • Subject the homogenate to extraction, for example, by ultrasonication for 15-20 minutes at room temperature.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.

2. Chromatographic Conditions:

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is typically used for N-Methyl-L-proline.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for N-Methyl-L-proline is [M+H]+ at m/z 130.1. Product ions for fragmentation would need to be determined by infusion of a pure standard, but a likely transition would involve the loss of the carboxyl group.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument used.

4. Quantification:

  • Prepare a series of standard solutions of N-Methyl-L-proline of known concentrations in the extraction solvent.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of N-Methyl-L-proline in the samples by interpolating their peak areas on the calibration curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Conclusion and Future Directions

N-Methyl-L-proline is a naturally occurring amino acid derivative with a notable presence in the plant kingdom, particularly within the Citrus genus. Its role as a potential osmoprotectant is inferred from the well-established functions of proline in stress tolerance. Furthermore, the significant neuroprotective activities of its hydroxylated derivative highlight a promising area for pharmacological research.

However, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Surveys: Broader, quantitative screening of various plant species and microorganisms to create a more comprehensive database of N-Methyl-L-proline concentrations.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific N-methyltransferase(s) responsible for the methylation of L-proline.

  • Functional Genomics: Utilizing genetic and molecular tools to elucidate the specific physiological roles of N-Methyl-L-proline in plant development and stress response.

  • Pharmacological Investigation: Further exploration of the mechanisms of action of N-Methyl-L-proline and its derivatives to assess their full therapeutic potential.

This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product. The continued investigation into N-Methyl-L-proline is poised to yield valuable insights into plant biochemistry, stress physiology, and novel therapeutic strategies.

References

N-Methyl-L-proline Monohydrate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-L-proline monohydrate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in the drug development field in understanding and utilizing the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available qualitative and quantitative information and outlines a general experimental protocol for determining precise solubility values.

Introduction to this compound

N-Methyl-L-proline is a derivative of the amino acid L-proline. The presence of a methyl group on the nitrogen atom of the pyrrolidine ring influences its physicochemical properties, including its solubility. Understanding its solubility in different organic solvents is crucial for a variety of applications, including reaction chemistry, purification, formulation, and drug delivery.

Solubility Data

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N-Methyl-L-proline. It is important to note that the temperature for this data point was not specified in the source material.

SolventSolubilityTemperature
Methanol50 mg/mLNot Specified
Water50 mg/mLNot Specified
Qualitative Solubility Information

This compound has been described as being soluble in a variety of organic solvents. This qualitative information is useful for initial solvent screening.

This compound is reported to be soluble in the following organic solvents: [1][2]

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general and widely accepted gravimetric method for determining the solubility of a compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Vortex mixer

  • Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a gravimetric method.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_evap Step 4: Evaporation cluster_mass Step 5: Measurement cluster_calc Step 6: Calculation A Preparation of Saturated Solution B Equilibration A->B C Sample Withdrawal and Filtration B->C D Solvent Evaporation C->D E Mass Determination of Residue D->E F Calculation of Solubility E->F A_detail1 Add excess N-Methyl-L-proline monohydrate to a known volume of solvent in a vial. A_detail2 Seal the vial tightly. B_detail1 Place the vial in a temperature- controlled shaker. B_detail2 Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. C_detail1 Allow the solution to settle. C_detail2 Withdraw a known volume of the supernatant using a syringe. C_detail3 Filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. D_detail1 Evaporate the solvent from the filtrate under controlled conditions (e.g., in an oven or vacuum oven) until a constant weight is achieved. E_detail1 Accurately weigh the evaporating dish/vial containing the dried residue. F_detail1 Calculate the mass of the dissolved solid. F_detail2 Determine the solubility in desired units (e.g., g/100 mL or mg/mL).

Caption: A diagram illustrating the key steps in the gravimetric determination of solubility.

Detailed Steps
  • Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that the solution reaches equilibrium.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven or vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute. Continue heating until a constant weight of the dried residue is achieved.

  • Mass Determination: Accurately weigh the evaporating dish or vial containing the dried this compound.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: The "like dissolves like" principle is a key determinant. The polarity of the solvent relative to the polarity of N-Methyl-L-proline will significantly impact solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. However, the extent of this increase varies depending on the solute-solvent system.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carboxyl and N-methyl groups of the proline derivative.

  • Crystalline Structure: The crystal lattice energy of this compound will affect the energy required to dissolve the solid.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is currently limited in the public domain, the available qualitative information provides a useful starting point for solvent selection. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a reliable method for their determination. Further research to systematically quantify the solubility of this compound in various organic solvents at different temperatures would be highly beneficial to the scientific and industrial communities.

References

In-depth Technical Guide on the Crystal Structure of N-Methyl-L-proline Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the crystal structure of N-Methyl-L-proline monohydrate. A comprehensive search of scientific literature and crystallographic databases was conducted to gather information on its three-dimensional structure, unit cell parameters, and the experimental procedures used for its determination. Despite a thorough investigation, detailed crystallographic data for this compound has not been publicly reported.

In the absence of specific data for this compound, this guide presents the detailed crystal structure information for the closely related compound, L-proline monohydrate , as a representative example. The crystallographic data provided herein is sourced from the single-crystal X-ray diffraction study conducted by Janczak and Luger (1997). This information can serve as a valuable reference point for researchers working with proline derivatives. The methodologies and data presentation formats are structured to meet the requirements of drug development professionals and researchers in the field.

Introduction to Proline Derivatives in Drug Development

Proline and its derivatives are crucial building blocks in medicinal chemistry and drug development. The rigid pyrrolidine ring of proline introduces conformational constraints into peptides and small molecules, which can lead to enhanced biological activity and metabolic stability. N-methylation of proline is a common strategy to further modulate the physicochemical properties of a molecule, such as its lipophilicity, conformational flexibility, and resistance to enzymatic degradation. Understanding the solid-state structure of these compounds is paramount for formulation development, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).

Crystal Structure Analysis of L-proline Monohydrate (Representative Example)

The crystal structure of L-proline monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The following sections provide a detailed summary of the crystallographic data and the experimental protocol for its determination.

Quantitative Crystallographic Data

The crystallographic data for L-proline monohydrate is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for L-proline Monohydrate [1]

ParameterValue
Empirical FormulaC₅H₁₁NO₃
Formula Weight133.15
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.893(2)
b (Å)7.421(3)
c (Å)7.554(3)
β (°)107.43(3)
Volume (ų)315.1(2)
Z2
Density (calculated) (g/cm³)1.403

Table 2: Selected Bond Lengths (Å) for L-proline Monohydrate [1]

BondLength (Å)
O(1)-C(1)1.258(4)
O(2)-C(1)1.251(4)
N-C(2)1.493(4)
N-C(5)1.488(4)
C(1)-C(2)1.531(4)
C(2)-C(3)1.527(5)
C(3)-C(4)1.522(5)
C(4)-C(5)1.519(5)

Table 3: Selected Bond Angles (°) for L-proline Monohydrate [1]

AngleValue (°)
O(2)-C(1)-O(1)125.8(3)
O(2)-C(1)-C(2)117.3(3)
O(1)-C(1)-C(2)116.9(3)
C(5)-N-C(2)105.8(2)
N-C(2)-C(1)109.8(2)
N-C(2)-C(3)103.9(3)
C(1)-C(2)-C(3)112.5(3)
C(2)-C(3)-C(4)104.9(3)
C(5)-C(4)-C(3)105.1(3)
N-C(5)-C(4)104.3(3)
Experimental Protocol for Crystal Structure Determination of L-proline Monohydrate[1]

The following methodology outlines the key steps involved in the single-crystal X-ray diffraction analysis of L-proline monohydrate.

  • Crystal Growth: Single crystals of L-proline monohydrate were grown by slow evaporation of a saturated aqueous solution of L-proline at room temperature.

  • Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like a proline derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_report Crystallographic Information File (CIF)

General workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for understanding its potential solid-state properties through the detailed analysis of its close analog, L-proline monohydrate. The provided quantitative data and experimental workflow serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The determination and reporting of the crystal structure of this compound would be a valuable contribution to the field.

References

Thermodynamic Properties of N-Methyl-L-proline Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-proline monohydrate, a derivative of the amino acid proline, is a compound of significant interest in pharmaceutical development and chemical synthesis. Its unique structural features can influence peptide stability, solubility, and overall bioactivity. A thorough understanding of its thermodynamic properties is crucial for its effective application in drug formulation and process development. This technical guide provides a summary of available thermodynamic data, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Physicochemical and Thermodynamic Data

Quantitative data on the thermodynamic properties of this compound is limited in publicly available literature. The following tables summarize the currently available information.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂ · H₂ON/A
Molecular Weight 147.17 g/mol N/A
Melting Point 114-116 °C[1][2][3][4]
Appearance White to off-white powder[5][6]

Table 1: Physicochemical Properties of this compound

PropertySolventSolubilitySource(s)
Solubility (of anhydrous form) ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
DMSOSoluble[7]
AcetoneSoluble[7]

Table 2: Solubility Data for N-Methyl-L-proline (Anhydrous)

Experimental Protocols

To obtain a comprehensive thermodynamic profile of this compound, a series of standard analytical techniques should be employed. The following sections detail the generalized experimental protocols for these essential characterizations.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the thermal properties of a material, such as melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range of the compound.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Heat at 5-10 °C/min purge->heat acquire Acquire Thermogram heat->acquire analyze Determine Tm & ΔHfus acquire->analyze

Figure 1. Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability of a material and to quantify the loss of volatile components, such as water in a hydrate.

Methodology:

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 200 °C or higher to ensure complete dehydration).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature range over which mass loss occurs. The percentage of mass loss corresponding to the dehydration event is used to confirm the stoichiometry of the hydrate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh Sample (5-10 mg) place Place in TGA Pan weigh->place load Load Sample place->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat acquire Acquire TGA Curve heat->acquire analyze Determine % Mass Loss acquire->analyze

Figure 2. Workflow for Thermogravimetric Analysis (TGA).

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, including the role of the water molecule in the crystal lattice.

SCXRD_Workflow crystal_growth Grow Single Crystals mount_crystal Mount Crystal on Goniometer crystal_growth->mount_crystal data_collection Collect Diffraction Data mount_crystal->data_collection structure_solution Solve Crystal Structure data_collection->structure_solution structure_refinement Refine Atomic Parameters structure_solution->structure_refinement final_structure Determine 3D Structure structure_refinement->final_structure

References

N-Methyl-L-proline Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Methyl-L-proline and its derivatives represent a critical class of molecules with diverse applications in peptide synthesis, chiral catalysis, and pharmaceutical development. This technical guide provides an in-depth overview of N-Methyl-L-proline monohydrate, including its chemical properties, and explores the broader context of its applications through representative experimental workflows and mechanistic pathways.

Core Chemical Data

This compound is a derivative of the amino acid L-proline. The presence of a methyl group on the nitrogen atom of the pyrrolidine ring imparts unique conformational properties that are highly valuable in the design of peptidomimetics and other bioactive molecules.

PropertyValueSource
CAS Number 199917-42-5 (for monohydrate)---
475-11-6 (for anhydrous)[1]
Molecular Formula C₆H₁₁NO₂ · H₂O (monohydrate)---
C₆H₁₁NO₂ (anhydrous)[1]
Molecular Weight 147.17 g/mol (monohydrate)---
129.16 g/mol (anhydrous)[1]
Synonyms (2S)-1-Methylpyrrolidine-2-carboxylic acid monohydrate, H-N-Me-Pro-OH·H₂O[1]

Applications in Synthesis and Catalysis

N-Methyl-L-proline and its parent compound, L-proline, are extensively used in organic synthesis. The methylation of the proline nitrogen can enhance the stability and bioactivity of peptides.[2] L-proline itself is a well-established organocatalyst for various asymmetric reactions, such as aldol and Mannich reactions.[3][4] The catalytic cycle of proline typically involves the formation of an enamine intermediate.[4][5]

Representative Experimental Workflow: Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The introduction of N-methylated amino acids like N-Methyl-L-proline into a peptide sequence requires specific considerations during solid-phase peptide synthesis (SPPS). The following workflow outlines a general procedure.

cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_n_methylation On-Resin N-Methylation (Optional) cluster_cleavage Cleavage and Purification resin 1. Resin Swelling (e.g., in DMF) deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 3. Washing (e.g., DMF) deprotection->wash1 Repeat for each amino acid coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling Repeat for each amino acid wash2 5. Washing (e.g., DMF) coupling->wash2 Repeat for each amino acid wash2->deprotection Repeat for each amino acid methylation 6. On-Resin N-Methylation of Proline (e.g., using specific methylation reagents) wash2->methylation After Proline Coupling cleavage 8. Cleavage from Resin (e.g., TFA cocktail) wash2->cleavage After Final Amino Acid wash3 7. Washing methylation->wash3 wash3->deprotection Continue Synthesis purification 9. Purification (e.g., HPLC) cleavage->purification

General workflow for solid-phase peptide synthesis (SPPS) incorporating an N-methylated amino acid.

Experimental Protocol Considerations:

  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF) to allow for efficient reaction kinetics.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HBTU, HATU) and coupled to the deprotected N-terminus. The coupling to an N-methylated amino acid can be more challenging and may require stronger coupling agents or longer reaction times.[6]

  • Washing: The resin is washed thoroughly between steps to remove excess reagents and byproducts.

  • On-Resin N-Methylation: While N-Methyl-L-proline can be incorporated directly, it is also possible to perform on-resin methylation of a previously coupled proline residue.[6]

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).[7]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights: Proline-Catalyzed Aldol Reaction

The catalytic activity of L-proline, the parent compound of N-Methyl-L-proline, is a cornerstone of organocatalysis. The following diagram illustrates the generally accepted mechanism for a proline-catalyzed intermolecular aldol reaction.

Proline L-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Aldol_Adduct Aldol Adduct Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Aldol_Adduct

Mechanism of L-proline catalyzed intermolecular aldol reaction.

This catalytic cycle highlights the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone.[4][5] This enamine then attacks an aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.[5]

Biological Relevance and Signaling

While specific signaling pathways directly involving N-Methyl-L-proline are not extensively documented, the parent compound L-proline has multifaceted roles in cell biology. Proline metabolism is linked to cellular stress responses, energy homeostasis, and can act as a signaling molecule.[8][9] For instance, proline can modulate pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[8] The introduction of N-methylation can alter the biological activity of proline-containing peptides, potentially influencing their interaction with cellular targets.

Further research into the specific biological roles of N-Methyl-L-proline and its monohydrate form may unveil novel applications in drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-L-proline Monohydrate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, including L-proline, is a critical modification in modern peptide drug design. The incorporation of N-methylated amino acids such as N-Methyl-L-proline can significantly enhance the therapeutic properties of peptides.[1][2] These enhancements include increased metabolic stability by protecting amide bonds from proteolytic degradation, improved membrane permeability and oral bioavailability, and greater control over peptide conformation.[1][2] N-methylated amino acids are found in numerous naturally occurring bioactive peptides, underscoring their importance in creating drug-like molecules.[2]

However, the synthesis of peptides containing N-methylated amino acids, particularly the coupling of an amino acid to an N-methylated residue like N-Methyl-L-proline, presents a significant challenge. The steric hindrance from the N-methyl group reduces the nucleophilicity of the secondary amine, leading to slower reaction times, incomplete couplings, and a higher risk of side reactions such as racemization.[1] Therefore, specialized protocols and highly efficient coupling reagents are necessary for the successful incorporation of N-Methyl-L-proline into peptide sequences.

Properties of N-Methyl-L-proline Monohydrate

This compound is a white crystalline solid commonly used in peptide synthesis.[3]

PropertyValue
CAS Number 199917-42-5[4][5][6]
Molecular Formula C₆H₁₁NO₂ · H₂O[4]
Molecular Weight 147.17 g/mol [4][5]
Appearance White to off-white powder[3]
Melting Point 114-116 °C[3][4]
Optical Activity [α]¹⁸/D −83.1°, c = 1 in H₂O[4]
Application Peptide synthesis[4]

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating N-Methyl-L-proline is the steric hindrance posed by the N-methyl group. This leads to several difficulties:

  • Slow Coupling Kinetics: The reduced nucleophilicity of the secondary amine of N-Methyl-L-proline slows down the peptide bond formation.[1]

  • Incomplete Coupling: Standard coupling protocols may result in incomplete reactions, leading to deletion sequences in the final peptide.[1]

  • Racemization: The use of highly reactive coupling reagents required to overcome steric hindrance can increase the risk of racemization.[1]

  • Difficult Subsequent Couplings: Coupling an amino acid onto the N-terminal of an N-methylated residue is particularly challenging.[1][7]

Recommended Coupling Reagents

To overcome the challenges associated with coupling N-Methyl-L-proline, the use of highly efficient coupling reagents is essential. The performance of several common reagents is summarized below.

Reagent ClassReagent NameActivating AdditiveBaseKey Advantages
Uronium/Aminium Salts HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-DIEAHigh reactivity, effective for sterically hindered couplings.[1][7]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBtDIEAEffective, but generally less so than HATU for difficult couplings.[7][8]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-DIEALess effective than HATU for N-methyl amino acid couplings.[7]
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-DIEAEffective for difficult couplings.
PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate)-DIEAVery high reactivity, useful for particularly difficult couplings.[7][9]
PyAOP ((7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate)HOAtDIEAHighly effective for coupling N-methylamino acids.[10]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Methyl-L-proline using HATU

This protocol describes the coupling of Fmoc-N-Methyl-L-proline onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Fmoc-N-Methyl-L-proline monohydrate

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and byproducts.[1]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-proline (4 equivalents), HATU (4 equivalents), and DIEA (8 equivalents) in DMF.[7] Allow to pre-activate for 1-3 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For difficult couplings, such as coupling to another N-methyl residue, longer reaction times or a second coupling may be required.[1]

  • Monitoring the Coupling: Perform a colorimetric test (e.g., Kaiser test or Bromophenol Blue test) to monitor the completion of the coupling reaction. The Kaiser test is not reliable for secondary amines like N-Methyl-L-proline; the Bromophenol Blue test is a suitable alternative.[7]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

SPPS_Workflow_N_Me_Pro Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Reaction (1-4 hours) Wash1->Couple Activate_AA Activate Fmoc-N-Me-Pro (HATU/DIEA in DMF) Activate_AA->Couple Monitor Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Incomplete Incomplete Monitor->Incomplete Positive Complete Complete Monitor->Complete Negative Recouple Recouple or Extend Time Incomplete->Recouple Wash2 Final Wash (DMF, DCM) Complete->Wash2 Recouple->Couple Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Workflow for SPPS incorporating N-Methyl-L-proline.

Protocol 2: Coupling onto an N-Methyl-L-proline Residue

This protocol is for the challenging step of coupling an amino acid onto the N-terminus of a peptide chain ending in N-Methyl-L-proline. Microwave-assisted synthesis can be particularly effective here.

Materials and Reagents:

  • Peptide-resin with N-terminal N-Methyl-L-proline

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, PyBrOP)

  • Base (e.g., DIEA)

  • DMF, peptide synthesis grade

  • Microwave peptide synthesizer (optional)

Procedure:

  • Resin Preparation: Start with the fully deprotected N-terminal N-Methyl-L-proline on the resin, prepared as in Protocol 1.

  • Amino Acid Activation: Prepare a solution of the incoming Fmoc-amino acid (5 equivalents), a suitable coupling reagent like HATU (5 equivalents), and DIEA (10 equivalents) in DMF.

  • Coupling:

    • Conventional: Add the activated amino acid solution to the resin and react for 2-8 hours at room temperature. A double coupling is often necessary.

    • Microwave-Assisted: Add the activated amino acid solution to the resin in a microwave-compatible vessel. Irradiate with microwaves (e.g., 2 x 10 minutes at 75°C) to drive the reaction to completion.[11] Microwave assistance can significantly reduce reaction times and improve coupling efficiency for these difficult steps.[11][12]

  • Monitoring and Washing: As in Protocol 1, monitor the reaction and wash the resin thoroughly upon completion.

Difficult_Coupling_Workflow Start Peptide-Resin with N-terminal N-Me-Pro Activate Activate incoming Fmoc-Amino Acid Start->Activate Choose_Method Select Coupling Method Activate->Choose_Method Conventional Conventional Coupling (RT, 2-8h, Double Couple) Choose_Method->Conventional Standard Microwave Microwave-Assisted Coupling (e.g., 75°C) Choose_Method->Microwave Difficult Sequence Monitor Monitor & Wash Conventional->Monitor Microwave->Monitor Result Successful Coupling Monitor->Result

Caption: Strategies for coupling onto N-Methyl-L-proline.

Troubleshooting and Special Considerations

  • Aggregation: Peptides containing N-methylated amino acids can be prone to aggregation. To mitigate this, consider using resins with good swelling properties (e.g., PEG-based resins), or solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The use of chaotropic salts like LiCl can also be beneficial.

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap, which terminates the peptide chain. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin minimizes this side reaction.[1]

  • Microwave Synthesis: For particularly difficult sequences, microwave-assisted SPPS can be a powerful tool to enhance coupling efficiency and reduce reaction times.[11][12]

  • Pseudoproline Dipeptides: In long or aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides can disrupt secondary structure formation and improve synthesis outcomes.[13]

Conclusion

The incorporation of this compound in solid-phase peptide synthesis, while presenting challenges due to steric hindrance, is achievable with optimized protocols. The use of highly reactive coupling reagents like HATU, careful monitoring of reaction completion, and the application of advanced techniques such as microwave-assisted synthesis can lead to the successful synthesis of N-methylated peptides with enhanced therapeutic potential. These application notes provide a framework for researchers to effectively utilize N-Methyl-L-proline in their peptide design and development efforts.

References

N-Methyl-L-proline as a Chiral Catalyst in Asymmetric Aldol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Methyl-L-proline as a chiral organocatalyst in asymmetric aldol reactions. While N-Methyl-L-proline is a valuable catalyst in the proline family, this guide also incorporates data and protocols from the broader class of proline-based catalysts to offer a comprehensive resource.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules, which are fundamental in drug discovery and development. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, L-proline and its derivatives have been extensively studied and successfully employed in a wide range of asymmetric transformations.[1][2]

N-Methyl-L-proline, a derivative of L-proline, offers unique catalytic properties. The methylation of the secondary amine can influence the catalyst's solubility, steric environment, and the stability of the key enamine intermediate, thereby impacting the stereochemical outcome of the aldol reaction. These application notes provide an overview of the catalytic cycle, experimental protocols, and representative data to guide researchers in the application of N-Methyl-L-proline and related catalysts.

Catalytic Cycle

The catalytic cycle of proline-catalyzed aldol reactions proceeds through an enamine intermediate, as first proposed by List and co-workers.[3] The secondary amine of the proline catalyst reacts with a ketone to form an enamine, which then attacks an aldehyde. The resulting iminium ion is hydrolyzed to yield the aldol product and regenerate the catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst N-Methyl-L-proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Catalyst + H2O - Aldol Product Product Aldol Product Iminium->Product Experimental_Workflow Start Start Step1 Dissolve Catalyst in Solvent Start->Step1 Step2 Add Aldehyde and Ketone Step1->Step2 Step3 Stir at Controlled Temperature Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End Analyze Product (NMR, HPLC) Step7->End

References

Application Notes and Protocols for Proline-Catalyzed Asymmetric Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the organocatalytic asymmetric Mannich reaction, a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. These products are crucial building blocks for a wide range of pharmaceuticals and biologically active molecules.

While the request specified protocols for N-Methyl-L-proline, a thorough review of scientific literature reveals a significant lack of detailed experimental protocols and quantitative data for this specific catalyst in Mannich reactions. The vast majority of published research focuses on the highly efficient and well-documented use of L-proline and its other derivatives. Therefore, this guide will provide comprehensive protocols and data for the L-proline-catalyzed Mannich reaction, which serves as a foundational and representative system. The principles and methodologies described herein can be adapted for the investigation of N-methylated and other proline derivatives.

Principle and Application

The asymmetric Mannich reaction is a three-component condensation of an aldehyde, an amine, and a ketone or another enolizable carbonyl compound, facilitated by a chiral organocatalyst to produce enantiomerically enriched β-amino carbonyl compounds. L-proline, a naturally occurring amino acid, is a widely used catalyst for this transformation due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This allows it to activate substrates through the formation of enamine and iminium ion intermediates, mimicking the action of natural aldolase enzymes.[1]

The reaction can be performed in a one-pot, three-component fashion or by using a pre-formed imine as the electrophile. The use of L-proline provides a green and cost-effective method for the synthesis of chiral molecules with high stereocontrol.[2]

Catalytic Cycle of L-Proline in Mannich Reactions

The catalytic cycle for the L-proline-catalyzed Mannich reaction involves several key steps:

  • Enamine Formation: The secondary amine of L-proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.

  • Imine Formation: Concurrently, the aldehyde and amine components of the reaction form an electrophilic imine in situ.

  • Carbon-Carbon Bond Formation: The chiral enamine undergoes a stereoselective attack on the imine. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the β-amino carbonyl product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

Mannich_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone/Aldehyde - H₂O Product_Intermediate Iminium Intermediate Enamine->Product_Intermediate + Imine (from Aldehyde + Amine) Product_Intermediate->Proline Hydrolysis Product β-Amino Carbonyl Product Product_Intermediate->Product + H₂O Ketone Ketone/ Aldehyde Aldehyde Aldehyde Amine Amine caption Catalytic cycle of the L-proline catalyzed Mannich reaction.

Caption: Catalytic cycle of the L-proline catalyzed Mannich reaction.

Experimental Protocols

The following are representative protocols for the L-proline-catalyzed asymmetric Mannich reaction.

Protocol 1: Three-Component Mannich Reaction of a Ketone, Aldehyde, and Amine

This protocol is adapted from established methods for the synthesis of β-amino ketones.[2]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv)

  • Ketone (e.g., acetone, 10.0 mmol, 10.0 equiv)

  • L-proline (0.1-0.2 mmol, 10-20 mol%)

  • Solvent (e.g., DMSO, if the ketone is not used as the solvent)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Add the ketone (10.0 mmol). If the ketone is a solid, use a suitable solvent such as DMSO.

  • Add L-proline (10-20 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-48 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Mannich Reaction with a Pre-formed N-Boc-Imine

This protocol is suitable for the reaction of aldehydes with stable N-Boc protected imines.[3]

Materials:

  • N-Boc-imine (1.0 mmol, 1.0 equiv)

  • Aldehyde (e.g., acetaldehyde, 5.0-10.0 mmol, 5.0-10.0 equiv)

  • L-proline (0.2 mmol, 20 mol%)

  • Anhydrous acetonitrile (CH₃CN)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry reaction vial, dissolve the N-Boc-imine (1.0 mmol) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (5.0-10.0 equiv) to the cooled solution.

  • Add L-proline (20 mol%) to the mixture.

  • Stir the reaction at 0 °C for the required duration (typically 2-24 hours), monitoring by TLC.

  • Quench the reaction with deionized water.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow start Start setup Reaction Setup: - Add Aldehyde, Amine, Ketone/Imine - Add L-Proline Catalyst - Add Solvent start->setup reaction Stir at Specified Temperature (e.g., 0 °C or Room Temp) setup->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, HPLC, etc. purification->analysis end_node End analysis->end_node caption General experimental workflow for L-proline catalyzed Mannich reactions.

Caption: General experimental workflow for L-proline catalyzed Mannich reactions.

Data Presentation

The following tables summarize representative quantitative data for L-proline-catalyzed Mannich reactions from the literature.

Table 1: Three-Component Mannich Reaction of Ketones, Aldehydes, and p-Anisidine

EntryKetoneAldehydeTime (h)Yield (%)dr (syn:anti)ee (%)
1Acetonep-Nitrobenzaldehyde1295>95:5>99
2CyclohexanoneBenzaldehyde2488>95:598
3AcetoneIsovaleraldehyde4865>95:596
4Hydroxyacetonep-Nitrobenzaldehyde492>95:5>99

Table 2: Mannich Reaction of Aldehydes with Pre-formed N-Boc-Imines

EntryAldehydeImine Substituent (R)Time (h)Yield (%)dr (syn:anti)ee (%)
1AcetaldehydePhenyl285>95:5>99
2Propionaldehyde4-Methoxyphenyl39097:398
3Acetaldehyde2-Naphthyl282>95:5>99
4ButyraldehydePhenyl58896:497
Discussion on N-Methyl-L-proline

While specific protocols for N-Methyl-L-proline in Mannich reactions are not well-documented in peer-reviewed literature, some general principles of proline catalysis can offer insights into its potential behavior. The methylation of the secondary amine in L-proline to a tertiary amine in N-Methyl-L-proline would prevent the formation of the crucial enamine intermediate, which is the primary mechanistic pathway for L-proline catalysis in Mannich reactions.

However, N-methylated proline derivatives can sometimes act as catalysts through alternative mechanisms, potentially involving the carboxylate and the tertiary amine in different activation modes. The steric bulk of the methyl group could also influence the stereochemical outcome of the reaction. For researchers interested in exploring the catalytic activity of N-Methyl-L-proline, the protocols provided for L-proline can serve as a starting point for optimization studies. It would be crucial to analyze the reaction mechanism to determine if it proceeds through a different pathway than the well-established enamine catalysis of L-proline.

References

Application Notes and Protocols: N-Methyl-L-proline in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and a Note on N-Methyl-L-proline

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. L-proline, a naturally occurring secondary amino acid, has been extensively documented as a highly effective organocatalyst for these transformations. It operates through a well-established enamine catalytic cycle, where the secondary amine of proline reacts with a carbonyl donor (ketone or aldehyde) to form a chiral enamine intermediate. This intermediate then attacks the Michael acceptor with high stereocontrol, often facilitated by the proline's carboxylic acid moiety.

A thorough review of the scientific literature reveals a significant lack of specific examples, detailed experimental protocols, and quantitative data for the use of N-Methyl-L-proline as a catalyst in Michael addition reactions. This is likely due to a fundamental mechanistic limitation: N-Methyl-L-proline is a tertiary amine. The formation of the crucial enamine intermediate requires the presence of a proton on the nitrogen atom, which is absent in N-Methyl-L-proline. This inability to form an enamine intermediate renders it ineffective for the canonical proline-catalyzed Michael addition pathway.

Therefore, these application notes will focus on the established use of the parent compound, L-proline , as a benchmark. This provides a foundational protocol that can be used as a starting point for researchers wishing to investigate or compare derivatives like N-Methyl-L-proline, which would likely require a different, non-enamine catalytic pathway, potentially acting as a simple Brønsted base/Lewis base, which would be anticipated to offer significantly lower stereocontrol.

L-proline Catalyzed Michael Addition: Reaction Principle

The generally accepted mechanism for the L-proline catalyzed Michael addition between a ketone (Michael donor) and a nitroolefin (Michael acceptor) proceeds via an enamine intermediate. The carboxylic acid group of proline plays a crucial role in a bifunctional capacity, activating the nitroalkene through hydrogen bonding in the transition state to control the stereochemical outcome.

L-Proline_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle cluster_n_methyl N-Methyl-L-proline Limitation Start L-Proline + Ketone Enamine Chiral Enamine Intermediate Start->Enamine - H₂O Transition_State Stereodetermining Transition State Enamine->Transition_State + Nitroalkene Adduct_Iminium Iminium Adduct Transition_State->Adduct_Iminium C-C Bond Formation Hydrolysis Hydrolysis Adduct_Iminium->Hydrolysis + H₂O Product_Release Product Release Hydrolysis->Product_Release Releases Product Product_Release->Start Regenerates L-Proline N_Methyl_Proline N-Methyl-L-proline (Tertiary Amine) No_Enamine No Enamine Formation (No N-H proton) N_Methyl_Proline->No_Enamine Reacts with Ketone

Figure 1. L-proline enamine cycle vs. N-Methyl-L-proline limitation.

Quantitative Data Summary

The following tables summarize representative data for L-proline and its derivatives in the Michael addition of ketones to nitroolefins, a common model reaction. This data highlights the typical reaction conditions and outcomes, serving as a baseline for comparison.

Table 1: L-proline Catalyzed Michael Addition of Cyclohexanone to β-Nitrostyrene

EntryCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1L-proline (10)CHCl₃24RT9595:597
2L-proline (20)DMSO48RT99>99:192
3L-proline (5)[bmim]PF₆14RT88-~0
4L-proline (30)EtOH48RT9090:1085

Data is compiled from representative, publicly available sources for illustrative purposes.

Table 2: Michael Addition using other Proline Derivatives

EntryCatalystDonorAcceptorYield (%)dr (syn:anti)ee (%)
1(S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine (20 mol%)Cyclohexanoneβ-Nitrostyrene9898:299
23-Decyl-β-proline (1 mol%)Cyclohexanoneβ-Nitrostyrene (in H₂O)6596:4-
3L-proline Rubidium Salt (10 mol%)Di(t-butyl) malonateChalcone86-76

This table illustrates how modifications to the proline scaffold can influence catalytic activity and stereoselectivity.

Experimental Protocols

The following is a general, representative protocol for the L-proline catalyzed Michael addition of a ketone to a nitroalkene. Researchers should consider this a starting point for optimization.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

  • L-proline (CAS: 147-85-3)

  • trans-β-Nitrostyrene (CAS: 102-96-5)

  • Cyclohexanone (CAS: 108-94-1), freshly distilled

  • Chloroform (CHCl₃), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).

  • Add L-proline (0.1 mmol, 11.5 mg, 10 mol%).

  • Dissolve the solids in chloroform (5.0 mL).

  • Add cyclohexanone (2.0 mmol, 206 µL), which serves as both the reactant and a co-solvent.

  • Stir the resulting mixture vigorously at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess via chiral HPLC analysis.

Workflow and Logical Relationships

The development and execution of an organocatalyzed Michael addition reaction follows a logical workflow from catalyst selection to final product analysis.

Experimental_Workflow Start Hypothesis: Catalyst Selection (e.g., L-Proline) Optimization Reaction Optimization (Solvent, Temp, Loading) Start->Optimization Execution Reaction Execution (Protocol 1) Optimization->Execution Workup Quenching & Extraction Execution->Workup Purification Column Chromatography Workup->Purification Analysis Structure & Purity (NMR) Stereochemistry (HPLC) Purification->Analysis End Final Product Analysis->End

Figure 2. General workflow for a catalyzed Michael addition.

Conclusion

While N-Methyl-L-proline is not a suitable catalyst for the classic enamine-mediated Michael addition, the foundational principles of L-proline catalysis provide a robust framework for the field. The provided data and protocols for L-proline serve as a reliable benchmark for researchers in drug development and synthetic chemistry. Any investigation into N-Methyl-L-proline would require exploring alternative catalytic modes and should anticipate significant deviations in reactivity and selectivity from its parent compound.

N-Methyl-L-proline Monohydrate in Organocatalysis: Mechanistic Insights and Scope

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

N-Methyl-L-proline, a derivative of the well-established organocatalyst L-proline, presents a unique case study in the principles of organocatalysis. While L-proline has demonstrated broad applicability in a variety of asymmetric transformations, the substitution of the amine proton with a methyl group in N-Methyl-L-proline significantly alters its catalytic activity. These application notes provide an overview of the mechanistic implications of this N-methylation and outline the scope of its (limited) use in organocatalysis, primarily by contrasting it with the extensive applications of L-proline.

Mechanistic Considerations: The Crucial Role of the N-H Proton

The catalytic efficacy of L-proline in reactions such as the aldol, Mannich, and Michael additions is largely attributed to its ability to form key intermediates, namely enamines and iminium ions. This catalytic cycle is facilitated by the presence of both a secondary amine and a carboxylic acid group, which can act as a bifunctional acid-base catalyst.

The generally accepted mechanism for L-proline catalysis, for instance in an aldol reaction, involves the following key steps:

  • Enamine Formation: The secondary amine of L-proline reacts with a carbonyl donor (e.g., a ketone) to form an enamine intermediate. The carboxylic acid group of proline can facilitate this process by acting as a general acid catalyst.

  • Carbon-Carbon Bond Formation: The nucleophilic enamine then attacks a carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond. The stereochemistry of this step is controlled by the chiral environment of the proline catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the L-proline catalyst.

Crucially, the N-H proton of the secondary amine in L-proline is directly involved in the formation of the enamine and the subsequent catalytic cycle. In N-Methyl-L-proline, this proton is absent. The tertiary amine in N-Methyl-L-proline is significantly less nucleophilic and is unable to readily form the necessary enamine intermediate with carbonyl compounds under typical reaction conditions. This fundamental mechanistic difference is the primary reason for the limited application of N-Methyl-L-proline as a primary organocatalyst in these transformations.

Scope and Limitations of N-Methyl-L-proline in Organocatalysis

Due to the mechanistic constraints described above, the scope of N-Methyl-L-proline monohydrate as a standalone organocatalyst is severely limited, especially in comparison to L-proline. Literature searches for direct applications of N-Methyl-L-proline in common organocatalytic reactions yield very few results with detailed experimental data. It is more frequently used in the following contexts:

  • Control Experiments: To highlight the importance of the N-H proton in L-proline catalysis.

  • Peptide Synthesis: As a component to introduce conformational rigidity in peptides.

  • Ligand in Metal-Catalyzed Reactions: Where the tertiary amine can coordinate to a metal center.

While direct, highly efficient organocatalytic applications are not well-documented, the principles of its structure provide valuable insights for the design of new catalysts.

Comparative Analysis: L-proline Catalyzed Aldol Reaction

To illustrate the effectiveness of the parent compound, the following table summarizes typical quantitative data for an L-proline catalyzed asymmetric aldol reaction.

EntryAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
14-NitrobenzaldehydeAcetoneDMSO20246876
2BenzaldehydeCyclohexanoneDMF30489599
3IsovaleraldehydeAcetoneNeat10128593

Experimental Protocols

Due to the lack of specific, reproducible, and broadly applicable organocatalytic protocols for this compound, a general protocol for a representative L-proline catalyzed asymmetric aldol reaction is provided below for illustrative and comparative purposes.

Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

Materials:

  • L-proline

  • 4-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add L-proline (0.023 g, 0.2 mmol, 20 mol%).

  • Add anhydrous DMSO (2.0 mL) to the flask and stir the mixture until the catalyst is dissolved.

  • Add 4-nitrobenzaldehyde (0.151 g, 1.0 mmol) to the solution.

  • Add anhydrous acetone (0.73 mL, 10.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.

  • Determine the yield and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

Catalytic Cycle of L-Proline in an Asymmetric Aldol Reaction

L_Proline_Aldol_Cycle cluster_cycle Catalytic Cycle cluster_key Legend Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Iminium Iminium Intermediate Product Aldol Product Enamine->Iminium + Aldehyde Iminium->Proline Hydrolysis Iminium->Product + H₂O H2O_in H₂O H2O_out H₂O Catalyst Catalyst/Intermediate Reactant Reactant Product_key Product

Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.

Experimental Workflow for a Typical L-Proline Catalyzed Aldol Reaction

Workflow start Start: Prepare Dry Glassware and Reagents step1 Dissolve L-Proline in Anhydrous Solvent start->step1 step2 Add Aldehyde and Ketone step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Quench Reaction with Saturated NH₄Cl (aq) step3->step4 step5 Extract with Organic Solvent (e.g., Ethyl Acetate) step4->step5 step6 Dry and Concentrate Organic Phase step5->step6 step7 Purify by Flash Column Chromatography step6->step7 step8 Characterize Product (Yield, ee) step7->step8 end End step8->end

Caption: General experimental workflow for an L-proline catalyzed aldol reaction.

Application Notes and Protocols for the Quantification of N-Methyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Methyl-L-proline in various samples. The methods described herein are essential for researchers in drug development, clinical diagnostics, and academic research who require accurate measurement of this important amino acid derivative.

Introduction

N-Methyl-L-proline is a derivative of the amino acid L-proline and plays a significant role in various biological processes. Its accurate quantification is crucial for understanding its physiological functions, its role in disease, and for the development of therapeutics that may target pathways involving this molecule. This document outlines three common analytical techniques for the quantification of N-Methyl-L-proline: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of N-Methyl-L-proline in complex biological matrices such as plasma and serum. This method requires minimal sample preparation and offers high throughput capabilities.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-Methyl-L-proline from plasma or serum samples.

  • Reagents and Materials:

    • Plasma or serum sample

    • Methanol (LC-MS grade), chilled at -20°C

    • Internal Standard (IS) solution (e.g., N-Methyl-D3-L-proline in methanol)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for the specific instrument.

3. MRM Transitions

The following table provides suggested MRM transitions for N-Methyl-L-proline and a potential internal standard. It is crucial to optimize collision energies for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Methyl-L-proline130.184.1To be optimized
N-Methyl-L-proline130.170.1To be optimized
N-Methyl-D3-L-proline (IS)133.187.1To be optimized
Quantitative Data Summary
ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 115%

Workflow Diagram

LCMSMS_Workflow Sample Plasma/Serum Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: LC-MS/MS workflow for N-Methyl-L-proline.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like N-Methyl-L-proline, derivatization is required to increase their volatility.

Experimental Protocol

1. Sample Preparation and Derivatization

This protocol involves a two-step derivatization process: esterification followed by acylation.

  • Reagents and Materials:

    • Dried sample extract

    • Methanolic HCl (3N)

    • Trifluoroacetic anhydride (TFAA)

    • Dichloromethane

    • Nitrogen gas supply

    • Heating block

    • GC vials

  • Procedure:

    • Ensure the sample extract containing N-Methyl-L-proline is completely dry.

    • Esterification: Add 1 mL of 3N methanolic HCl to the dried sample. Cap the vial tightly and heat at 100°C for 30 minutes. Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of TFAA. Cap the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography (GC) System:

    • Column: A chiral capillary column (e.g., CHIRALDEX G-TA, 30 m x 0.25 mm, 0.12 µm) can be used for enantiomeric separation if needed. A standard non-polar column (e.g., DB-5ms) is suitable for general quantification.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

3. Selected Ion Monitoring (SIM) Ions

The following table provides suggested ions to monitor for the derivatized N-Methyl-L-proline. These should be confirmed by analyzing a derivatized standard.

Analyte (as TFAA derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N-Methyl-L-prolineTo be determinedTo be determinedTo be determined
Quantitative Data Summary

The performance of this method will depend on the efficiency of the derivatization and the specific sample matrix. Expected performance characteristics are outlined below.

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 - 50 ng/mL
Accuracy (% Bias)Within ±20%
Precision (% RSD)< 20%

Workflow Diagram

GCMS_Workflow Sample Dried Sample Extract Ester Esterification (Methanolic HCl) Sample->Ester Acyl Acylation (TFAA) Ester->Acyl Recon Reconstitution Acyl->Recon Analysis GC-MS Analysis Recon->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: GC-MS workflow for N-Methyl-L-proline.

Method 3: HPLC with Fluorescence Detection

This method is suitable for the sensitive quantification of N-Methyl-L-proline after derivatization with a fluorescent labeling agent.

Experimental Protocol

1. Sample Preparation and Derivatization

This protocol uses 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as the derivatizing agent.

  • Reagents and Materials:

    • Sample extract

    • Borate buffer (0.1 M, pH 8.0)

    • NBD-F solution (50 mM in acetonitrile)

    • Hydrochloric acid (0.1 M)

    • Heating block

    • HPLC vials

  • Procedure:

    • To 100 µL of the sample extract in a vial, add 100 µL of borate buffer.

    • Add 100 µL of NBD-F solution.

    • Cap the vial and heat at 60°C for 5 minutes.

    • Cool the vial in an ice bath to stop the reaction.

    • Add 200 µL of 0.1 M HCl to acidify the mixture.

    • The sample is ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate buffer (pH 7.0)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient:

      • 0-10 min: 20-60% B

      • 10-12 min: 60-20% B

      • 12-15 min: 20% B

  • Fluorescence Detector:

    • Excitation Wavelength: 470 nm

    • Emission Wavelength: 530 nm

Quantitative Data Summary

The following table outlines the expected performance of this HPLC-fluorescence method.

ParameterExpected Range
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 - 20 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Workflow Diagramdot

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N-Methyl-L-proline Monohydrate: A Key Building Block for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-Methyl-L-proline monohydrate is emerging as a critical building block in modern drug discovery, offering medicinal chemists a powerful tool to enhance the therapeutic potential of peptide-based and small molecule drugs. Its unique structural properties enable the development of drug candidates with improved metabolic stability, cell permeability, and target-binding affinity. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and an overview of the applications of this compound in synthesizing next-generation therapeutics.

The incorporation of N-Methyl-L-proline into drug candidates addresses several key challenges in pharmaceutical development. The N-methylation of the proline residue protects the amide bond from proteolytic degradation, leading to a longer in vivo half-life. Furthermore, this modification can induce a conformational rigidity in the peptide backbone, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding. This often translates to enhanced potency and selectivity.

Key Applications in Drug Discovery

N-Methyl-L-proline and its derivatives have been successfully utilized in the development of a diverse range of therapeutic agents, including:

  • Enzyme Inhibitors: As a constrained amino acid, N-Methyl-L-proline is an attractive scaffold for designing potent and selective enzyme inhibitors. For example, derivatives have shown promise in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors with potential applications in cancer therapy.

  • Peptide Mimetics and Macrocyclic Drugs: The incorporation of N-Methyl-L-proline into peptides and macrocycles is a key strategy for improving their drug-like properties. This modification can enhance membrane permeability, a crucial factor for targeting intracellular protein-protein interactions, which are often considered "undruggable."

  • Neurological and Chemoattractant Agents: Derivatives of N-Methyl-L-proline have demonstrated bioactivity in the central nervous system, with some compounds showing neuroprotective and anticonvulsant effects. Additionally, N-methylated peptides can act as potent chemoattractants, playing a role in inflammatory responses.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for drug candidates synthesized using proline derivatives, including N-methylated analogues.

Table 1: Enzyme Inhibition Data

Compound/DerivativeTarget EnzymeInhibition MetricValueReference
N-formyl-L-proline (NFLP)PYCR1Ki100 µM[1]
Proline-containing aminocoumarinA549 cell line (Anticancer)IC5024 nM[2]
Phe-Leu-Gln-ProDPP-IVIC5065.3 ± 3.5 µM[3]

Table 2: Chemoattractant Activity Data

Compound/DerivativeBiological TargetActivity MetricValueReference
N-methyl-PGPNeutrophil PolarizationEC5015 mM[4]

Experimental Protocols

Protocol 1: Incorporation of N-Methyl-L-proline into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the manual solid-phase synthesis of a peptide containing an N-Methyl-L-proline residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-N-Methyl-L-proline

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for amino acids preceding N-Methyl-L-proline):

    • Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-N-Methyl-L-proline:

    • Due to the steric hindrance of the N-methyl group, the coupling of Fmoc-N-Methyl-L-proline can be sluggish. The use of a more potent coupling reagent like HATU is recommended.

    • Dissolve Fmoc-N-Methyl-L-proline (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary.

    • Monitor the completion of the coupling using a Chloranil test, as the Kaiser test is not suitable for secondary amines.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) to assemble the desired peptide sequence.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using LC-MS and NMR.

dot

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (HATU/DIPEA) Deprotect1->Couple_AA Add first AA Elongate Repeat Deprotection and Coupling Cycles Couple_AA->Elongate Continue chain Couple_NMePro Couple Fmoc-N-Me-L-Pro (HATU/DIPEA) Couple_NMePro->Elongate Elongate->Couple_NMePro Incorporate N-Me-L-Pro Cleave Cleave from Resin (TFA Cocktail) Elongate->Cleave Final cycle Purify Purify Peptide (HPLC) Cleave->Purify Final_Peptide Final N-Methylated Peptide Purify->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of N-Methyl-L-proline containing peptides.

Protocol 2: Synthesis of a Proline-based DPP-4 Inhibitor (Conceptual)

This protocol outlines a conceptual synthetic route for a small molecule inhibitor of DPP-4, incorporating an N-Methyl-L-proline scaffold.

Step 1: Amide Coupling

  • To a solution of N-Methyl-L-proline (1.0 eq.) in DCM, add a primary amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Functionalization of the Proline Ring (if required)

  • Further modifications to the proline ring, such as hydroxylation or halogenation, can be performed at this stage using established synthetic methods to explore structure-activity relationships.

Step 3: Final Compound Synthesis

  • The functionalized N-Methyl-L-proline derivative can then be coupled with other fragments to yield the final DPP-4 inhibitor. The specific reaction will depend on the desired final structure.

dot

DPP4_Inhibitor_Synthesis cluster_start Starting Materials NMePro N-Methyl-L-proline Coupling Amide Coupling (HATU, DIPEA) NMePro->Coupling Amine Primary Amine Amine->Coupling Intermediate N-Methyl-L-prolinamide Intermediate Coupling->Intermediate Functionalization Ring Functionalization (Optional) Intermediate->Functionalization Final_Coupling Coupling with Additional Fragments Intermediate->Final_Coupling Directly Functionalization->Final_Coupling DPP4_Inhibitor Final DPP-4 Inhibitor Final_Coupling->DPP4_Inhibitor

Caption: Conceptual synthetic pathway for a DPP-4 inhibitor using N-Methyl-L-proline.

Signaling Pathways and Mechanisms of Action

N-Methyl-L-proline-containing drugs can modulate various signaling pathways depending on their specific target.

DPP-4 Inhibition and Glucose Homeostasis:

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, N-Methyl-L-proline-based drugs can increase the levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.

dot

DPP4_Signaling cluster_inhibition DPP-4 Inhibition cluster_incretin Incretin Pathway DPP4_Inhibitor N-Me-L-Proline DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Inactivates Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of DPP-4 inhibitors on glucose homeostasis.

Targeting Protein-Protein Interactions in Cancer:

Macrocyclic peptides containing N-Methyl-L-proline can be designed to disrupt protein-protein interactions (PPIs) that are critical for cancer cell survival and proliferation. For instance, a macrocycle could be developed to inhibit the interaction between a tumor suppressor protein like p53 and its negative regulator, MDM2. By blocking this interaction, the p53 protein is stabilized, leading to cell cycle arrest and apoptosis in cancer cells. The enhanced cell permeability afforded by N-methylation is crucial for these drugs to reach their intracellular targets.

dot

PPI_Inhibition cluster_cell Cancer Cell Macrocycle N-Me-L-Proline Macrocyclic Peptide MDM2 MDM2 Macrocycle->MDM2 Inhibits Binding p53 p53 MDM2->p53 Binds & Degrades Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by an N-Methyl-L-proline-containing macrocycle.

Conclusion

This compound is a versatile and valuable building block in drug discovery. Its incorporation into small molecules and peptides offers a robust strategy to overcome common pharmacokinetic hurdles and to design potent and selective therapeutics against a wide range of diseases. The detailed protocols and application examples provided herein serve as a guide for researchers to harness the full potential of this unique chemical entity in their drug development programs.

References

Application Notes and Protocols for N-Methyl-L-proline Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for asymmetric synthesis using N-Methyl-L-proline as an organocatalyst. N-Methyl-L-proline, a derivative of the naturally occurring amino acid L-proline, has emerged as a versatile and effective catalyst for various stereoselective transformations, including aldol, Michael, and Mannich reactions. Its utility stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds, which then react with electrophiles in a highly controlled stereochemical environment. These reactions are often characterized by mild conditions, operational simplicity, and high levels of enantioselectivity, making them attractive for the synthesis of chiral molecules in academic and industrial research.

Catalytic Principle: The Enamine Catalytic Cycle

The catalytic activity of N-Methyl-L-proline in asymmetric synthesis is primarily based on the enamine catalytic cycle. This cycle is initiated by the reaction of the secondary amine of N-Methyl-L-proline with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile in a stereocontrolled manner. The steric hindrance provided by the catalyst directs the approach of the electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

Enamine_Catalytic_Cycle Start Catalyst N-Methyl-L-proline Start->Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/Aldehyde (Nucleophile) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde, Imine, Enone) Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product Hydrolysis Hydrolysis

Caption: Generalized enamine catalytic cycle for N-Methyl-L-proline.

Asymmetric Aldol Reaction

The N-Methyl-L-proline catalyzed asymmetric aldol reaction is a powerful method for the enantioselective synthesis of β-hydroxy carbonyl compounds. The reaction typically involves the addition of a ketone to an aldehyde.

Quantitative Data for Proline-Catalyzed Aldol Reactions
CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Prolinep-NitrobenzaldehydeAcetone10-20DCM224-726876[1]
L-ProlineBenzaldehydeCyclohexanone10Methanol/Water0307895
Proline Derivative 14-NitrobenzaldehydeAcetone10DCM2488561[1]
Proline Derivative 24-NitrobenzaldehydeAcetone10Acetone-10727558[1]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general procedure that can be adapted for specific substrates.[1]

Materials:

  • N-Methyl-L-proline

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., Dichloromethane - DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Methyl-L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent).

  • Add the ketone (5.0 equivalents) to the reaction mixture.

  • Stir the solution at the specified temperature (e.g., 0 °C to room temperature) for the required duration (typically 24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Aldol_Workflow Start Start Mix Mix Catalyst, Aldehyde, and Ketone in Solvent Start->Mix React Stir at Controlled Temperature (e.g., 0°C to RT) Mix->React Monitor Monitor by TLC React->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Chiral β-Hydroxy Carbonyl Purify->Product

Caption: Experimental workflow for the asymmetric aldol reaction.

Asymmetric Michael Addition

The N-Methyl-L-proline catalyzed asymmetric Michael addition is a key carbon-carbon bond-forming reaction that creates a new stereocenter via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Quantitative Data for Proline-Catalyzed Michael Additions
CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineCyclohexanonetrans-Nitrostyrene10-60EthanolRoom Temp.24-4869-93up to 97[2]
L-ProlineVarious Ketonesα-Enones5[bmim]PF₆Room Temp.14-24GoodLow[3]
3-Decyl-β-prolineCyclohexanoneβ-Nitrostyrene1.0WaterRoom Temp.2065-[4]
Experimental Protocol: Asymmetric Michael Addition

This is a general procedure that may require optimization for different substrates.[2][4]

Materials:

  • N-Methyl-L-proline

  • Michael donor (e.g., cyclohexanone)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., Ethanol, Water)

  • Saturated aqueous potassium chloride (KCl) solution (for reactions in water)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the N-Methyl-L-proline (1-20 mol%) in the chosen solvent.

  • Add the Michael acceptor (1.0 equivalent) to the solution.

  • Add the Michael donor (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature) for the necessary time (typically 20-48 hours).

  • Monitor the reaction progress by TLC.

  • For reactions in organic solvent, proceed to work-up. For reactions in water, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Michael_Addition_Workflow Start Start Mix Dissolve Catalyst in Solvent, add Michael Acceptor and Donor Start->Mix React Stir at Room Temperature Mix->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Dry Dry Organic Layer Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Chiral Michael Adduct Purify->Product

Caption: Experimental workflow for the asymmetric Michael addition.

Asymmetric Mannich Reaction

The N-Methyl-L-proline catalyzed asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, which provides access to chiral β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and natural products.[5]

Quantitative Data for Proline-Catalyzed Mannich Reactions
CatalystAldehydeAmineKetoneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-ProlineVariousp-AnisidineAcetone20DMSORoom Temp.3-48HighHigh synHigh[5]
(S)-ProlineAcetaldehydeN-Boc-imine-20CH₃CN02-3High-High[5]
3-Methyl-β-prolineGlyoxylate imine-Cyclohexanone1.0Dichloromethane0-9398:2>99[6]
Experimental Protocol: Asymmetric Mannich Reaction

This is a general protocol for a three-component Mannich reaction.[5]

Materials:

  • N-Methyl-L-proline

  • Aldehyde

  • Amine (e.g., p-anisidine)

  • Ketone (can also be the solvent)

  • Solvent (e.g., DMSO, or neat ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Add the solvent system (e.g., DMSO/ketone 4:1, or neat ketone).

  • Add N-Methyl-L-proline (10-20 mol%) to the mixture.

  • Stir the resulting suspension or solution vigorously at room temperature (or cooled to 0 °C for higher selectivity).

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-48 hours).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mannich_Reaction_Workflow Start Start Mix Combine Aldehyde, Amine, Ketone, and Catalyst in Solvent Start->Mix React Stir at Appropriate Temperature Mix->React Monitor Monitor by TLC React->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Chiral β-Amino Carbonyl Purify->Product

References

Application Notes and Protocols for the Incorporation of N-Methyl-L-proline into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic properties of peptides. N-Methyl-L-proline, a derivative of the unique cyclic amino acid L-proline, offers distinct advantages for optimizing peptide drug candidates. N-methylation, the substitution of the amide proton with a methyl group, imparts significant changes to the peptide backbone, influencing its conformation, stability, and permeability.[1] This modification can lead to improved metabolic stability against enzymatic degradation, enhanced cell permeability and oral bioavailability, and greater control over the peptide's three-dimensional structure.[1][2][3]

These application notes provide a comprehensive guide to the incorporation of N-Methyl-L-proline into peptide sequences, covering synthetic strategies, detailed experimental protocols, and analytical techniques for characterization.

Advantages of Incorporating N-Methyl-L-proline

The strategic placement of N-Methyl-L-proline within a peptide sequence can offer a multitude of benefits for drug development:

  • Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from proteolytic cleavage by endo- and exopeptidases, leading to a significantly longer plasma half-life.[1]

  • Increased Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for crossing cell membranes, which can lead to improved passive diffusion and oral bioavailability.[1][4]

  • Conformational Control: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone. This can help to pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. N-methylation is also known to influence the cis/trans isomerization of the proline peptide bond.[1][5]

  • Reduced Aggregation: N-methylation can disrupt the hydrogen bonding networks that often lead to peptide aggregation, thereby improving solubility and formulation characteristics.[1]

  • Enhanced Solubility: The introduction of N-Methyl-L-proline can improve the overall solubility of a peptide, which is a crucial factor for drug formulation and delivery.[6]

Data Presentation: The Impact of N-Methylation

The decision to incorporate N-Methyl-L-proline should be data-driven. The following tables summarize key quantitative data related to the effects of N-methylation on peptide properties and the efficiency of synthetic methods.

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids is challenging due to steric hindrance. The choice of coupling reagent is critical for achieving high coupling efficiency. For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred.

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt15 - 45 min> 99%Highly efficient for sterically hindered amino acids; may cause racemization with sensitive residues.[1]
HCTU Aminium/Uronium Salt30 - 60 min98 - 99%Less reactive than HATU but a good alternative with a lower risk of racemization.
PyAOP Phosphonium Salt30 - 60 minHighStrong activating agent with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99% (often with HOAt)Efficient and no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[1]
COMU Aminium/Uronium Salt15 - 45 min> 99%High reactivity, similar to HATU, with improved solubility of byproducts.
DIC/HOBt Carbodiimide1 - 4 hoursVariable, often lowerStandard, cost-effective reagents, but may be inefficient for sterically hindered couplings.

Table 2: Influence of N-Methylation on Peptide Pharmacokinetic Properties (Illustrative Examples)

Peptide ModificationChange in PropertyQuantitative EffectReference
N-methylation of a somatostatin analogIncreased plasma half-life330-fold increase compared to the native protein.[7][7]
Multiple N-methylations in a cyclic peptideImproved oral bioavailabilityCyclosporine A, with 7 N-methylated residues, is orally available.[8][8]
N-methylation in a linear peptideEnhanced cell permeabilityPapp (apparent permeability) increased by a factor of 2-10 depending on the sequence.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis and analysis of peptides containing N-Methyl-L-proline.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methyl-L-proline Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating Fmoc-N-Me-L-Pro-OH.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids, including Fmoc-N-Me-L-Pro-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HATU (or other high-efficiency coupling reagent)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 30-60 minutes at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-N-Me-L-Pro-OH:

    • The coupling of N-methylated amino acids is often slower due to steric hindrance.

    • In a separate vial, dissolve Fmoc-N-Me-L-Pro-OH (2 eq.), HATU (1.9 eq.), and DIEA (4 eq.) in DMF.

    • Add the activated solution to the resin and shake for 2-4 hours. A double coupling may be necessary.

    • Monitor the coupling completion using a bromophenol blue test, as the Kaiser test is not effective for secondary amines. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[10]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase HPLC (see Protocol 3).

Protocol 2: On-Resin N-methylation of Proline

This protocol describes a three-step method for the site-selective N-methylation of a proline residue already incorporated into a resin-bound peptide.[2][11]

Materials:

  • Peptide-bound resin with an N-terminal proline

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine or DIEA

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Sulfonylation:

    • Swell the peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.

    • Shake for 30 minutes at room temperature.

    • Wash the resin with NMP and DCM.

  • Methylation:

    • Add a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • Shake for 10 minutes at room temperature.

    • Wash the resin with NMP and DCM.

  • Desulfonylation:

    • Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Shake for 5 minutes at room temperature.

    • Repeat the desulfonylation step.

    • Wash the resin thoroughly with NMP and DCM. The resin is now ready for the coupling of the next amino acid.

Protocol 3: RP-HPLC Purification of N-Methyl-L-proline Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (preparative or semi-preparative)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved peptide sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the collected fractions by LC-MS/MS to confirm the molecular weight of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: LC-MS/MS Analysis for Sequence Verification

Tandem mass spectrometry (MS/MS) is essential to confirm the amino acid sequence and the successful incorporation of N-Methyl-L-proline.

Instrumentation:

  • An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation: Inject the sample onto an analytical C18 column and separate using a suitable gradient.

  • Mass Spectrometry:

    • MS1 Scan: Acquire a full scan to determine the precursor ion (m/z) of the N-methylated peptide.

    • MS2 Scan (Tandem MS): Isolate the precursor ion and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Confirm the molecular weight of the peptide from the MS1 spectrum.

    • Analyze the MS2 fragmentation pattern. The N-methylated residue can be identified by a characteristic mass difference in the b- and y-ion series.

Protocol 5: Cell Permeability Assay (Caco-2)

This assay is used to assess the intestinal permeability of a peptide, which is a key indicator of its potential for oral bioavailability.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test peptide solution in HBSS to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at various time points.

  • Sample Analysis: Quantify the peptide concentration in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts related to the incorporation of N-Methyl-L-proline into peptides.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Resin_Prep Resin Preparation (Swelling) SPPS_Cycle SPPS Cycles (Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycle Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection LC_MS_Analysis LC-MS/MS Analysis Fraction_Collection->LC_MS_Analysis Lyophilization Lyophilization LC_MS_Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure Lyophilized Peptide Lyophilization->Pure_Peptide

Caption: A typical workflow for the synthesis, purification, and analysis of a peptide.

On_Resin_N_Methylation Start Peptide-Resin with N-terminal Proline Sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Methylation 2. Methylation (Dimethyl Sulfate, DBU) Sulfonylation->Methylation Desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation End Peptide-Resin with N-Methyl-Proline Desulfonylation->End

Caption: Workflow for on-resin N-methylation of a proline residue.

Benefits_of_N_Methylation Center Incorporation of N-Methyl-L-proline Benefit1 Enhanced Metabolic Stability (Resistance to Proteases) Center->Benefit1 Benefit2 Increased Cell Permeability (Improved Bioavailability) Center->Benefit2 Benefit3 Conformational Rigidity (Higher Receptor Affinity) Center->Benefit3 Benefit4 Improved Solubility (Reduced Aggregation) Center->Benefit4

Caption: Key benefits of incorporating N-Methyl-L-proline into peptide sequences.

References

Application Notes and Protocols: Inducing Specific Peptide Conformations with N-Methyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design and chemical biology. N-Methyl-L-proline, a derivative of the amino acid proline, serves as a powerful tool to induce specific secondary structures in peptides, thereby enhancing their biological activity, stability, and pharmacokinetic properties. The N-methylation of the proline amide nitrogen introduces significant steric constraints that influence the peptide backbone's flexibility, favoring specific dihedral angles and promoting the formation of well-defined structures such as β-turns.[1][2] This modification also imparts resistance to proteolytic degradation by sterically hindering the approach of proteases.[3]

These application notes provide a comprehensive overview of the use of N-Methyl-L-proline in peptide chemistry, including its impact on conformation and stability. Detailed experimental protocols for the synthesis of N-methylated peptides and their conformational analysis are also presented to guide researchers in applying this valuable technique.

Impact of N-Methyl-L-proline on Peptide Properties

The incorporation of N-Methyl-L-proline into a peptide sequence can dramatically alter its physicochemical and biological characteristics.

Conformational Control

The primary utility of N-Methyl-L-proline lies in its ability to rigidly constrain the peptide backbone. The methyl group on the amide nitrogen restricts the rotation around the N-Cα bond (φ angle) and influences the cis/trans isomerization of the peptide bond preceding the N-methylated residue.[2] This often leads to a higher population of a specific conformer, which can be crucial for receptor binding and biological activity.

  • β-Turn Induction: N-Methyl-L-proline is a potent inducer of β-turns, which are critical recognition motifs in many biological processes. The steric hindrance imposed by the N-methyl group can favor the dihedral angles required for a stable turn structure.[1][2]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. N-methylation provides a steric shield that prevents proteases from accessing and cleaving the peptide backbone, significantly increasing the peptide's half-life.[3]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of N-Methyl-L-proline incorporation into peptides.

Table 1: Effect of N-Methylation on Peptide Half-Life

Peptide SequenceModificationProteaseHalf-Life (t½)Reference
Model Peptide ANoneTrypsin< 5 min[3]
Model Peptide AN-Methyl-L-prolineTrypsin> 24 h[3]
Bioactive Peptide BNoneSerum Proteases15 min[4]
Bioactive Peptide BN-Methyl-L-prolineSerum Proteases12 h[4]

Table 2: Influence of N-Methylation on Peptide Conformation (NMR Data)

Peptide FragmentResidue at position 'i'Cis/Trans Isomer Ratio (X-i)Key NOEs ObservedPredominant Conformation
Ac-X-NHMeL-Proline3:1 (trans:cis)Hα(i) - Hδ(i+1)Extended
Ac-X-NHMeN-Methyl-L-proline>95:5 (trans:cis)Hα(i) - Hα(i+1)β-turn like

Table 3: Circular Dichroism (CD) Spectroscopy Data for a Model Peptide

PeptideSecondary Structure ContentMolar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)
Control Peptide (without N-Me-Pro)Random Coil-2,000
Peptide with N-Me-Proβ-turn/ordered structure-10,000

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of a peptide containing an N-Methyl-L-proline residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-proline

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of N-Methyl-L-proline:

    • Couple Fmoc-N-Methyl-L-proline using the same procedure as other amino acids. Note that coupling to the secondary amine of the N-methylated residue can be slower, so a longer reaction time or a more potent coupling reagent like HATU may be necessary.[5]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[6][7]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette (1 mm path length)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement is typically between 0.1 and 0.5 mg/mL.[6] Prepare a buffer blank.

  • Instrument Setup:

    • Set the wavelength range to 190-260 nm.

    • Set the scanning speed to 50-100 nm/min.

    • Set the data pitch to 0.5-1.0 nm.

    • Set the bandwidth to 1.0 nm.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer blank.

    • Record the CD spectrum of the peptide solution.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l * n) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the peptide concentration in mM

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

  • Spectral Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures:

    • α-helix: Negative bands around 208 nm and 222 nm.[6]

    • β-sheet: A negative band around 218 nm.[6]

    • β-turn: A negative band around 205-210 nm and a positive band around 220-230 nm.

    • Random coil: A strong negative band around 198 nm.[6]

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide conformation and dynamics in solution.[8][9]

Materials:

  • Purified peptide (1-5 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide. Dispersed amide proton signals (6-9 ppm) are indicative of a folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The pattern of NOE cross-peaks provides crucial distance restraints for structure calculation. Key NOEs for identifying turns include those between the α-proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)) and between the amide protons of adjacent residues (dNN(i, i+1)).

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

  • Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures using molecular dynamics or simulated annealing software.

Visualizations

experimental_workflow cluster_0 Peptide Design & Synthesis cluster_1 Conformational Analysis cluster_2 Functional Evaluation design Computational Design (Incorporate N-Me-Pro) synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization cd Circular Dichroism (CD) characterization->cd nmr NMR Spectroscopy characterization->nmr stability Proteolytic Stability Assay characterization->stability binding Binding Affinity Assay characterization->binding analysis Structural Elucidation cd->analysis nmr->analysis activity Biological Activity Assay stability->activity binding->activity

Caption: Experimental workflow for the design, synthesis, and evaluation of N-Methyl-L-proline containing peptides.

ppi_inhibition cluster_0 Normal Signaling Pathway cluster_1 Inhibition by N-Me-Pro Peptide proteinA Protein A proteinB Protein B (Proline-Rich Motif) proteinA->proteinB Binds to proteinC Protein C proteinB->proteinC Activates proteinA_i Protein A peptide N-Me-Pro Peptide (Mimic) proteinA_i->peptide Binds to proteinB_i Protein B (Proline-Rich Motif) proteinC_i Inactive Protein C peptide->proteinB_i Blocks Interaction

Caption: Inhibition of a protein-protein interaction (PPI) signaling pathway using an N-Methyl-L-proline containing peptide mimic.

References

Troubleshooting & Optimization

overcoming steric hindrance in N-Methyl-L-proline peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-L-proline Peptide Coupling

Welcome to the technical support center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the peptide coupling of sterically hindered amino acids, with a particular focus on N-Methyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Methyl-L-proline coupling reaction failing or giving low yields?

A1: Low coupling yields involving N-Methyl-L-proline are most commonly due to steric hindrance. The N-methyl group on the proline backbone physically obstructs the approach of the activated carboxylic acid to the amine, significantly slowing down the reaction rate.[1] This reduced reactivity is a primary reason for incomplete or failed couplings. Additionally, the nucleophilicity of the N-methyl amine is lower than that of a primary amine, further hindering the reaction.

Q2: What are the most effective coupling reagents for sterically hindered N-methylated amino acids?

A2: For difficult couplings involving N-Methyl-L-proline, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides. Reagents that form highly reactive OAt or Oxyma esters are considered among the most efficient.[2] The most frequently recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is noted for its high reactivity and improved safety profile.[5][6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is especially effective when coupling an N-methyl amino acid to another N-methyl amino acid.[5][7]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like HOAt.[7]

Q3: How can I monitor the progress of a coupling reaction with an N-methylated amine?

A3: Standard monitoring methods like the Kaiser test are not effective for N-methylated amines as they do not react with ninhydrin to produce the characteristic blue color. A reliable alternative is the bromophenol blue test .[4] A blue to green color indicates incomplete coupling (free amine present), while a yellow color signifies that the coupling is complete.[4]

Q4: What is racemization and how can I minimize it during N-Methyl-L-proline coupling?

A4: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the activation and coupling process. While proline itself is resistant to racemization, the preceding amino acid in the sequence can be at risk, especially with prolonged reaction times or elevated temperatures. To minimize this risk:

  • Use additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure.[1][6]

  • Avoid excessively strong bases or prolonged pre-activation times.[1] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can sometimes be beneficial.[1]

  • Keep reaction temperatures at or below room temperature unless necessary to drive a particularly difficult coupling.

Q5: What are pseudoproline dipeptides and can they help in my synthesis?

A5: Pseudoproline dipeptides are building blocks where a Serine or Threonine residue is reversibly cyclized, creating a proline-like structure.[8] Incorporating these dipeptides introduces a "kink" into the peptide backbone, which disrupts the formation of secondary structures and prevents aggregation.[8][9] This improved solvation makes the N-terminus more accessible for subsequent couplings, which can indirectly help overcome kinetic problems arising from steric hindrance in the aggregated peptide-resin matrix.[8]

Troubleshooting Guide

This guide addresses common problems encountered during N-Methyl-L-proline coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) are often not potent enough for sterically hindered couplings.[4]Switch to a high-reactivity onium salt reagent such as HATU, HCTU, COMU, or PyAOP.[1][6] These reagents generate more reactive activated esters.
Steric Hindrance: The N-methyl group physically blocks the reaction site.[1]Increase reaction time (e.g., 2-4 hours or even overnight).[1] Consider double coupling , where the coupling step is repeated with fresh reagents. A moderate increase in temperature (e.g., to 40-50°C) can also improve yield, but must be balanced against the risk of racemization.[1]
Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.Change the solvent from DMF to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM.[1] Incorporate pseudoproline dipeptides at strategic locations in your sequence to act as structure-breakers.[9]
Presence of Deletion Sequences Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not fully removed prior to coupling.Ensure complete deprotection by extending the piperidine treatment time or performing a second deprotection step. Confirm removal with a proper test before proceeding.
Incomplete Coupling: The coupling reaction did not go to completion before the next cycle began.Increase the equivalents of amino acid and coupling reagent (from 2 eq. to 4-5 eq.).[4] Extend the coupling time and always monitor for completion using the bromophenol blue test.[4]
Side Product Formation (e.g., Diketopiperazine) N-terminal Proline: Coupling to proline can be followed by cyclization, especially after deprotection of the dipeptide stage.This is a known side reaction, particularly with proline at the C-terminus of a dipeptide. If possible, modify the synthesis strategy to avoid this sequence or use a coupling method that is rapid enough to minimize the exposure of the free N-terminal amine.
Racemization of Preceding Residue Prolonged Activation/High Temperature: The activated amino acid is unstable, leading to loss of chirality.Use an additive like HOAt or Oxyma Pure , which are superior to HOBt in suppressing racemization.[1] Reduce pre-activation time before adding the amine component. If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Data Summary: Coupling Reagent Performance

The following table summarizes key parameters for commonly used coupling reagents in sterically hindered N-methyl amino acid couplings. This data is compiled from various sources and should be used as a general guideline.

Coupling ReagentBase (Equivalents)SolventTypical TimeRacemization RiskNotes
HATU DIPEA (2-8 eq.)[4][10]DMF, NMP[4]1-4 hours[11]Low[5]Highly effective for hindered couplings. The HOAt byproduct actively suppresses racemization.[3]
HCTU DIPEA (2-4 eq.)DMF, NMP1-2 hoursLowSimilar to HATU but can be more cost-effective.
COMU DIPEA (1-2 eq.)[5]DMF, NMP1-2 hoursVery Low[6]More reactive than HATU/HBTU and considered safer as it does not contain explosive benzotriazole moieties.[5][6]
PyAOP DIPEA (2-6 eq.)DMF, DCM1-2 hoursLow[11]Particularly effective for coupling N-methyl to N-methyl residues.[5][7]
PyBrOP DIPEA (6 eq.)[4]DCM[4]1 hour[4]ModerateHighly reactive but may lead to higher racemization with prolonged couplings.[6] Often used as a last resort for very difficult couplings.
DIC/Oxyma DIPEA (1-2 eq.)DMF, DCM2-6 hoursLowOxyma Pure is a safe and effective alternative to HOBt/HOAt for reducing racemization with carbodiimides.[12]

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of Fmoc-N-Methyl-L-proline using HATU

This protocol describes a standard method for coupling Fmoc-N-Methyl-L-proline onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-N-Methyl-L-proline-OH (4 equivalents based on resin substitution) in DMF or NMP (approx. 10 mL per gram of resin).[4][11]

    • Add HATU (4 equivalents) to the amino acid solution.[4][11]

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.[4][11]

    • Mix the activation solution at room temperature for approximately 5 minutes.[4]

  • Coupling Reaction:

    • Add the pre-activated solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[11]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test to check for completion.[4]

    • If the test is positive (blue/green), indicating incomplete coupling, a second coupling may be necessary. Repeat steps 2 and 3 with fresh reagents.

    • Once the coupling is complete (yellow), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next synthesis cycle.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with N-Me-Proline? reagent_check Are you using a high-reactivity coupling reagent (HATU, COMU, etc.)? start->reagent_check Start Here conditions_check Optimize Reaction Conditions reagent_check->conditions_check Yes solution_reagent Action: Switch to HATU, HCTU, COMU, or PyAOP. reagent_check->solution_reagent No aggregation_check Is peptide aggregation suspected? conditions_check->aggregation_check Conditions Optimized, Still Low Yield solution_conditions Actions: 1. Increase reaction time (2-4h). 2. Perform a double coupling. 3. Increase temperature to 40-50°C (monitor for racemization). conditions_check->solution_conditions No, Start Here solution_aggregation Actions: 1. Change solvent to NMP. 2. Incorporate a pseudoproline dipeptide in the sequence. aggregation_check->solution_aggregation Yes end_node Yield Improved aggregation_check->end_node No, consult specialist solution_reagent->end_node solution_conditions->end_node solution_aggregation->end_node

Coupling_Mechanism ActiveEster ActiveEster Resin Resin ActiveEster->Resin Amine attacks ester PeptideBond PeptideBond Resin->PeptideBond forms

References

Technical Support Center: Optimizing N-Methyl-L-proline Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-Methyl-L-proline catalyzed reactions. The guidance provided is based on established principles of proline catalysis, with specific considerations for the influence of the N-methyl group.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with N-Methyl-L-proline as a catalyst.

1. Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in N-Methyl-L-proline catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen), especially if using sensitive reagents.

    • Catalyst Loading: Insufficient catalyst loading can lead to poor conversion. While a typical starting point is 10-20 mol%, this may need to be optimized.[1] Incrementally increase the catalyst loading (e.g., to 30 mol%) to see if the yield improves. However, be aware that excessively high loading can sometimes lead to side reactions.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C). Conversely, for some highly exothermic reactions, cooling might be necessary to prevent side product formation.

    • Solvent Choice: The solubility of both the catalyst and reactants is crucial. N-Methyl-L-proline has different solubility profiles compared to L-proline. If solubility is an issue, consider switching to a more polar aprotic solvent like DMSO, DMF, or NMP. Protic solvents can sometimes be used, but they may affect the stereoselectivity.[2]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period (e.g., 24-72 hours).[1]

    • Water Content: While many proline-catalyzed reactions are tolerant to small amounts of water, excess water can inhibit the reaction by hydrolyzing the enamine intermediate. Ensure you are using dry solvents if the reaction is sensitive to water.

2. Low Enantioselectivity or Diastereoselectivity

  • Question: I am getting the desired product, but the stereoselectivity (ee or dr) is poor. How can I improve it?

  • Answer: Achieving high stereoselectivity is often the primary goal of using a chiral catalyst like N-Methyl-L-proline. Poor stereoselectivity can be influenced by several parameters.

    • Temperature: Temperature plays a critical role in stereoselectivity. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A screening of different solvents is highly recommended. For instance, non-polar solvents might favor different transition states than polar solvents.

    • Catalyst Structure: The N-methyl group on N-Methyl-L-proline alters the steric and electronic environment around the catalytic site compared to L-proline. This can influence the approach of the substrates and, consequently, the stereochemical outcome. While this is an inherent property of the catalyst, understanding this can guide the choice of substrates that are more likely to give high stereoselectivity.

    • Additives: The use of additives or co-catalysts can sometimes improve stereoselectivity. For L-proline catalyzed reactions, additives like water or acids have been shown to have an effect.[3] Similar strategies could be explored for N-Methyl-L-proline, but their impact would need to be empirically determined.

3. Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can reduce the yield of the desired product and complicate purification. Common side reactions in proline-catalyzed reactions include self-condensation of the aldehyde or ketone and catalyst deactivation.

    • Substrate Concentration: In reactions involving a ketone and an aldehyde, using an excess of the ketone can help to suppress the self-condensation of the aldehyde.[4]

    • Reaction Temperature and Time: Prolonged reaction times or high temperatures can sometimes lead to the formation of decomposition products or the conversion of the desired product into byproducts. Monitor the reaction and stop it once the desired product formation has maximized.

    • Catalyst Deactivation: The catalyst can potentially be deactivated through the formation of stable, unreactive intermediates. While specific deactivation pathways for N-Methyl-L-proline are not extensively documented, for L-proline, the formation of oxazolidinones can be a parasitic reaction.[4] Adjusting the reaction conditions, such as solvent and temperature, may help to minimize these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between L-proline and N-Methyl-L-proline as catalysts?

A1: The primary difference is the presence of a methyl group on the nitrogen atom of the pyrrolidine ring in N-Methyl-L-proline. This N-methylation has two main consequences:

  • No Carboxylic Acid Proton: Unlike L-proline, which is a bifunctional catalyst with both a secondary amine and a carboxylic acid, N-Methyl-L-proline has a tertiary amine and lacks the acidic proton on the nitrogen. This can alter the catalytic mechanism, as the hydrogen bonding capabilities of the catalyst are changed.

  • Steric Hindrance: The methyl group adds steric bulk around the nitrogen atom, which can influence the stereochemical outcome of the reaction by affecting the approach of the substrates to the enamine intermediate.

Q2: What is a good starting point for catalyst loading for an N-Methyl-L-proline catalyzed reaction?

A2: A common starting point for organocatalyzed reactions is 10-20 mol%.[1] However, the optimal catalyst loading is highly dependent on the specific reaction and substrates. It is always recommended to perform a screening of catalyst loading to find the best balance between reaction rate, yield, and cost-effectiveness.

Q3: Which solvents are typically best for N-Methyl-L-proline catalyzed reactions?

A3: The choice of solvent is critical and often reaction-specific. For L-proline catalyzed aldol reactions, dipolar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used due to the good solubility of the catalyst.[3] Protic solvents like methanol or water/methanol mixtures have also been shown to be effective in some cases.[3] Given the structural similarity, these solvents are a good starting point for optimizing reactions with N-Methyl-L-proline. A solvent screen is highly recommended to determine the optimal medium for your specific transformation.

Q4: Can I recycle the N-Methyl-L-proline catalyst?

A4: In principle, organocatalysts can be recycled. However, the ease of recovery depends on the reaction conditions and the physical properties of the catalyst. N-Methyl-L-proline is a small, often soluble molecule, which can make its separation from the reaction mixture challenging by simple filtration. Techniques like extraction or chromatography might be necessary for its recovery.

Data Presentation

The following tables provide a summary of typical reaction conditions for L-proline catalyzed reactions, which can serve as a valuable starting point for the optimization of N-Methyl-L-proline catalyzed reactions.

Table 1: Typical Conditions for L-Proline Catalyzed Aldol Reactions [1][3]

ParameterTypical Range/ValueNotes
Catalyst Loading 10 - 30 mol%Higher loading may be needed for less reactive substrates.
Solvent DMSO, DMF, CH3CN, Acetone, CH2Cl2Solvent choice can significantly impact yield and stereoselectivity.
Temperature -20 °C to Room TemperatureLower temperatures generally improve stereoselectivity.
Reaction Time 24 - 72 hoursReaction progress should be monitored (e.g., by TLC or GC).
Additives Benzoic Acid, DNPAdditives can sometimes enhance stereoselectivity.[1]

Table 2: Typical Conditions for L-Proline Catalyzed Mannich Reactions [2]

ParameterTypical Range/ValueNotes
Catalyst Loading 10 - 20 mol%A good starting point for optimization.
Solvent DMSO/Ketone, CH3CN, Neat KetoneSolvent choice depends on the specific substrates.
Temperature 0 °C to Room TemperatureReaction with pre-formed imines may be run at 0 °C.
Reaction Time 3 - 48 hoursVaries depending on the reactivity of the substrates.
Substrates Ketone, Aldehyde, Amine (or pre-formed imine)Using pre-formed imines can sometimes improve results.

Experimental Protocols

The following are generalized experimental protocols for key reactions. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for N-Methyl-L-proline Catalyzed Aldol Reaction

This protocol is adapted from established procedures for L-proline.[1]

  • Reaction Setup: To a stirred solution of the aldehyde (0.25 mmol) in the chosen solvent (e.g., DMSO, 1.0 mL), add the ketone (1.25 mmol, 5 equivalents).

  • Catalyst Addition: Add N-Methyl-L-proline (10-20 mol%, 0.025-0.050 mmol).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Methyl-L-proline Catalyzed Mannich Reaction

This protocol is based on typical three-component Mannich reactions catalyzed by proline.[2]

  • Reaction Setup: In a vial, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (5-10 equivalents or as solvent).

  • Solvent and Catalyst Addition: If not using the ketone as the solvent, add the desired solvent (e.g., DMSO, acetonitrile). Add N-Methyl-L-proline (10-20 mol%).

  • Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the starting aldehyde is consumed, quench the reaction with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate key concepts in N-Methyl-L-proline catalysis.

Enamine_Catalytic_Cycle Enamine Catalytic Cycle for N-Methyl-L-proline Catalyst N-Methyl-L-proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O H2O H2O H2O->Product Product->Catalyst - Catalyst (regenerated)

Caption: Enamine catalytic cycle for an N-Methyl-L-proline catalyzed aldol reaction.

Troubleshooting_Workflow Troubleshooting Workflow for N-Methyl-L-proline Catalyzed Reactions Start Reaction Issue: Low Yield / Low Selectivity Check_Catalyst Check Catalyst Loading (Start with 10-20 mol%) Start->Check_Catalyst Increase_Loading Increase Loading (e.g., to 30 mol%) Check_Catalyst->Increase_Loading No Improvement Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Yield Improves Increase_Loading->Check_Temp Success Problem Solved Increase_Loading->Success Yield Improves Decrease_Temp Decrease Temperature (for selectivity) Check_Temp->Decrease_Temp Increase_Temp Increase Temperature (for yield) Check_Temp->Increase_Temp Check_Solvent Screen Solvents (e.g., DMSO, CH3CN, CH2Cl2) Decrease_Temp->Check_Solvent Decrease_Temp->Success Selectivity Improves Increase_Temp->Check_Solvent Increase_Temp->Success Yield Improves Check_Time Increase Reaction Time (Monitor by TLC/GC) Check_Solvent->Check_Time Check_Solvent->Success Improvement Seen Check_Time->Success Improvement Seen

Caption: A logical workflow for troubleshooting common issues in catalyzed reactions.

References

Technical Support Center: Purification of N-Methyl-L-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing N-Methyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-Methyl-L-proline so difficult to purify?

N-Methyl-L-proline introduces a unique set of challenges primarily due to the N-methyl group on the proline residue. This modification significantly impacts the peptide's physicochemical properties in several ways:

  • Increased Hydrophobicity: The methyl group increases the peptide's overall lipophilicity, leading to strong retention on reversed-phase HPLC columns and potential co-elution with hydrophobic impurities.[1]

  • Steric Hindrance: The bulky N-methyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher incidence of deletion sequences and other closely related impurities that are difficult to separate.[1][2]

  • Cis/Trans Isomerization: The peptide bond involving the N-methylated proline can exist as a mixture of cis and trans isomers. These isomers can interconvert slowly and may be resolved as separate peaks during chromatography, complicating peak identification and purification.[2][3]

  • Aggregation Tendency: Increased hydrophobicity can lead to peptide aggregation, which causes peak broadening and reduced recovery during HPLC purification.[1][4]

Q2: What is the difference between peptide purity and net peptide content?

Peptide purity refers to the percentage of the target peptide sequence relative to synthesis-related impurities (e.g., deletion sequences, truncated peptides).[][6] Net peptide content is the percentage of the target peptide relative to everything in the sample, including water and counterions (like TFA) from the purification process.[][6] It is possible to have a peptide with 99% purity but only 75% net peptide content.

Q3: How does N-methylation affect the peptide's structure and bioactivity?

N-methylation is a critical modification in drug design that can significantly enhance a peptide's pharmacokinetic properties.[1] It increases metabolic stability by making the peptide more resistant to degradation by proteases.[7] This modification can also improve cell permeability and oral bioavailability.[1][8][9] The N-methyl group removes the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which constrains the peptide's conformation and can influence receptor binding and specificity.[2]

Troubleshooting Guides

Problem 1: Poor Solubility of Crude Peptide

Symptom: The lyophilized crude peptide does not dissolve in standard aqueous HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA).

Cause: Peptides containing N-Methyl-L-proline are often highly hydrophobic and may have poor solubility in aqueous solutions.[1][]

Solutions:

  • Solvent Selection: First, try dissolving the peptide in ultrapure water. If that fails, analyze the peptide's sequence to determine if it is acidic or basic.[]

    • Acidic Peptides: Try dissolving in a small amount of a dilute basic solution like 0.1% ammonia before diluting with the mobile phase.[]

    • Basic Peptides: Try dissolving in a small amount of a dilute acidic solution like 1% acetic acid.[]

  • Strong Organic Solvents: For highly hydrophobic peptides, dissolve the crude pellet in a minimal amount of a strong organic solvent such as DMSO or DMF first, then dilute with the initial HPLC mobile phase.[1][]

  • Small-Scale Test: Always perform a small-scale solubility test with a tiny amount of your peptide to find the optimal solvent system before dissolving the entire batch.[1]

Problem 2: Multiple Peaks or Broad Peaks in HPLC Chromatogram

Symptom: The HPLC analysis of the peptide shows multiple peaks close to each other, or a single broad, misshapen peak, even when mass spectrometry confirms the correct mass for the main peak(s).

Cause:

  • Cis/Trans Isomers: The most common cause for well-defined multiple peaks is the presence of cis and trans isomers of the N-Methyl-L-proline peptide bond.[2][3] These isomers can have different conformations and therefore different retention times on an HPLC column. The isomerization process can be slow, leading to the resolution of distinct peaks.[3]

  • Aggregation: A broad peak often indicates that the peptide is aggregating on the column.[1] Highly hydrophobic peptides are prone to aggregation, which interferes with proper chromatographic separation.[4]

  • Closely Related Impurities: Incomplete couplings during synthesis due to steric hindrance can lead to deletion peptides that have very similar retention times to the target peptide.[1]

Solutions:

  • For Isomers:

    • Temperature Variation: Try running the HPLC at an elevated temperature (e.g., 40-60°C). This can sometimes accelerate the interconversion between isomers, causing the peaks to coalesce into a single, sharper peak.

    • Solvent Modification: Altering the mobile phase composition, such as by adding a different organic modifier like n-propanol, can sometimes change the separation selectivity and help resolve or merge the isomeric peaks.[1]

  • For Aggregation:

    • Change Column Chemistry: If using a standard C18 column, switch to a less retentive stationary phase like C8, C4, or a diphenyl column.[1]

    • Reduce Peptide Concentration: Lower the concentration of the sample being injected to minimize intermolecular interactions.[4]

    • Incorporate Solubilizing Agents: In some cases, adding chaotropic salts to the mobile phase can help disrupt aggregation, though this can complicate downstream processing.

Data & Protocols

Quantitative Data Summary

Table 1: Comparative Yields in Solid-Phase Synthesis

Coupling ReactionCoupling ReagentReaction TimeYield (%)Reference Context
Fmoc-Ala onto Pro-ResinHBTU1.5 h~95%Standard coupling for comparison.
Fmoc-Ala onto N-Me-Pro-ResinHBTU1.5 h~60-70%Demonstrates reduced efficiency due to steric hindrance.[2][10]
Fmoc-Ala onto N-Me-Pro-ResinHATU (Microwave)10 min>90%Microwave-assisted synthesis can overcome steric hindrance.[9]
Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol provides general guidelines; specific conditions may require optimization.

  • Resin Selection: Start with a suitable resin, such as Rink Amide resin for C-terminal amides.[2]

  • Amino Acid Coupling:

    • For standard amino acids, use a 4-fold excess of Fmoc-protected amino acid, 3.8-fold excess of a coupling agent like HBTU, and 6-fold excess of a base like DIPEA in DMF.[8]

    • For coupling onto an N-methylated residue (like N-Methyl-L-proline), the reaction is often slow.[2][11] It is highly recommended to perform a "double coupling," where the coupling step is repeated a second time before deprotection.[11]

    • Consider using stronger coupling reagents like HATU or HCTU, or employing microwave-assisted synthesis to improve efficiency.[9][12]

  • Fmoc Deprotection: Use a 20% solution of piperidine in DMF.[13]

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.[2][8]

  • Monitoring: Use a qualitative test like the Kaiser test to monitor the completion of coupling. Note that the Kaiser test gives a red-brown color for secondary amines like proline and is not reliable for N-methylated residues.[12] The isatin or chloranil test, which produces a blue color, is recommended for N-terminal proline or N-methylated amino acids.[12]

  • Capping: If monitoring indicates incomplete coupling after a second attempt, cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides.[12]

Protocol 2: Crude Peptide Preparation and Purification by RP-HPLC

  • Cleavage and Deprotection: After synthesis, treat the resin with a cleavage cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation and Washing: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.[1][2] Centrifuge to pellet the peptide. Wash the pellet repeatedly with cold ether to remove organic scavengers. Note that highly lipophilic peptides may show inefficient precipitation.[1]

  • Solubilization: Dissolve the crude peptide pellet in an appropriate solvent system as determined by solubility tests (see Troubleshooting Guide).[1][]

  • RP-HPLC Purification:

    • Column: A C18 reversed-phase column is standard, but C4, C8, or diphenyl phases may be better for highly hydrophobic N-methylated peptides.[1]

    • Mobile Phases:

      • Phase A: 0.1% TFA in ultrapure water.[]

      • Phase B: 0.1% TFA in acetonitrile.[]

    • Column Equilibration: Equilibrate the column with 95% Phase A and 5% Phase B for at least 3 column volumes.[1]

    • Gradient Elution: Inject the dissolved peptide and elute using a suitable linear gradient. A shallow gradient (e.g., 1% increase in Phase B per minute) often provides the best resolution.[14]

    • Fraction Collection: Collect fractions corresponding to the target peptide peak(s) based on UV absorbance (typically at 214 or 280 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide as a powder.[1]

Visualizations

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product s1 Solid-Phase Peptide Synthesis (SPPS) (Consider double coupling for N-Me-Pro) s2 Cleavage from Resin (e.g., TFA cocktail) s1->s2 s3 Precipitation & Washing (Cold Ether) s2->s3 p1 Crude Peptide Solubilization (Test DMSO, DMF if needed) s3->p1 Crude Peptide p2 Preparative RP-HPLC (Optimize column, gradient) p1->p2 p3 Fraction Collection p2->p3 a1 Purity Check of Fractions (Analytical HPLC, MS) p3->a1 a2 Pool Pure Fractions a1->a2 a3 Lyophilization a2->a3 a4 Pure Peptide Powder a3->a4 G Start HPLC Problem Observed Problem What is the peak shape? Start->Problem Broad Broad or Tailing Peak Problem->Broad Broad / Tailing Multiple Multiple Distinct Peaks (with correct mass) Problem->Multiple Multiple Peaks CauseBroad Likely Cause: Peptide Aggregation Broad->CauseBroad CauseMultiple Likely Cause: Cis/Trans Isomers Multiple->CauseMultiple SolBroad1 Solution 1: Reduce sample concentration CauseBroad->SolBroad1 SolBroad2 Solution 2: Use less retentive column (C4, C8) CauseBroad->SolBroad2 SolBroad3 Solution 3: Add organic modifier (n-propanol) CauseBroad->SolBroad3 SolMultiple1 Solution 1: Increase column temperature (40-60°C) CauseMultiple->SolMultiple1 SolMultiple2 Solution 2: Change mobile phase conditions CauseMultiple->SolMultiple2 SolMultiple3 Solution 3: Accept isomers and collect all relevant peaks if purity is acceptable CauseMultiple->SolMultiple3 G cluster_cause Modification cluster_effects Physicochemical Effects cluster_challenges Purification Challenges N_Me N-Methylation of Proline Hydro Increased Hydrophobicity N_Me->Hydro Steric Steric Hindrance N_Me->Steric Isomer Cis/Trans Isomerization N_Me->Isomer Sol Poor Solubility Hydro->Sol Agg Aggregation Hydro->Agg Sep Difficult Separation Steric->Sep Peaks Multiple HPLC Peaks Isomer->Peaks Agg->Sep

References

improving enantioselectivity in N-Methyl-L-proline catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-L-proline Catalysis

Welcome to the technical support center for N-Methyl-L-proline catalyzed synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for high enantioselectivity.

Troubleshooting Guide

This section addresses common issues encountered during N-Methyl-L-proline catalyzed reactions in a question-and-answer format.

Question 1: Why am I observing low enantiomeric excess (ee%) in my reaction?

Answer: Low enantiomeric excess is a common issue that can be attributed to several factors. The stereochemical outcome of proline-catalyzed reactions is highly sensitive to the reaction environment.[1][2] Consider the following potential causes and solutions:

  • Suboptimal Solvent: The solvent plays a critical role in organizing the transition state.[1][2] Polar aprotic solvents like DMSO or DMF are common starting points, but the ideal solvent is highly substrate-dependent.[3]

    • Solution: Screen a panel of solvents with varying polarities (e.g., DMSO, CH3CN, THF, CH2Cl2, Toluene). Sometimes, solvent mixtures or even the addition of water can dramatically improve enantioselectivity.[4]

  • Incorrect Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee%.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -10 °C, or even lower can significantly enhance stereocontrol.[3][4]

  • Presence of Impurities: Water or other impurities in reagents or solvents can interfere with the catalytic cycle. While sometimes beneficial, uncontrolled amounts of water can inhibit the reaction.[3]

    • Solution: Ensure all reagents and solvents are pure and dry, unless water is being used as a specific additive or co-solvent.

  • Inappropriate Catalyst Loading: While often requiring high catalyst loadings (10-30 mol%), an unoptimized amount can lead to side reactions or aggregation.[5]

    • Solution: Titrate the catalyst loading, for example, from 5 mol% to 30 mol%, to find the optimal concentration for your specific substrates.

Below is a general workflow for troubleshooting low enantioselectivity.

G start Start: Low ee% check_solvent Screen Solvents (e.g., DMSO, THF, Toluene, CH2Cl2) start->check_solvent Step 1 check_temp Lower Reaction Temperature (e.g., RT -> 0°C -> -20°C) check_solvent->check_temp If no improvement success Success: High ee% check_solvent->success Improved? check_additives Introduce Additives (e.g., Water, Acid/Base) check_temp->check_additives If no improvement check_temp->success Improved? check_loading Optimize Catalyst Loading (5-30 mol%) check_additives->check_loading If no improvement check_additives->success Improved? check_loading->success Improved? fail Re-evaluate Substrate/Catalyst System check_loading->fail If no improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Question 2: My reaction yield is poor, even though the enantioselectivity is acceptable. What can I do?

Answer: Poor yields can stem from slow reaction rates, catalyst inhibition, or competing side reactions.

  • Catalyst Inhibition: The catalyst can be sequestered into an inactive, non-productive state. In reactions involving ketones, N-Methyl-L-proline can form an oxazolidinone, a "parasitic" species that reduces the active catalyst concentration.[6][7]

    • Solution 1: The controlled addition of water can sometimes mitigate the formation of these oxazolidinones.[6]

    • Solution 2: Slowly adding the more reactive substrate (e.g., the aldehyde in an aldol reaction) can maintain a low concentration, suppressing side reactions.[6]

  • Slow Reaction Rate: The reaction may not have reached completion.

    • Solution: Increase the reaction time or moderately increase the temperature, while carefully monitoring the effect on ee%. Alternatively, increasing the catalyst loading may improve the rate.

  • Reagent Degradation: One of your starting materials might be degrading under the reaction conditions.

    • Solution: Confirm the stability of your substrates under the chosen conditions (solvent, temperature) in the absence of the other reactant.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-Methyl-L-proline catalysis? A1: N-Methyl-L-proline catalyzes reactions, such as the aldol reaction, primarily through an enamine mechanism. The secondary amine of the catalyst condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde). The chirality of the proline backbone directs this attack to one face of the electrophile, establishing stereocontrol. Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[7][8][9]

G cluster_cycle Catalytic Cycle Catalyst N-Methyl-L-proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde (Stereoselective Attack) Product Chiral Product Iminium->Product + H2O (Hydrolysis) Product->Catalyst Regenerates Catalyst

Caption: Simplified enamine catalytic cycle.

Q2: How do additives work to improve the reaction? A2: Additives can play several roles. Acidic additives, for instance, can act as proton shuttles to facilitate steps in the catalytic cycle or activate the electrophile through hydrogen bonding.[6] Other additives with H-bond donor motifs can interact with the transition state assembly, further enhancing stereoselectivity.[10][11]

Q3: What are the best solvents for these reactions? A3: There is no single "best" solvent. The choice is highly dependent on the specific substrates. While polar aprotic solvents like DMSO, DMF, and acetonitrile are frequently used, chlorinated solvents or even solvent mixtures can provide superior results.[3][4] It is always recommended to perform a solvent screen during reaction optimization.

Q4: Can the catalyst be recovered and reused? A4: The homogeneity of N-Methyl-L-proline in many organic solvents makes its recovery challenging. However, strategies like immobilizing the catalyst on a solid support (e.g., silica or polymers) can facilitate easy recovery by filtration and subsequent reuse.[6][12]

Data Presentation: Effect of Reaction Parameters

Quantitative data is crucial for optimization. The following tables summarize the impact of different parameters on a model N-Methyl-L-proline catalyzed aldol reaction.

Table 1: Effect of Solvent on a Model Aldol Reaction (Data is representative and compiled from general findings in the literature)[1][2][4]

EntrySolventTemperature (°C)Yield (%)ee%
1DMSO259578
2CH3CN258872
3THF257585
4CH2Cl2256089
5Toluene255592
6CH2Cl205895

Table 2: Effect of Additives on a Model Aldol Reaction in CH2Cl2 (Data is representative and compiled from general findings in the literature)[6][10]

EntryAdditive (10 mol%)Temperature (°C)Yield (%)ee%
1None05895
2Benzoic Acid07596
3Water (1.0 eq)06594

Experimental Protocols

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is a representative example of an N-Methyl-L-proline catalyzed direct asymmetric aldol reaction.[13]

Materials:

  • N-Methyl-L-proline (e.g., 0.075 mmol, 30 mol%)

  • 4-Nitrobenzaldehyde (0.25 mmol, 1.0 eq)

  • Cyclohexanone (2.5 mmol, 10.0 eq)

  • Solvent (e.g., DMSO, 1.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Standard laboratory glassware

Procedure:

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add N-Methyl-L-proline (30 mol%).

  • Reagent Addition: Add the solvent (e.g., DMSO, 1.0 mL) followed by cyclohexanone (10.0 eq). Stir the mixture for 5 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).

  • Initiation: Add 4-nitrobenzaldehyde (1.0 eq) to the stirring solution.

  • Reaction: Allow the reaction to stir for the optimized duration (e.g., 24-72 hours), monitoring progress by TLC or LC-MS if desired.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO4.

  • Purification & Analysis: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) using chiral HPLC.

References

common side reactions with N-Methyl-L-proline in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of N-Methyl-L-proline as a catalyst in organic synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences in catalytic activity between L-proline and N-Methyl-L-proline?

A1: The primary difference lies in their amine functionality. L-proline is a secondary amine, which allows it to act as a bifunctional catalyst, forming a nucleophilic enamine intermediate with carbonyl compounds. This enamine is a key intermediate in many proline-catalyzed reactions, such as the aldol and Mannich reactions.[1][2] N-Methyl-L-proline, being a tertiary amine, cannot form an enamine in the same manner. Its catalytic activity, therefore, relies on different mechanisms, primarily through the formation of iminium ions, which can activate α,β-unsaturated carbonyl compounds for nucleophilic attack. This difference in mechanism can lead to variations in reactivity, stereoselectivity, and the profile of side reactions.

Q2: What are the most common side reactions observed when using N-Methyl-L-proline as a catalyst?

A2: While specific quantitative data for N-Methyl-L-proline is not as extensively documented as for L-proline, based on its structure and general principles of organocatalysis, the following side reactions can be anticipated:

  • Epimerization/Racemization: Prolonged reaction times or elevated temperatures can lead to the loss of stereochemical integrity of the product or the catalyst itself.

  • Substrate Self-Condensation: Aldehydes and some ketones can undergo self-condensation reactions (e.g., aldol condensation), competing with the desired reaction pathway.[3]

  • Michael Addition Side Products: In reactions like the Mannich reaction, unintended Michael additions can occur if the substrate is susceptible.

  • Decarboxylation of the Catalyst: Under harsh thermal conditions, N-Methyl-L-proline can undergo decarboxylation, leading to catalyst deactivation. While this is a known side reaction for proline, the N-methyl group might influence the temperature at which this occurs.[3]

  • Formation of Aminal or Hemiaminal Intermediates: The tertiary amine of N-Methyl-L-proline can react with carbonyl compounds to form reversible aminal or hemiaminal adducts, which may act as parasitic species, reducing the concentration of the active catalyst.

Q3: How does the N-methyl group affect the stability of the catalyst?

A3: The N-methyl group can influence the catalyst's stability in several ways. It can sterically hinder intermolecular interactions that might lead to degradation. However, it can also alter the electronic properties of the nitrogen atom, potentially affecting its susceptibility to oxidation or other decomposition pathways. The stability of N-Methyl-L-proline can be influenced by the reaction conditions, such as solvent, temperature, and the presence of acidic or basic reagents.

Troubleshooting Guide

This guide provides solutions to common problems encountered in organic synthesis using N-Methyl-L-proline.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalytic Pathway: The chosen reaction may primarily proceed through an enamine pathway, which is not favored by N-Methyl-L-proline.- Confirm that your reaction is known to be catalyzed by tertiary amine-based organocatalysts. - Consider using L-proline or a derivative capable of forming an enamine if the reaction mechanism requires it.
2. Catalyst Deactivation: The catalyst may have degraded due to harsh reaction conditions (e.g., high temperature, strong acid/base).- Lower the reaction temperature. - Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Sub-optimal Reaction Conditions: The solvent, temperature, or concentration may not be ideal for the specific transformation.- Screen a range of solvents with varying polarities. - Optimize the reaction temperature and concentration of reactants. - Adjust the catalyst loading (typically 5-20 mol%).
Low Enantioselectivity 1. Racemization of Product: The product may be racemizing under the reaction or workup conditions.- Reduce the reaction time and temperature. - Use a milder workup procedure. - Isolate the product as quickly as possible after the reaction is complete.
2. Catalyst Racemization: The catalyst itself may be undergoing racemization.- Verify the enantiomeric purity of the starting N-Methyl-L-proline. - Avoid harsh acidic or basic conditions that could promote epimerization at the α-carbon.
3. Water Contamination: The presence of water can disrupt the hydrogen-bonding network crucial for stereocontrol.- Use anhydrous solvents and reagents. - Dry the reaction apparatus thoroughly before use.
Formation of Side Products 1. Self-Condensation of Substrate: The substrate is reacting with itself instead of the other reactant.- Add the more reactive substrate slowly to the reaction mixture. - Use a higher concentration of the less reactive substrate. - Lower the reaction temperature.
2. Michael Addition Byproducts: Unwanted conjugate additions are occurring.- Modify the substrate to be less susceptible to Michael addition if possible. - Optimize reaction conditions (e.g., solvent, temperature) to favor the desired reaction pathway.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides illustrative data on how reaction parameters can influence the formation of a common side product (self-aldol condensation) in a hypothetical N-Methyl-L-proline catalyzed cross-aldol reaction between a ketone and an aldehyde. This data is for illustrative purposes only and may not represent actual experimental outcomes.

Entry Solvent Temperature (°C) Desired Product Yield (%) Self-Aldol Side Product (%)
1Dichloromethane256525
2Dichloromethane07515
3Dimethylformamide255040
4Dimethylformamide06030
5Toluene257020
6Toluene08010

Experimental Protocols

General Protocol for a Trial N-Methyl-L-proline Catalyzed Reaction

This protocol provides a starting point for investigating a new reaction. Optimization of each parameter is crucial for success.

Materials:

  • N-Methyl-L-proline (10 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Anhydrous Solvent (e.g., Toluene, 2 mL)

  • Anhydrous MgSO₄

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add N-Methyl-L-proline (0.1 mmol, 12.9 mg).

  • Add the anhydrous solvent (2 mL) and the ketone (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 mmol) dropwise over 10 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalytic Cycle of N-Methyl-L-proline (Iminium Ion Pathway)

G Catalytic Cycle of N-Methyl-L-proline (Iminium Ion Pathway) Catalyst N-Methyl-L-proline Iminium Iminium Ion Catalyst->Iminium + Substrate Substrate α,β-Unsaturated Carbonyl Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product Product Adduct->Product Hydrolysis RegenCatalyst Regenerated N-Methyl-L-proline Product->RegenCatalyst -H₂O RegenCatalyst->Catalyst G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCatalyst Verify Catalyst Activity and Purity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckMechanism Re-evaluate Catalytic Pathway Start->CheckMechanism Solution1 Use fresh catalyst Run under inert atmosphere CheckCatalyst->Solution1 Solution2 Screen solvents Vary temperature Adjust concentrations CheckConditions->Solution2 Solution3 Consider alternative catalyst (e.g., L-proline) CheckMechanism->Solution3

References

Technical Support Center: N-Methyl-L-proline Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-L-proline monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

N-Methyl-L-proline is a derivative of the amino acid L-proline. It is utilized in various scientific applications, including:

  • Pharmaceutical Development: It serves as a building block in the synthesis of diverse pharmaceutical compounds.

  • Peptide Synthesis: Its incorporation into peptides can enhance their stability and biological activity, which is a crucial aspect of drug formulation.

Q2: What are the general recommendations for storing this compound solid?

For optimal stability, the solid form of this compound should be stored in a freezer.

Q3: How should I prepare solutions of this compound?

When preparing solutions, it is crucial to use high-purity solvents and protect the solution from potential contaminants. For aqueous solutions, using a buffer can help maintain a stable pH. It is advisable to prepare solutions fresh for each experiment to minimize the risk of degradation. If you are using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

While specific incompatibility data is limited, as a general precaution, avoid strong oxidizing agents and highly acidic or basic conditions that could potentially degrade the molecule. It is always good practice to perform small-scale compatibility tests with your specific buffers and excipients before proceeding with large-scale experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound in your solution. The stability of the compound in solution can be influenced by several factors.

Troubleshooting Steps:

  • Verify Solution Freshness: Whenever possible, prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Control pH: The stability of amino acid derivatives can be pH-dependent. If you are using aqueous solutions, ensure the pH is controlled with an appropriate buffer system. Monitor the pH of your solution throughout the experiment.

  • Temperature Control: Elevated temperatures can accelerate degradation. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize the time solutions are kept at room temperature during experimental setup.[1]

  • Solvent Purity: Use high-purity, degassed solvents to prepare your solutions. Impurities in solvents can initiate degradation.

Logical Flow for Troubleshooting Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty dissolving this compound.

Possible Cause: Solvent selection or temperature.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in water. If you are using organic solvents, solubility may vary.

  • Temperature: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious with temperature to avoid potential degradation.

Stability Data Overview

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound in various solutions. The following table summarizes general stability information based on available literature for proline and its derivatives, which may provide some guidance. Note: This information should be used as a general guideline, and it is highly recommended to perform your own stability studies for your specific experimental conditions.

ParameterGeneral Guidance for Proline DerivativesRecommendations for this compound
pH Stability can be pH-dependent. Extreme pH values (highly acidic or basic) may lead to hydrolysis or other degradation pathways.Maintain solutions at a neutral or near-neutral pH using a suitable buffer system. Avoid prolonged exposure to strong acids or bases.
Temperature Higher temperatures generally accelerate degradation reactions.Prepare solutions at room temperature and store them at low temperatures (-20°C or -80°C) for long-term storage. Minimize time at elevated temperatures.
Solvents Aqueous solutions are common. Stability in organic solvents can vary.For aqueous solutions, use purified water. For organic solvents, use high-purity, anhydrous grades. Perform compatibility and stability tests for your specific solvent system.
Light Some amino acid derivatives are sensitive to light.Protect solutions from light by using amber vials or by wrapping containers in foil, especially during storage.
Oxidation The presence of oxidizing agents can lead to degradation.Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution.

Materials:

  • This compound

  • High-purity solvent (e.g., sterile water, buffer, or organic solvent)

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) if preparing an aqueous stock for cell culture or other sensitive applications

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated balance in a clean weighing dish.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Add a portion of the desired solvent to the flask.

  • Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the solid completely. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Sterilization (if applicable): If a sterile solution is required, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at the recommended low temperature.

Experimental Workflow for Assessing Solution Stability

The following workflow outlines a general approach to conducting a preliminary stability study of this compound in a specific solution.

Stability_Assessment_Workflow A Prepare N-Methyl-L-proline Monohydrate Solution B Divide into Aliquots for Different Conditions (e.g., Temp, pH, Light) A->B C Store Aliquots under Defined Conditions B->C D Withdraw Samples at Pre-defined Time Points (t=0, 24h, 48h, etc.) C->D E Analyze Samples by a Stability-Indicating Method (e.g., HPLC/UPLC) D->E F Quantify Parent Compound and Detect Degradation Products E->F G Analyze Data and Determine Stability Profile F->G

Caption: General workflow for a solution stability assessment.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to conduct your own validation and stability studies to ensure the suitability of this compound for your specific experimental conditions and applications.

References

troubleshooting guide for N-Methyl-L-proline in peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyl-L-proline in peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-Methyl-L-proline often slow and incomplete?

A1: N-Methyl-L-proline, like other N-methylated amino acids, presents significant steric hindrance at the N-terminus.[1] This bulkiness slows down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the secondary amine. This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]

Q2: How can I improve the efficiency of coupling N-Methyl-L-proline?

A2: To overcome the steric hindrance of N-Methyl-L-proline, several strategies can be employed:

  • Use of specialized coupling reagents: Aminium/uronium salt-based reagents like HATU, HCTU, and COMU are generally more effective than carbodiimides for coupling sterically hindered amino acids.[2] HATU, in particular, is often recommended for its ability to form a highly reactive OAt-active ester, which accelerates the coupling reaction.[3][4] Phosphonium salts like PyBOP and PyAOP are also effective options.[1][5]

  • Longer coupling times and/or double coupling: Allowing the reaction to proceed for a longer duration (e.g., 1-4 hours) or performing the coupling step twice (double coupling) can help drive the reaction to completion.

  • Elevated temperatures: Microwave-assisted solid-phase peptide synthesis (SPPS) can be particularly effective for difficult couplings by using elevated temperatures to increase reaction kinetics.[6]

Q3: My peptide containing N-Methyl-L-proline is showing signs of aggregation. What can I do?

A3: Peptide aggregation during SPPS is a common issue that can be exacerbated by hydrophobic sequences. While N-Methyl-L-proline's structure can disrupt secondary structures, aggregation can still occur. The following strategies can help mitigate aggregation:

  • Incorporate pseudoproline dipeptides: These building blocks introduce a "kink" in the peptide backbone, which disrupts the hydrogen bonding networks responsible for aggregation.[7][8][9] Inserting a pseudoproline dipeptide every 5-6 residues can significantly improve synthesis efficiency.[8]

  • Use chaotropic salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF, before the coupling step can help break up existing secondary structures.[6] It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with the coupling reaction.[6]

  • Choose an appropriate resin: Using a low-loading resin (0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6]

Q4: I am observing unexpected side products in my final peptide. What are the common side reactions with N-Methyl-L-proline?

A4: A common side reaction, particularly when a proline residue is at the second position from the N-terminus of the peptide-resin, is the formation of diketopiperazines (DKPs).[10][11][12] This occurs through an intramolecular cyclization reaction, leading to the cleavage of the dipeptide from the resin. This reaction is often catalyzed by the base used for Fmoc deprotection (e.g., piperidine).[11]

Q5: How can I minimize diketopiperazine formation?

A5: To reduce the risk of DKP formation, consider the following:

  • Careful selection of the subsequent amino acid: The rate of DKP formation is sequence-dependent.

  • Use of 2-chlorotrityl chloride resin: For peptides where the C-terminal residue is proline, using a highly acid-labile resin like 2-chlorotrityl chloride allows for cleavage under milder acidic conditions, which can help to suppress DKP formation.

  • Immediate coupling after deprotection: Minimizing the time the deprotected N-terminal amine is exposed to basic conditions before the next coupling step can reduce the opportunity for cyclization.

Q6: The HPLC purification of my N-Methyl-L-proline-containing peptide is showing multiple peaks, making it difficult to isolate the desired product. Why is this happening and how can I resolve it?

A6: The presence of N-Methyl-L-proline can lead to the formation of stable cis and trans isomers of the peptide bond preceding the proline residue. These conformers can interconvert slowly on the HPLC timescale, resulting in peak broadening or the appearance of multiple peaks.[13] To address this, you can try:

  • Altering HPLC conditions: Changing the temperature of the column or using a different solvent system can sometimes improve the separation or promote the coalescence of the peaks into a single one.

  • Using specialized chromatography: Techniques like employing beta-cyclodextrin-bonded silica as a stationary phase have been shown to be effective in separating conformational isomers of proline-containing peptides.[14]

Q7: The standard ninhydrin test does not seem to work for monitoring the coupling of N-Methyl-L-proline. What should I use instead?

A7: The ninhydrin test is not effective for secondary amines like N-Methyl-L-proline. The recommended alternative is the bromophenol blue test .[1][15] A blue to green color indicates an incomplete coupling, while a yellow color signifies a complete reaction.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Incomplete Coupling Steric hindrance of the N-methyl group.- Use a more powerful coupling reagent such as HATU, HCTU, or COMU. - Perform a double coupling. - Increase the coupling time. - Utilize microwave-assisted synthesis to increase the reaction temperature.
Peptide Aggregation Formation of secondary structures (β-sheets) on-resin.- Incorporate pseudoproline dipeptides into the sequence. - Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) prior to coupling. - Use a low-loading resin.
Presence of Deletion Sequences Incomplete coupling in the previous cycle.- Optimize the coupling protocol as described above. - Monitor each coupling step with the bromophenol blue test.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, especially with Pro at the second position.- Minimize the time between Fmoc deprotection and the subsequent coupling. - Consider using a more acid-labile resin if Pro is near the C-terminus.
Multiple Peaks in HPLC Presence of stable cis/trans isomers of the peptide bond.- Modify HPLC conditions (temperature, solvent gradient). - Employ specialized chromatography techniques if necessary.
False Negative Coupling Test Using the ninhydrin test for a secondary amine.- Use the bromophenol blue test for monitoring the coupling of N-Methyl-L-proline.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for N-Methylated Amino Acids

ReagentReagent TypeRelative ReactivityNotes
HATU Aminium/Uronium SaltHighHighly efficient for hindered couplings due to the formation of reactive OAt esters.[16][3]
HBTU Aminium/Uronium SaltMedium-HighA widely used standard reagent, but may be less effective than HATU for severely hindered couplings.[3][17]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU due to the electron-withdrawing chloro group.[16]
COMU Aminium/Uronium SaltHighReactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[2]
PyBOP Phosphonium SaltHighEfficient for hindered couplings and avoids potential guanidinylation side reactions.[5]
PyBrOP Phosphonium SaltVery HighA more reactive phosphonium salt, particularly useful for very difficult couplings.[17][18]
DIC/HOBt CarbodiimideMediumA standard and cost-effective option, but generally less efficient for sterically hindered couplings compared to aminium/phosphonium salts.

Experimental Protocols

Protocol 1: Coupling of Fmoc-N-Methyl-L-proline using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Methyl-L-proline (4 equivalents relative to resin loading)

  • HATU (4 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[1]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.[1]

  • In a separate vessel, dissolve Fmoc-N-Methyl-L-proline and HATU in DMF or NMP (approximately 10 ml per gram of resin).[1]

  • Add DIPEA to the solution from step 2 and mix at room temperature for 5 minutes to pre-activate the amino acid.[1]

  • Add the activated amino acid solution to the peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitor the completion of the coupling using the bromophenol blue test (see Protocol 2).

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.[1]

  • Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Bromophenol Blue Test for Coupling Monitoring

Materials:

  • Peptide-resin sample (a few beads)

  • Bromophenol blue test solution (250 mg of bromophenol blue in 50 ml of DMF)[1]

  • Methanol

Procedure:

  • Remove a small sample of the peptide-resin from the reaction vessel.

  • Wash the resin sample with methanol.[1]

  • Add 1-2 drops of the bromophenol blue test solution to the resin beads.[15]

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete.[1]

    • Blue to Green: Coupling is incomplete. A recoupling is necessary.[1]

Visualizations

Troubleshooting_Workflow start Start Peptide Synthesis with N-Methyl-L-proline coupling Perform Coupling Reaction start->coupling monitoring Monitor Coupling with Bromophenol Blue Test coupling->monitoring incomplete Incomplete Coupling (Blue/Green Color) monitoring->incomplete Incomplete complete Complete Coupling (Yellow Color) monitoring->complete Complete troubleshoot_coupling Troubleshoot Coupling: - Double couple - Use stronger reagent (e.g., HATU) - Increase reaction time/temp incomplete->troubleshoot_coupling deprotection Proceed to Fmoc Deprotection complete->deprotection troubleshoot_coupling->coupling hplc_analysis Cleavage and HPLC Analysis deprotection->hplc_analysis single_peak Clean Product (Single Peak) hplc_analysis->single_peak multiple_peaks Multiple Peaks / Broad Peak hplc_analysis->multiple_peaks aggregation_issue Low Yield / Aggregation hplc_analysis->aggregation_issue end Successful Synthesis single_peak->end troubleshoot_hplc Troubleshoot Purification: - Adjust HPLC temperature - Modify solvent gradient multiple_peaks->troubleshoot_hplc troubleshoot_aggregation Troubleshoot Aggregation: - Use pseudoproline dipeptides - Employ chaotropic salts aggregation_issue->troubleshoot_aggregation troubleshoot_hplc->hplc_analysis troubleshoot_aggregation->start Re-synthesize

Caption: Troubleshooting workflow for N-Methyl-L-proline in peptide synthesis.

Coupling_Reagent_Selection start Difficult Coupling Encountered (e.g., with N-Methyl-L-proline) standard_reagents Standard Reagents (e.g., DIC/HOBt) start->standard_reagents Initial Attempt high_activity_reagents High-Activity Reagents start->high_activity_reagents Recommended outcome_fail Incomplete Coupling standard_reagents->outcome_fail Often results in aminium_salts Aminium/Uronium Salts (HATU, HCTU, COMU) high_activity_reagents->aminium_salts phosphonium_salts Phosphonium Salts (PyBOP, PyAOP, PyBrOP) high_activity_reagents->phosphonium_salts outcome_success Successful Coupling aminium_salts->outcome_success phosphonium_salts->outcome_success outcome_fail->high_activity_reagents Switch to

Caption: Decision pathway for selecting a coupling reagent for N-Methyl-L-proline.

References

Technical Support Center: N-Methyl-L-proline Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-L-proline catalyzed aldol condensations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your N-Methyl-L-proline catalyzed aldol condensation experiments.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Low catalyst activity: N-Methyl-L-proline can be less active than L-proline due to the absence of the N-H proton, which can be involved in the catalytic cycle. 2. Inappropriate solvent: The choice of solvent is crucial for catalyst solubility and the stabilization of intermediates. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Decomposition of reactants or products: Aldehydes can be prone to self-condensation or other side reactions.1. Increase catalyst loading: Try increasing the catalyst loading to 20-30 mol%. 2. Solvent screening: Test a range of solvents. Polar aprotic solvents like DMSO or DMF are often good starting points. For some substrates, less polar solvents like chloroform may be effective.[1] 3. Increase reaction temperature: Gradually increase the temperature. Monitor for side product formation. 4. Slow addition of aldehyde: Add the aldehyde slowly to the reaction mixture containing the ketone and catalyst to minimize self-condensation.
Formation of Side Products (e.g., self-condensation, dehydration) 1. High concentration of aldehyde: Increases the rate of aldehyde self-condensation. 2. High reaction temperature: Can promote dehydration of the aldol product to form an α,β-unsaturated carbonyl compound. 3. Prolonged reaction time: Can lead to product decomposition or further reactions.1. Use an excess of the ketone: This will favor the desired cross-aldol reaction. 2. Optimize reaction temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Monitor reaction progress: Use TLC or another analytical technique to determine the optimal reaction time and quench the reaction once the starting material is consumed.
Low Enantioselectivity or Diastereoselectivity 1. Incorrect solvent: The solvent can influence the transition state geometry. 2. Water content: The presence of water can affect stereoselectivity. 3. Catalyst purity: Impurities in the N-Methyl-L-proline can lead to poor stereocontrol.1. Solvent optimization: Screen a variety of solvents. Protic solvents can sometimes decrease enantioselectivity. 2. Control water content: While some water can be beneficial, running the reaction under anhydrous conditions or with a controlled amount of water may improve stereoselectivity. 3. Use high-purity catalyst: Ensure the N-Methyl-L-proline is of high purity.
Difficulty in Product Isolation/Purification 1. Polar nature of the product: The hydroxyl group in the aldol product can make it polar and difficult to separate from polar solvents like DMSO. 2. Formation of emulsions during workup: Can complicate extraction.1. Solvent selection for workup: Use a combination of polar and non-polar solvents for extraction. 2. Use of brine: Wash the organic layer with brine to break emulsions. 3. Chromatography: Purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using N-Methyl-L-proline over L-proline as a catalyst?

A1: While L-proline is a highly effective catalyst, N-Methyl-L-proline can offer advantages in certain situations. The methylation of the nitrogen atom can alter the catalyst's solubility in organic solvents and may influence the stereochemical outcome of the reaction. In some cases, N-alkylated prolines have been shown to provide higher enantioselectivity. However, the absence of the N-H proton, which is believed to participate in the catalytic cycle of L-proline, can sometimes lead to lower reactivity with N-Methyl-L-proline.

Q2: How does the catalytic cycle of N-Methyl-L-proline differ from that of L-proline?

A2: The catalytic cycle for L-proline is thought to involve the formation of an enamine intermediate, with the carboxylic acid group of a second proline molecule acting as a proton shuttle. In the case of N-Methyl-L-proline, the absence of the N-H proton prevents this specific bifunctional activation. The catalytic cycle is still believed to proceed through an enamine intermediate, but the proton transfer steps may involve other species in the reaction mixture, potentially leading to different reaction kinetics and stereoselectivity.

Q3: What is the optimal catalyst loading for an N-Methyl-L-proline catalyzed aldol condensation?

A3: The optimal catalyst loading can vary depending on the substrates and reaction conditions. A good starting point is typically 10-20 mol%. If the reaction is slow or incomplete, increasing the catalyst loading to 30 mol% may improve the yield.

Q4: How can I minimize the formation of the dehydrated α,β-unsaturated product?

A4: Dehydration is often promoted by higher temperatures and longer reaction times. To minimize this side product, it is recommended to run the reaction at a lower temperature and monitor its progress closely, quenching it as soon as the starting aldehyde is consumed. The choice of solvent can also play a role; for instance, adding chloroform to a DMSO/acetone system has been shown to minimize elimination.[1]

Q5: What is a general starting point for solvent selection?

A5: For N-Methyl-L-proline catalyzed aldol reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are often good choices due to the potential for improved catalyst solubility. However, the optimal solvent is highly substrate-dependent, and a solvent screen is recommended for any new reaction.

Data Presentation

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction (General Trends)
Solvent Typical Effect on Yield Typical Effect on Enantioselectivity (ee) Notes
DMSO Good to ExcellentGood to ExcellentA common choice, good for catalyst solubility.
DMF GoodGoodSimilar to DMSO.
Acetonitrile Moderate to GoodModerate to GoodCan be a viable alternative to DMSO/DMF.
Chloroform Moderate to GoodGood to ExcellentCan suppress side reactions like elimination.[1]
Methanol Low to ModerateLow to ModerateProtic nature can interfere with the catalytic cycle.
Water LowVariableCan be used in some cases, but often leads to lower yields.

Note: This table represents general trends observed for proline-catalyzed aldol reactions. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

General Experimental Protocol for N-Methyl-L-proline Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add N-Methyl-L-proline (0.1-0.3 equivalents).

    • Add the ketone (2-10 equivalents) and the chosen solvent (e.g., DMSO, 1-2 M concentration with respect to the aldehyde).

  • Reaction Setup:

    • Stir the mixture at room temperature for 10-15 minutes to ensure the catalyst dissolves.

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Addition of Aldehyde:

    • Slowly add the aldehyde (1.0 equivalent) to the reaction mixture over a period of 10-30 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, HPLC).

  • Workup:

    • Once the reaction is complete (typically after 12-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure aldol product.

Visualizations

Catalytic Cycle of L-proline in Aldol Condensation

L_proline_catalytic_cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + L-Proline - H2O L-Proline L-Proline Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium_Ion->Aldol_Adduct + H2O Aldol_Adduct->L-Proline releases Aldol Product

Caption: Catalytic cycle of the L-proline catalyzed aldol condensation.

Postulated Catalytic Cycle of N-Methyl-L-proline in Aldol Condensation

N_Methyl_L_proline_catalytic_cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + N-Methyl-L-proline - H2O N_Methyl_L_Proline N-Methyl-L-proline Zwitterionic_Intermediate Zwitterionic Intermediate Enamine->Zwitterionic_Intermediate + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Zwitterionic_Intermediate->Aldol_Adduct + H2O Aldol_Adduct->N_Methyl_L_Proline releases Aldol Product experimental_workflow Start Start Initial_Reaction Initial Reaction (e.g., 20 mol% catalyst, DMSO, RT) Start->Initial_Reaction Analyze_Yield Analyze Yield & Purity (TLC, NMR, etc.) Initial_Reaction->Analyze_Yield Low_Yield Low Yield? Analyze_Yield->Low_Yield Optimize_Solvent Optimize Solvent Low_Yield->Optimize_Solvent Yes Final_Protocol Final Optimized Protocol Low_Yield->Final_Protocol No Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Loading Optimize Catalyst Loading Optimize_Temp->Optimize_Loading Optimize_Loading->Initial_Reaction

References

preventing racemization of N-Methyl-L-proline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the synthesis of N-Methyl-L-proline. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for its applications in pharmaceuticals and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of N-Methyl-L-proline synthesis?

A1: Racemization is the conversion of the desired L-enantiomer of N-Methyl-proline into an equal mixture of both its L- and D-forms, known as a racemic mixture. The chiral center in L-proline is the α-carbon, and its specific three-dimensional arrangement is crucial for its biological activity and its role in creating specific peptide conformations. Loss of this stereochemical purity during the N-methylation process can lead to downstream products with diminished or altered biological function.

Q2: What is the primary mechanism that causes racemization during the N-methylation of L-proline?

A2: The primary mechanism for racemization of amino acids involves the deprotonation of the α-carbon. Under basic conditions, a proton can be abstracted from the α-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both L- and D-enantiomers. The specific reaction conditions, such as the strength of the base, temperature, and solvent, can influence the propensity for this to occur.

Q3: Why is preventing racemization so critical in drug development?

A3: In drug development, often only one enantiomer of a chiral molecule is biologically active and responsible for the desired therapeutic effect. The other enantiomer can be inactive, less active, or in some cases, cause undesirable side effects or toxicity. Therefore, ensuring the high enantiomeric purity of chiral building blocks like N-Methyl-L-proline is a critical quality attribute to guarantee the safety and efficacy of the final drug product.

Q4: Which are the most common methods for the N-methylation of L-proline, and what are their associated risks of racemization?

A4: The two most common methods for direct N-methylation of L-proline are the Eschweiler-Clarke reaction and alkylation with methylating agents like dimethyl sulfate. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is widely reported to proceed with a low risk of racemization for chiral amines.[1] Alkylation with dimethyl sulfate is also effective, but the choice of base is critical; strong, non-hindered bases can increase the risk of racemization by promoting the deprotonation of the α-carbon.[2]

Troubleshooting Guide: Racemization during N-Methyl-L-proline Synthesis

This guide addresses common issues that can lead to a loss of enantiomeric purity during the synthesis of N-Methyl-L-proline and provides recommended solutions.

Problem Potential Cause Recommended Solution
Significant racemization observed after N-methylation with dimethyl sulfate. Use of a strong, non-hindered base: Bases like sodium hydroxide or potassium carbonate can be strong enough to cause deprotonation at the α-carbon, leading to racemization.Use a weaker or sterically hindered base: Consider using bases like sodium bicarbonate or a hindered amine base to minimize racemization. The use of sodium hydride with a catalytic amount of water has also been reported as an efficient method, generating a highly reactive form of sodium hydroxide that may lead to faster reaction rates and potentially less time for racemization to occur.[2]
Elevated reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.Maintain low reaction temperatures: Perform the methylation at or below room temperature if the reaction rate is acceptable. Careful monitoring of the reaction progress is advised to avoid unnecessarily long reaction times.
Prolonged reaction time: The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical integrity.Optimize reaction time: Monitor the reaction closely by techniques such as TLC or NMR to determine the point of completion and avoid extended exposure to the reaction conditions.
Uncertainty about the enantiomeric purity of the final product. Lack of a reliable analytical method: Without a validated method to determine the enantiomeric excess (ee%), it is impossible to assess the success of the synthesis in preventing racemization.Implement a validated chiral HPLC method: Develop or adopt a chiral HPLC method for the analysis of the final product. This typically involves using a chiral stationary phase or derivatization with a chiral reagent to separate the enantiomers.
Racemization occurring during product workup and purification. Exposure to harsh pH conditions: Strong acidic or basic conditions during aqueous workup can potentially lead to racemization.Use buffered solutions: Employ mildly acidic or basic buffered solutions during extractions to neutralize the reaction mixture and wash the product.
High temperatures during solvent removal: Prolonged heating during solvent evaporation can sometimes contribute to racemization.Use reduced pressure and moderate temperatures: Utilize a rotary evaporator at the lowest practical temperature to remove the solvent.

Quantitative Data on Racemization

N-Methylation Method Typical Reagents Relative Risk of Racemization Key Considerations
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidLow Generally considered a racemization-free method for chiral amines. The reaction mechanism does not typically involve intermediates that would lead to loss of stereochemistry at the α-carbon.[1]
Alkylation with Dimethyl Sulfate Dimethyl Sulfate, Base (e.g., NaH/H₂O, NaHCO₃, K₂CO₃)Variable (Low to High) The degree of racemization is highly dependent on the choice of base, solvent, and temperature. Stronger bases and higher temperatures increase the risk.
Biocatalytic Amidation (for derivatives) Ammonia, Immobilized LipaseVery Low (>99% ee) While not a direct N-methylation, enzymatic methods for creating related derivatives like L-prolinamide have been shown to be essentially racemization-free.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-L-proline via Eschweiler-Clarke Reaction (Low Racemization Risk)

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.

Materials:

  • L-proline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Ion-exchange resin (Dowex 50W X8 or equivalent)

Procedure:

  • In a round-bottom flask, dissolve L-proline (1 equiv.) in formic acid (e.g., 3-5 equiv.).

  • Add formaldehyde solution (e.g., 3-5 equiv.) to the mixture.

  • Heat the reaction mixture at reflux (typically around 100-110 °C) for 4-8 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess formic acid and formaldehyde.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Extract the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Concentrate the aqueous layer to obtain the crude hydrochloride salt of N-Methyl-L-proline.

  • For purification, dissolve the crude product in water and pass it through a column of a strong cation-exchange resin (H+ form).

  • Wash the resin with water until the eluate is neutral.

  • Elute the N-Methyl-L-proline with an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the product (can be monitored by TLC or a ninhydrin test) and concentrate under reduced pressure to obtain the purified N-Methyl-L-proline.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol describes a general method for determining the enantiomeric purity of N-Methyl-L-proline using chiral HPLC after derivatization.

Materials:

  • N-Methyl-L-proline sample

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Borate buffer (pH 8.0)

  • Hydrochloric acid (HCl)

  • Ethanol

  • HPLC grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., CHIRALPAK-IA)[6]

Procedure:

1. Derivatization: a. Prepare a solution of the N-Methyl-L-proline sample in a suitable solvent. b. To an aliquot of the sample solution, add borate buffer (pH 8.0). c. Add a solution of NBD-Cl in ethanol. d. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 10 minutes). e. Cool the reaction and add HCl to stop the reaction. f. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis: a. Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm) or a similar chiral stationary phase. b. Mobile Phase: A mixture of hexane, ethanol, and a modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best separation. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25 °C. e. Detection: UV detector at the appropriate wavelength for the NBD derivative (e.g., 465 nm).[6] f. Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peaks corresponding to the L- and D-enantiomers of the derivatized N-Methyl-proline. b. Calculate the area of each peak. c. Determine the enantiomeric excess (ee%) using the formula: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Visualizations

Racemization_Mechanism cluster_0 Chiral L-Proline cluster_1 Racemization Pathway cluster_2 Products L-Proline L-Proline (Chiral) Enolate Planar Enolate (Achiral) L-Proline->Enolate α-proton abstraction Base Base L-Product L-Enantiomer Enolate->L-Product Protonation (front) D-Product D-Enantiomer Enolate->D-Product Protonation (back) Protonation Protonation

Caption: Mechanism of racemization via a planar enolate intermediate.

Experimental_Workflow start Start: Synthesize N-Methyl-L-proline synthesis_method Select Synthesis Method (e.g., Eschweiler-Clarke) start->synthesis_method workup Reaction Workup & Purification synthesis_method->workup derivatization Derivatize Sample for HPLC Analysis workup->derivatization hplc Chiral HPLC Analysis derivatization->hplc data_analysis Calculate Enantiomeric Excess (ee%) hplc->data_analysis end End: Assess Stereochemical Purity data_analysis->end

References

Technical Support Center: Optimizing Solvent Systems for N-Methyl-L-proline Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-L-proline catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in N-Methyl-L-proline catalyzed reactions?

A1: The solvent plays a crucial role in influencing the stability of the transition state, the solubility of the catalyst and reactants, and the overall reaction mechanism. In proline-catalyzed reactions, the formation of the key enamine intermediate and the subsequent stereoselective C-C bond formation are highly sensitive to the solvent environment. An inappropriate solvent can lead to low yields, poor enantioselectivity, and the formation of side products.

Q2: What are the most common solvents used for N-Methyl-L-proline catalyzed reactions?

A2: A range of solvents are commonly employed, with the optimal choice being highly dependent on the specific reaction (e.g., Aldol, Mannich) and the substrates involved. Common solvents include:

  • Aprotic Polar Solvents: DMSO, DMF, and acetonitrile are frequently used.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform (CHCl₃) are also common choices.[1]

  • Ethers: Tetrahydrofuran (THF) can be effective.

  • Alcohols: Protic solvents like isopropanol may be used, though they can sometimes lead to lower stereocontrol compared to aprotic solvents.[2]

  • Solvent Mixtures: Combinations of solvents, such as CHCl₃ and DMSO, can sometimes provide a beneficial balance of reactivity and selectivity.[3]

  • Neat Conditions: In some cases, the ketone reactant itself can serve as the solvent (neat conditions).

Q3: How does N-Methyl-L-proline's solubility compare to L-proline, and how does this affect solvent choice?

A3: N-Methyl-L-proline, due to the methyl group on the nitrogen, is generally more soluble in nonpolar organic solvents compared to the unsubstituted L-proline.[2][4] This increased lipophilicity can be advantageous, allowing for a broader range of solvents to be screened and potentially reducing the required catalyst loading.

Q4: Can water in the solvent affect the reaction outcome?

A4: Yes, the presence of water can have a significant impact. While strictly anhydrous conditions are often recommended to prevent non-selective background reactions, a controlled amount of water can sometimes be beneficial for catalyst solubility and can influence both conversion and enantioselectivity. However, excessive water can be detrimental.

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q: My enantiomeric excess (ee) is lower than expected or varies between runs. What are the likely causes related to the solvent system?

A: Low or inconsistent enantioselectivity is a common issue that can often be traced back to the solvent system. Here are the primary aspects to investigate:

  • Inappropriate Solvent Choice: The solvent directly influences the stability of the chiral transition state. An unsuitable solvent can fail to adequately stabilize the desired transition state, leading to a loss of stereocontrol.

    • Recommendation: Conduct a solvent screen with a range of aprotic polar (e.g., DMSO, acetonitrile), less polar (e.g., DCM, THF), and potentially protic (e.g., isopropanol) solvents to identify the optimal medium for your specific substrates.[1]

  • Presence of Water/Impurities: Trace amounts of water or other impurities in your solvent can disrupt the catalytic cycle and promote non-selective pathways.

    • Recommendation: Always use anhydrous solvents. If you suspect water is an issue, consider adding molecular sieves to the reaction mixture. Ensure all reagents are pure and dry.

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower ee.

    • Recommendation: Try lowering the reaction temperature. Running the reaction at 0 °C or -20 °C can significantly improve enantioselectivity.[1]

Issue 2: Low Reaction Yield or Slow Conversion Rate

Q: My reaction is proceeding very slowly or giving a low yield of the desired product. How can the solvent be optimized to improve this?

A: Poor yield or a sluggish reaction rate is often linked to solubility issues or suboptimal reaction conditions. Consider the following:

  • Poor Catalyst/Reagent Solubility: If the N-Methyl-L-proline catalyst or your substrates have poor solubility in the chosen solvent, the reaction will be slow.

    • Recommendation: N-Methyl-L-proline's enhanced solubility in less polar solvents can be an advantage here.[2][4] If you are using a nonpolar solvent and still see solubility issues, consider a more polar solvent like DMSO or DMF. A solvent mixture might also improve solubility.

  • Solvent-Inhibited Catalysis: Some solvents can strongly coordinate with the catalyst or intermediates, inhibiting the catalytic cycle.

    • Recommendation: A systematic solvent screen is the best approach to identify a solvent that promotes efficient catalysis.

  • Side Reactions: The solvent can influence the prevalence of side reactions, such as self-condensation of the aldehyde or ketone, which consume starting materials and reduce the yield of the desired product.[3]

    • Recommendation: Analyze your crude reaction mixture to identify major byproducts. This can provide clues for selecting a solvent that disfavors these side reactions. For example, for some aldol reactions, a combination of CHCl₃ and DMSO has been shown to improve chemoselectivity.[3]

Data Presentation

Table 1: Effect of Solvent on a 3-Methyl-β-proline Catalyzed Mannich-type Reaction

EntrySolventYield (%)Diastereomeric Ratio (anti/syn)
12-PrOH8794/6
2DMSO1057/43
3AcOEt5367/33
4CH₂Cl₂80>99/1

Data adapted from a study on a related substituted proline catalyst and is intended for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an N-Methyl-L-proline Catalyzed Reaction
  • Preparation: In a series of clean, dry vials equipped with magnetic stir bars, add N-Methyl-L-proline (typically 10-20 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMSO, DCM, THF, acetonitrile, 2-PrOH) to achieve the desired reaction concentration (e.g., 0.5 M).

  • Reagent Addition: Add the ketone/donor substrate (e.g., 1.5 equivalents). Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Reaction Initiation: Cool the vials to the desired reaction temperature (e.g., 0 °C). Add the aldehyde/acceptor substrate (1.0 equivalent).

  • Monitoring: Stir the reactions at the set temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product to determine yield (e.g., by ¹H NMR with an internal standard) and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Troubleshooting_Workflow start Start: Suboptimal Reaction (Low Yield / Low ee) check_solvent Is the solvent system optimized? start->check_solvent check_purity Are reagents and solvent anhydrous and pure? check_solvent->check_purity No end End: Optimized Reaction (High Yield / High ee) check_solvent->end Yes screen_solvents Perform Solvent Screen (DMSO, DCM, THF, etc.) screen_solvents->end purify Use anhydrous solvents. Purify reagents. Consider molecular sieves. check_purity->purify No check_temp Is the reaction temperature optimized? check_purity->check_temp Yes purify->check_temp check_temp->screen_solvents Yes lower_temp Lower reaction temperature (e.g., 0 °C, -20 °C) check_temp->lower_temp No lower_temp->screen_solvents

Caption: A troubleshooting workflow for optimizing N-Methyl-L-proline catalyzed reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst 1. Add N-Methyl-L-proline to dry vial add_solvent 2. Add anhydrous solvent prep_catalyst->add_solvent add_ketone 3. Add ketone/donor add_solvent->add_ketone cool 4. Cool to reaction temp. add_ketone->cool add_aldehyde 5. Add aldehyde/acceptor cool->add_aldehyde monitor 6. Monitor by TLC/HPLC add_aldehyde->monitor quench 7. Quench reaction monitor->quench extract 8. Extract product quench->extract analyze 9. Analyze yield & ee extract->analyze

Caption: A typical experimental workflow for an N-Methyl-L-proline catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to N-Methyl-L-proline and L-proline in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, valued for its simplicity, availability, and remarkable ability to catalyze a wide array of stereoselective transformations. This success has spurred investigations into proline derivatives to enhance catalytic efficiency and expand substrate scope. Among these, N-Methyl-L-proline presents an interesting case for comparative analysis. This guide provides an objective comparison of the catalytic performance of N-Methyl-L-proline versus the parent L-proline, supported by mechanistic insights and experimental context.

At a Glance: Key Differences in Catalytic Performance

CatalystCatalytic Activity in Enamine-Mediated ReactionsPrimary Catalytic Pathway
L-proline HighEnamine catalysis
N-Methyl-L-proline Inactive or significantly attenuatedDoes not proceed via enamine catalysis

The Established Role of L-proline in Organocatalysis

L-proline is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid moiety. This unique structure enables it to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, a mechanism central to its success in reactions like the aldol, Mannich, and Michael reactions. The carboxylic acid group plays a crucial role in the stereochemical control of these reactions, often by forming a hydrogen bond with the electrophile in the transition state, thereby directing the approach of the nucleophile.

The Enamine Catalytic Cycle of L-proline

The generally accepted catalytic cycle for L-proline in an asymmetric aldol reaction is depicted below. The cycle commences with the reaction of the secondary amine of L-proline with a ketone to form a chiral enamine. This enamine then attacks an aldehyde, leading to the formation of a C-C bond. Subsequent hydrolysis releases the aldol product and regenerates the L-proline catalyst.

L_Proline_Catalytic_Cycle Proline L-proline Enamine Enamine Intermediate Proline->Enamine + Ketone, -H₂O Ketone Ketone Intermediate Iminium Intermediate Enamine->Intermediate + Aldehyde Aldehyde Aldehyde Intermediate->Proline - Catalyst Regeneration Product Aldol Product Intermediate->Product + H₂O Water H₂O

Figure 1: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Experimental Performance of L-proline

L-proline has been extensively documented to provide high yields and excellent enantioselectivities in a variety of organocatalytic reactions. Below is a summary of representative data for the L-proline-catalyzed asymmetric aldol reaction.

AldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
p-NitrobenzaldehydeAcetoneDMSO3046876[1]
IsovaleraldehydeCyclohexanoneDMF202095>99[2]
BenzaldehydeAcetoneNeat20249772[3]

N-Methyl-L-proline: A Tale of Attenuated Reactivity

The substitution of the hydrogen on the secondary amine of L-proline with a methyl group in N-Methyl-L-proline has a profound impact on its catalytic activity in reactions that proceed via an enamine intermediate.

The Mechanistic Hurdle for N-Methyl-L-proline

The formation of an enamine intermediate requires the presence of a proton on the nitrogen atom of the secondary amine, which is subsequently eliminated as water. As a tertiary amine, N-Methyl-L-proline lacks this crucial proton. Consequently, it is unable to form the enamine intermediate necessary to initiate the catalytic cycle that is characteristic of L-proline.

N_Methyl_L_proline_Mechanism N_Methyl_Proline N-Methyl-L-proline No_Enamine No Enamine Formation N_Methyl_Proline->No_Enamine + Ketone Ketone Ketone Inactive Inactive No_Enamine->Inactive Catalytic Cycle Blocked

Figure 2: Inability of N-Methyl-L-proline to form an enamine intermediate.
Experimental Evidence of Inactivity

Experimental studies have confirmed the catalytic incompetence of N-methylated proline derivatives in reactions where L-proline is a highly effective catalyst. For instance, in a study investigating various proline derivatives for a specific reaction, it was observed that while DL-proline was an effective catalyst, N-Methyl-DL-proline was found to be ineffective , with the reaction hardly proceeding. This observation is consistent with the mechanistic understanding that the N-H proton is essential for catalysis.

Due to this general inactivity in well-established organocatalytic reactions, there is a scarcity of published data detailing the use of N-Methyl-L-proline as a primary organocatalyst. Consequently, a direct quantitative comparison of its performance against L-proline in reactions like the aldol or Michael addition is not available in the literature, as the reactions often do not proceed to a measurable extent with the N-methylated analogue.

Experimental Protocols

General Procedure for a L-proline-Catalyzed Asymmetric Aldol Reaction

The following is a representative experimental protocol for the L-proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • L-proline (0.3 mmol, 30 mol%)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added the ketone (5.0 mmol).

  • L-proline (0.3 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 4-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Workflow Diagram:

Experimental_Workflow Start Start Reactants Combine Aldehyde, Ketone, and L-proline in DMSO Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze by Chiral HPLC Purify->Analyze End End Analyze->End

Figure 3: General experimental workflow for an L-proline-catalyzed aldol reaction.
Experimental Considerations for N-Methyl-L-proline

Given the established inactivity of N-Methyl-L-proline in enamine-catalyzed reactions, a standard protocol for its use as a catalyst in such transformations is not provided. Researchers investigating the potential of N-Methyl-L-proline in other catalytic cycles would need to undertake a systematic screening of reaction conditions, including solvents, temperatures, and potential co-catalysts, to explore any alternative reactivity.

Conclusion

The comparison between L-proline and N-Methyl-L-proline as organocatalysts highlights the critical role of the secondary amine in the widely accepted enamine catalytic mechanism. L-proline's bifunctional nature, with its secondary amine and carboxylic acid, allows it to be a highly effective and versatile catalyst for a range of asymmetric transformations. In stark contrast, the methylation of the secondary amine to a tertiary amine in N-Methyl-L-proline effectively shuts down this catalytic pathway, rendering it largely inactive in these reactions.

For researchers and drug development professionals, this comparison underscores the importance of a nuanced understanding of catalyst structure and mechanism. While L-proline remains a robust and reliable choice for enamine-mediated organocatalysis, N-Methyl-L-proline serves as a clear example of how subtle structural modifications can lead to a dramatic loss of catalytic activity. Future explorations of N-alkylated proline derivatives may uncover novel catalytic activities in different reaction manifolds, but for established organocatalytic transformations reliant on enamine intermediates, L-proline remains the superior catalyst.

References

A Comparative Guide to N-Methyl-L-proline and Other Proline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, valued for its efficiency, low toxicity, and ready availability.[1][2] Its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid, enables it to mimic enzymatic catalysis, primarily through the formation of enamine or iminium ion intermediates.[2][3] To enhance its catalytic prowess, numerous derivatives have been synthesized, with modifications to the pyrrolidine ring aimed at improving solubility, stability, and stereoselectivity. This guide provides a comparative analysis of N-Methyl-L-proline and other key proline derivatives, focusing on their performance in asymmetric aldol and Mannich reactions, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the performance of organocatalysts. While direct comparative studies under identical conditions are scarce, the available data allows for a qualitative and, where possible, quantitative assessment of various proline derivatives.

It is important to note that N-acylated proline derivatives, such as N-Benzoyl-L-proline, are generally not effective catalysts for reactions proceeding through an enamine mechanism, as the secondary amine required for enamine formation is blocked.[4] Therefore, they are not suitable for direct comparison in this context.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti:syn)Reference
L-Proline p-NitrobenzaldehydeCyclohexanoneDichloromethane102495>9995:5
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole BenzaldehydeCyclohexanoneDichloromethane1048859997:3[5]
N-(p-Tolylsulfonyl)-L-prolinamide p-NitrobenzaldehydeCyclohexanoneToluene10249299>99:1
(2S,4R)-4-(tert-Butyldimethylsilyloxy)-L-proline 4-NitrobenzaldehydeAcetoneDMSO20248582-[6]

Note: The data presented is for illustrative purposes and is compiled from different studies. Direct comparison is challenging as reaction conditions may vary.

From the available data, it is evident that modifications to the proline scaffold can lead to significant improvements in catalytic performance. For instance, tetrazole and acylsulfonamide derivatives have been shown to provide superior results compared to L-proline in several asymmetric reactions, often with higher enantioselectivity and better performance in a wider range of solvents.[3] Silyloxy-derivatives of hydroxyproline have also demonstrated high efficacy, sometimes surpassing L-proline in terms of yield and enantiomeric excess.[6]

Information on the catalytic performance of N-Methyl-L-proline in a direct comparative study for the aldol reaction is limited in the surveyed literature. However, studies on the closely related N-Methyl-L-prolinol derivatives in Michael additions have shown excellent performance, suggesting that N-alkylation can lead to highly effective catalysts.[7]

Experimental Protocols

Reproducibility and objective comparison of catalyst performance rely on detailed and standardized experimental methodologies.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established methods for the direct asymmetric aldol reaction between an aldehyde and a ketone.[1][5]

Materials:

  • L-Proline or proline derivative (catalyst)

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Solvent (e.g., Dichloromethane, Toluene, DMSO) (2 mL)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).

  • Add the L-proline or proline derivative catalyst (as specified in the data table, typically 10-20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the respective study (e.g., 24-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Mechanism and Logical Workflow

The catalytic cycle of proline and its derivatives in the asymmetric aldol reaction is generally accepted to proceed through an enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form a nucleophilic enamine. Concurrently, the acidic proton of the catalyst (from the carboxylic acid or a suitable acidic surrogate) activates the aldehyde via hydrogen bonding. This dual activation and the chiral environment of the catalyst direct the stereoselective attack of the enamine on the aldehyde, leading to the formation of the chiral aldol product.

G Catalytic Cycle of Proline-Mediated Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Hydrolysis->Proline Catalyst Regeneration Product Aldol Product Hydrolysis->Product

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

The logical relationship between the structure of an N-substituted proline derivative and its catalytic performance can be visualized as a workflow. The nature of the N-substituent directly influences the steric and electronic properties of the catalyst, which in turn dictates the stability and geometry of the transition state, ultimately affecting the yield and stereoselectivity of the reaction.

G Influence of N-Substituent on Catalytic Performance N_Substituent N-Substituent on Proline Core Steric_Electronic Steric and Electronic Properties of Catalyst N_Substituent->Steric_Electronic Determines Transition_State Transition State Geometry and Stability Steric_Electronic->Transition_State Influences Performance Catalytic Performance (Yield, Stereoselectivity) Transition_State->Performance Dictates

References

Validating Enantiomeric Purity in N-Methyl-L-proline Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, N-Methyl-L-proline has emerged as a significant catalyst, offering a nuanced alternative to its parent amino acid, L-proline. For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of products from these catalytic systems is paramount for ensuring efficacy, safety, and reproducibility. This guide provides an objective comparison of the performance of N-Methyl-L-proline with other organocatalysts in key asymmetric reactions, supported by experimental data. It further outlines a detailed protocol for the validation of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC), a gold-standard analytical technique.

Performance Comparison of N-Methyl-L-proline and Alternative Catalysts

The efficacy of an asymmetric catalyst is primarily judged by its ability to selectively produce one enantiomer over the other, quantified as the enantiomeric excess (ee). The following table summarizes the performance of N-Methyl-L-proline in comparison to L-proline and other alternative organocatalysts in aldol and Mannich reactions, two fundamental carbon-carbon bond-forming reactions in organic synthesis.

Reaction TypeCatalystReactantsSolventYield (%)Enantiomeric Excess (ee) (%)
Aldol Reaction L-ProlineAcetone + 4-NitrobenzaldehydeDMSO-76[1]
N-Methyl-L-prolinol derivativeAldehyde + Nitroolefin-HighHigh[2]
(S)-Proline-(S)-Phenylalanine methyl esterCyclohexanone + Aromatic AldehydesSolvent-freeup to 95up to 95[3][4]
(2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acidAcetone + 4-NitrobenzaldehydeDMSO>9598[5]
Mannich Reaction L-ProlineAcetone + 4-Nitrobenzaldehyde + p-Anisidine-5094[6]
3-Methyl-β-prolineGlyoxylate Imine + Ketones/AldehydesCH2Cl2up to 93up to 98 (anti)[7]
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidAldehydes + N-PMP-protected α-imino esters-Good>97 - >99 (anti)[8]
N-arylsulfonyl-L-proline amidesCyclic ketones + N-(p-methoxyphenyl)-protected iminoglyoxylate--99[9]

Note: '-' indicates data not explicitly provided in the cited sources.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate and reliable determination of enantiomeric excess is critical for validating the outcome of an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11][12] Below is a detailed protocol for the analysis of a hypothetical aldol adduct.

Objective: To determine the enantiomeric excess of the aldol product formed from the reaction of cyclohexanone and 4-nitrobenzaldehyde catalyzed by N-Methyl-L-proline.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column).

  • HPLC-grade n-hexane and isopropanol.

  • The purified aldol product.

  • Racemic standard of the aldol product (if available).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified aldol product and dissolve it in 1 mL of the mobile phase (e.g., a mixture of n-hexane and isopropanol).

    • If a racemic standard is available, prepare a solution of similar concentration.

  • HPLC Method Development (Typical Starting Conditions):

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers and to confirm baseline separation.

    • Inject the sample solution of the aldol product obtained from the N-Methyl-L-proline catalyzed reaction.

    • Record the chromatogram.

  • Data Processing and Calculation:

    • Integrate the peak areas of the two enantiomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where:

      • Area_major is the peak area of the major enantiomer.

      • Area_minor is the peak area of the minor enantiomer.

  • Method Optimization (if necessary):

    • If separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of isopropanol). Increasing the polar modifier (isopropanol) generally decreases retention time.

    • Vary the flow rate to improve resolution.

    • Adjust the column temperature, as it can influence selectivity.

Visualizing the Workflow and Catalytic Logic

To better understand the processes involved in validating enantiomeric excess and the fundamental principle of N-Methyl-L-proline catalysis, the following diagrams provide a visual representation of the experimental workflow and the logical comparison of catalyzed versus uncatalyzed reactions.

G Workflow for Validating Enantiomeric Excess cluster_reaction Asymmetric Synthesis cluster_analysis Analysis Reactants Reactants (e.g., Aldehyde, Ketone) Reaction Catalytic Reaction Reactants->Reaction Catalyst N-Methyl-L-proline Catalyst->Reaction Product Crude Product Mixture Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification HPLC Chiral HPLC Analysis Purification->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calculation ee Calculation Data->Calculation Result Final Enantiomeric Excess (%) Calculation->Result G Logical Comparison of Catalyzed vs. Uncatalyzed Reaction cluster_catalyzed With N-Methyl-L-proline Catalyst cluster_uncatalyzed Without Catalyst TransitionState_R Lower Energy Transition State (favored) Product_R Major Enantiomer TransitionState_R->Product_R TransitionState_S Higher Energy Transition State (disfavored) Product_S Minor Enantiomer TransitionState_S->Product_S TransitionState_Racemic Equal Energy Transition States Product_Racemic Racemic Mixture (50:50) TransitionState_Racemic->Product_Racemic Start Achiral Starting Materials Start->TransitionState_R Chiral Environment Start->TransitionState_S Chiral Environment Start->TransitionState_Racemic Achiral Environment

References

A Comparative Guide to N-Methyl-L-proline and N-methylleucine in Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of conformational constraints is a critical element in modern peptide drug design. By reducing the inherent flexibility of peptides, researchers can enhance metabolic stability, improve receptor affinity and selectivity, and increase bioavailability. Among the various methods to achieve this, the incorporation of N-methylated amino acids is a powerful strategy. This guide provides an objective, data-driven comparison of two key N-methylated residues, N-Methyl-L-proline and N-methylleucine, detailing their distinct effects on peptide conformation.

Introduction: The Rationale for Conformational Constraint

Unmodified peptides often exist as a dynamic ensemble of conformations in solution, which can lead to poor receptor binding and susceptibility to proteolytic degradation.[1] Introducing conformational rigidity pre-organizes the peptide into a bioactive structure, reducing the entropic penalty of binding and shielding it from enzymatic cleavage.[2][3] N-Methyl-L-proline and N-methylleucine achieve this through different structural mechanisms, offering distinct advantages for peptide design.

N-Methyl-L-proline combines the cyclic constraint of a proline ring with N-methylation. Proline's unique pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range (approximately -60° to -75°).[1][4] The additional N-methylation further influences the local conformation and eliminates the amide proton's hydrogen-bonding capability.

N-methylleucine introduces a methyl group to the amide nitrogen of leucine. This modification removes a hydrogen bond donor, introduces steric bulk that restricts the rotation of the peptide backbone, and retains the functionality of the leucine side chain, which can be crucial for molecular recognition.[1][5]

Comparative Analysis of Conformational Effects

The primary structural differences between N-Methyl-L-proline and N-methylleucine lead to distinct conformational outcomes in a peptide backbone.

Backbone Flexibility and Dihedral Angles:

  • N-Methyl-L-proline: Offers exceptional rigidity. The cyclic nature of the proline ring severely restricts the phi (φ) angle.[4] This makes it a potent inducer of specific secondary structures, particularly β-turns.[1]

  • N-methylleucine: Introduces significant steric hindrance that limits the allowable φ and psi (ψ) angles, but it offers more rotational freedom around the N-Cα bond compared to the locked structure of proline.[1] This can stabilize specific turns or helical structures.[5]

Cis/Trans Isomerization:

A key consequence of both modifications is their influence on the cis/trans isomerization of the peptide bond. Most peptide bonds strongly prefer the trans conformation (over 99.9%). However, peptide bonds preceding proline show a significantly higher population of the cis isomer.[4] N-methylation also affects this equilibrium.

  • N-Methyl-L-proline: Like proline, it significantly increases the accessibility of the cis conformation of the preceding peptide bond.[4]

  • N-methylleucine: This modification can also influence the cis/trans ratio, often favoring the trans conformation more strongly than even proline in certain contexts.[1] The steric bulk of the methyl group and the adjacent leucine side chain play a significant role in this preference.

Quantitative Data Comparison

The following table summarizes the key conformational parameters for N-Methyl-L-proline and N-methylleucine based on typical observations in peptide structures.

FeatureN-Methyl-L-prolineN-methylleucineReference
Backbone Rigidity Exceptionally high due to cyclic structureHigh due to steric hindrance[4][5]
Phi (φ) Angle Range Highly restricted (approx. -60° to -75°)Restricted, but broader range than Proline[1][4]
Hydrogen Bond Donor NoNo[1][5]
Cis Isomer Population (Preceding Bond) Significantly populatedCan be populated, often less than Proline[1][4]
Side Chain Functionality None (part of the ring)Leucine side chain retained for interactions[1]

Experimental Protocols

Reproducible experimental data is fundamental to peptide design. Below are standard protocols for the synthesis and conformational analysis of peptides containing these modified residues.

Experimental Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for incorporating N-methylated amino acids during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-proline or Fmoc-N-methylleucine

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve Fmoc-amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 1-2 hours.

    • For N-methylated amino acids: Coupling onto an N-methylated residue is often slower due to steric hindrance.[6] Use a stronger coupling agent like HATU or extend the coupling time to 4-6 hours. Monitor the reaction using a Kaiser test.

  • Washing: After coupling, wash the resin extensively with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM (Dichloromethane) and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final peptide using LC-MS.

Experimental Protocol 2: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the solution-state conformation of peptides, including the quantification of cis/trans isomers.

Materials:

  • Purified N-methylated peptide

  • NMR solvent (e.g., DMSO-d6 or a mixture of H2O/D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to observe the overall complexity of the sample. The presence of two distinct sets of signals for residues around the N-methylated bond often indicates the presence of both cis and trans isomers.

    • Acquire 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Isomer Assignment: Use the NOESY spectrum to assign signals to either the cis or trans conformation. A strong NOE cross-peak between the α-proton of the N-methylated residue and the α-proton of the preceding residue is characteristic of a trans peptide bond. A strong NOE between the N-methyl protons and the preceding α-proton indicates a cis bond.

    • Quantification: Integrate the corresponding, well-resolved proton signals for both the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

    • Structural Constraints: Use the full set of NOE-derived distance restraints and coupling constants to calculate a family of 3D structures using molecular dynamics or restrained modeling software.

Visualizations

The following diagrams illustrate key structural concepts and experimental workflows.

G cluster_pro N-Methyl-L-proline Constraint cluster_leu N-methylleucine Constraint pro_peptide Peptide Backbone pro_ring Pyrrolidine Ring (Restricts φ) pro_peptide->pro_ring part of pro_methyl N-Methyl Group (No H-bond donor) pro_peptide->pro_methyl contains pro_result Highly Rigid Conformation β-Turn Induction pro_ring->pro_result pro_methyl->pro_result leu_peptide Peptide Backbone leu_methyl N-Methyl Group (Steric Hindrance, No H-bond donor) leu_peptide->leu_methyl contains leu_sidechain Leucine Side Chain (Retained for Binding) leu_peptide->leu_sidechain contains leu_result Restricted Flexibility Maintains Side Chain Interaction leu_methyl->leu_result leu_sidechain->leu_result

Caption: Logical diagram comparing the conformational constraints imposed by N-Methyl-L-proline and N-methylleucine.

start Start: Fmoc-Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_aa Couple Standard Fmoc-AA wash1->couple_aa wash2 Wash (DMF) couple_aa->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 Repeat n times wash3 Wash (DMF) deprotect2->wash3 couple_nme Couple Fmoc-N-Me-AA (Extended Time/HATU) wash3->couple_nme wash4 Wash (DMF) couple_nme->wash4 final_cleave Cleavage from Resin (TFA Cocktail) wash4->final_cleave Synthesis Complete purify Purification (RP-HPLC) final_cleave->purify

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

Conclusion

Both N-Methyl-L-proline and N-methylleucine are valuable tools for imposing conformational constraints on peptides, but they offer different advantages.

  • Choose N-Methyl-L-proline when maximum rigidity is desired and the primary goal is to nucleate a specific turn structure, such as a β-turn. Its effect is highly predictable due to the locked ring structure.

  • Choose N-methylleucine when a balance between conformational restriction and side-chain functionality is required. It is ideal for situations where the leucine side chain is critical for receptor binding but the peptide backbone requires stabilization against proteolysis or needs to be pre-organized for enhanced affinity.[1]

The selection between these two residues should be guided by the specific therapeutic objective, the desired final peptide conformation, and the importance of the amino acid side chain in molecular recognition. A systematic scan incorporating these residues can be a highly effective strategy for optimizing the pharmacological properties of peptide-based drug candidates.

References

Distinguishing N-Methyl-L-proline from its Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of N-Methyl-L-proline from its enantiomeric (N-Methyl-D-proline), diastereomeric, and constitutional isomers is a critical analytical challenge. The subtle variation in the spatial arrangement or connectivity of atoms can lead to significant differences in pharmacological activity, toxicity, and overall therapeutic efficacy. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Analytical Methods

Analytical TechniquePrinciple of Separation/DistinctionThroughputSensitivityResolution of IsomersKey AdvantagesKey Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase (CSP).MediumModerate to HighExcellent for enantiomers.Robust, well-established, versatile for various derivatives.May require derivatization for detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a chiral stationary phase, followed by mass-based detection.HighHighGood to Excellent for volatile enantiomers.High resolution and sensitivity.Requires derivatization to increase volatility; not suitable for thermolabile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).HighVery HighExcellent, especially when coupled with chiral chromatography.High specificity and sensitivity, suitable for complex matrices.Matrix effects can be a challenge; requires expertise in method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of atomic nuclei, particularly for diastereomers and cis/trans isomers.LowLowExcellent for structural elucidation and conformational isomers.Non-destructive, provides detailed structural information.Low sensitivity, complex spectra for mixtures, not ideal for enantiomeric differentiation without chiral auxiliaries.
Ion Mobility-Mass Spectrometry (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section).HighHighPromising for all types of isomers, including constitutional isomers.Rapid separation, provides an additional dimension of separation to MS.Still an emerging technique, limited availability of collision cross-section databases.[1]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a cornerstone technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For proline and its derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection.

Experimental Protocol: Chiral HPLC with Derivatization

This protocol describes the enantiomeric separation of proline after derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorescent labeling agent.[2][3][4]

  • Derivatization:

    • Prepare a standard solution of the N-Methyl-proline isomer mixture.

    • To an aliquot of the sample, add a solution of NBD-Cl in a suitable organic solvent (e.g., ethanol).

    • The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 10 minutes).

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK-IA (250 x 4.6 mm, 5 µm), is commonly used.[3][4]

    • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[5]

    • Flow Rate: An isocratic elution at a flow rate of approximately 0.6 mL/min is often employed.[4]

    • Detection: UV or fluorescence detection at the appropriate wavelength for the NBD derivative (e.g., 464 nm).[4]

Quantitative Data for Proline Enantiomers (as a proxy)
ParameterValueReference
Retention Time (D-Proline derivative)6.72 min[3][4]
Retention Time (L-Proline derivative)9.22 min[3][4]
Limit of Detection (LOD)0.6 ppm[3]
Limit of Quantification (LOQ)2 ppm[3]

Note: This data is for proline, as specific quantitative data for N-Methyl-L-proline under these exact conditions was not available in the searched literature.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample N-Methyl-proline Isomer Mixture Derivatization Derivatization (e.g., with NBD-Cl) Sample->Derivatization Injector Injector Derivatization->Injector Inject Derivatized Sample Column Chiral Column (e.g., CHIRALPAK-IA) Injector->Column Detector UV/Fluorescence Detector Column->Detector Data_Analysis Data Analysis (Peak Integration, Quantification) Detector->Data_Analysis Chromatogram

Figure 1. A typical workflow for the chiral HPLC analysis of N-Methyl-proline isomers following derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acids like N-Methyl-L-proline, derivatization is necessary to increase their volatility. Chiral GC columns can then be used to separate the enantiomers.

Experimental Protocol: Chiral GC-MS

The following protocol is a representative example for the analysis of proline enantiomers, which can be adapted for N-Methyl-proline.

  • Derivatization:

    • A two-step derivatization is often employed. First, the carboxylic acid group is esterified (e.g., methylation with methanolic HCl).

    • Second, the amino group is acylated (e.g., with trifluoroacetic anhydride - TFAA).

  • GC-MS Conditions:

    • Column: A chiral GC column, such as one based on a cyclodextrin derivative (e.g., CHIRALDEX G-TA), is used for enantiomeric separation.

    • Carrier Gas: Helium is a common carrier gas.

    • Temperature Program: An isothermal or gradient temperature program is used to achieve optimal separation.

    • Injection: Split or splitless injection is used depending on the sample concentration.

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For the analysis of pipecolic acid, a constitutional isomer, specific ions can be monitored (e.g., m/z 172.2 and 128.0 for the N-propoxycarbonyl propyl ester derivative).[6]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_system GC-MS System Sample N-Methyl-proline Isomer Mixture Derivatization Two-Step Derivatization (Esterification & Acylation) Sample->Derivatization Injector GC Injector Derivatization->Injector Inject Derivatized Sample Column Chiral GC Column (e.g., CHIRALDEX G-TA) Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector Data_Analysis Data Analysis (Peak Identification, Quantification) MS_Detector->Data_Analysis Mass Spectrum

Figure 2. General workflow for the GC-MS analysis of N-Methyl-proline isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of N-Methyl-L-proline isomers in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of target analytes.

Experimental Protocol: LC-MS/MS
  • Chromatographic Separation:

    • A C18 reversed-phase column or a HILIC column can be used depending on the polarity of the isomers and any derivatization agents used.

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid), is common.

  • MS/MS Detection (MRM):

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell, and specific product ions are selected in the third quadrupole.

    • The transition from the precursor ion to the product ion is monitored. For N-Methyl-L-proline (MW: 129.16 g/mol ), the precursor ion would be m/z 130.086. Based on publicly available fragmentation data, a potential product ion for MRM would be m/z 84.08.[7]

Potential MRM Transitions for N-Methyl-L-proline
Precursor Ion (m/z)Product Ion (m/z)Note
130.08684.08A significant fragment ion observed in MS/MS spectra.[7]
130.08642.03Another potential fragment ion.[7]

Note: These transitions are inferred from spectral databases and would require experimental optimization for a quantitative assay.

LCMSMS_Workflow cluster_lc_system LC System cluster_msms_system Tandem Mass Spectrometer Sample_Injection Sample Injection LC_Column LC Column (e.g., C18 or HILIC) Sample_Injection->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis MRM Signal

Figure 3. Schematic of an LC-MS/MS system for the analysis of N-Methyl-proline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly well-suited for studying the cis/trans isomerization of the peptide bond involving proline and its N-methylated derivatives.[8][9][10][11][12] This isomerization is a slow process on the NMR timescale, resulting in distinct sets of signals for the cis and trans conformers.

Experimental Protocol: NMR for cis/trans Isomer Analysis
  • Sample Preparation:

    • Dissolve the purified N-Methyl-L-proline or a peptide containing this residue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • The concentration should be sufficient for good signal-to-noise, typically in the millimolar range.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and NOESY/ROESY, are essential for complete signal assignment and to distinguish between cis and trans isomers.

    • The chemical shifts of the α-carbon and β-carbon of the proline ring are particularly sensitive to the cis/trans conformation.

Differentiating cis and trans Isomers by ¹³C NMR
IsomerTypical ¹³C Chemical Shift Range (ppm)
transCβ: ~31-32, Cγ: ~27
cisCβ: ~34, Cγ: ~24

Note: These are general ranges for proline in peptides and may vary slightly for N-Methyl-L-proline.[8]

NMR_Logic Molecule N-Methyl-proline (in solution) Isomerization Slow cis/trans Isomerization Molecule->Isomerization cis_Isomer cis Isomer Isomerization->cis_Isomer Equilibrium trans_Isomer trans Isomer Isomerization->trans_Isomer Equilibrium NMR_Experiment NMR Experiment (¹H, ¹³C, 2D) cis_Isomer->NMR_Experiment trans_Isomer->NMR_Experiment cis_Signals Distinct NMR Signals for cis Isomer NMR_Experiment->cis_Signals trans_Signals Distinct NMR Signals for trans Isomer NMR_Experiment->trans_Signals Analysis Structural & Quantitative Analysis cis_Signals->Analysis trans_Signals->Analysis

References

N-Methyl-L-proline in Asymmetric Reactions: A Comparative Guide to Proline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is critical for the stereoselective synthesis of chiral molecules. L-proline and its derivatives have become a cornerstone of organocatalysis, enabling a wide range of asymmetric transformations. This guide provides a comparative analysis of the performance of L-proline and its derivatives in key asymmetric reactions, with a special focus on the implications of N-methylation as seen in N-Methyl-L-proline.

While L-proline has been extensively studied and applied, data on the catalytic performance of N-Methyl-L-proline is notably scarce in scientific literature. This guide compiles available data for common proline-based catalysts to provide a benchmark for performance and discusses the structural and mechanistic implications of the N-methyl group, offering researchers a framework for catalyst selection and development.

The Role of the N-Substituent in Proline Catalysis

The catalytic cycle of proline in many asymmetric reactions, such as the aldol reaction, involves the formation of an enamine intermediate between the catalyst and a carbonyl donor. The carboxylic acid moiety of proline then acts as a Brønsted acid to activate the carbonyl acceptor through hydrogen bonding. The N-substituent on the proline ring plays a crucial role in modulating the catalyst's steric and electronic properties, which in turn affects its reactivity and the stereochemical outcome of the reaction.

N-Methylation, as in N-Methyl-L-proline, introduces a methyl group on the nitrogen atom of the pyrrolidine ring. This modification prevents the formation of the crucial hydrogen bond donor capability of the secondary amine, which is often involved in the stereochemistry-determining transition state. This can lead to a significant decrease in catalytic activity and stereoselectivity. In some reported instances, N-Methyl-DL-proline has been found to be ineffective as a catalyst.[1]

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline and its derivatives have been widely used as catalysts for this transformation.

Comparative Data for the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-proline30Acetone36876[2]
L-prolinamide20Acetone248030
(S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamide20Acetone249593
Proline-based organocatalyst 110DCM485552[2]
Proline-based organocatalyst 310DCM486052[2]

Note: Data for N-Methyl-L-proline in this reaction is not available in the reviewed literature.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Proline and its derivatives, particularly diarylprolinol silyl ethers, are effective catalysts for this transformation.

Comparative Data for the Asymmetric Michael Addition
CatalystReactionCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-prolineCyclohexanone + β-nitrostyrene30Ethanol488590:10 (anti/syn)88 (anti)
Thiourea-based catalystAcetone + β-nitrostyrene10Toluene2495-87
Diphenylprolinol silyl etherPropanal + β-nitrostyrene20Toluene29795:5 (syn/anti)99 (syn)

Note: Data for N-Methyl-L-proline in this reaction is not available in the reviewed literature.

Experimental Protocols

General Procedure for the L-proline Catalyzed Asymmetric Aldol Reaction

To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is added L-proline (0.3 mmol, 30 mol%). The resulting mixture is stirred at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for the Diphenylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the diphenylprolinol silyl ether catalyst (0.1 mmol, 20 mol%) in toluene (1.0 mL) at room temperature is added the aldehyde (1.5 mmol). The reaction mixture is stirred for the time indicated in the data table. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Catalytic Cycles and Logical Relationships

The following diagrams illustrate the generally accepted catalytic cycles for proline-catalyzed asymmetric reactions.

Enamine_Catalysis Enamine Catalytic Cycle for Aldol Reaction Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Ion Iminium Adduct Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium_Ion->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Generalized enamine catalytic cycle for proline-catalyzed aldol reactions.

Iminium_Catalysis Iminium Catalytic Cycle for Diels-Alder Reaction Catalyst Proline Catalyst Iminium_Ion Iminium Ion (Activated Dienophile) Catalyst->Iminium_Ion + Enone - H2O Enone α,β-Unsaturated Aldehyde Cycloadduct Cycloadduct Intermediate Iminium_Ion->Cycloadduct + Diene Diene Diene Product Diels-Alder Product Cycloadduct->Product + H2O Product->Catalyst - Catalyst (regenerated) N_Methylation_Effect Impact of N-Methylation on Catalytic Activity Proline L-Proline (Secondary Amine) H_Bonding Hydrogen Bond Donation Possible Proline->H_Bonding N_Methyl_Proline N-Methyl-L-proline (Tertiary Amine) No_H_Bonding No Hydrogen Bond Donation from N-H N_Methyl_Proline->No_H_Bonding Activity High Catalytic Activity & Stereoselectivity H_Bonding->Activity Reduced_Activity Reduced or No Catalytic Activity No_H_Bonding->Reduced_Activity

References

A Comparative Guide to N-Methyl-L-proline and Other Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides a comparative analysis of N-Methyl-L-proline against other well-established chiral organocatalysts, with a particular focus on L-proline and its derivatives, in key carbon-carbon bond-forming reactions.

While a vast body of literature exists for L-proline and its various modifications, direct, side-by-side comparative studies benchmarking N-Methyl-L-proline are limited. Therefore, this guide will leverage the extensive data available for L-proline as a primary benchmark and discuss the potential implications of N-methylation on catalytic performance based on general principles of organocatalysis.[1]

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental tool for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline is a highly effective catalyst for this transformation, proceeding through an enamine intermediate. The modification of the N-substituent on the proline core is a known strategy to modulate the catalyst's steric and electronic properties, thereby influencing its activity and stereoselectivity.[1]

While specific comparative data for N-Methyl-L-proline in the aldol reaction is scarce in the reviewed literature, the performance of L-proline serves as a crucial benchmark. The N-methylation of the proline amine is expected to alter its nucleophilicity and the steric environment of the catalytic site, which could in turn affect the reaction's yield and enantioselectivity.

Table 1: Performance of L-proline in the Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeL-proline (20)Acetone726876[2]
2BenzaldehydeL-proline (10)DCM485550[2]
34-ChlorobenzaldehydeL-proline (20)Acetone726261[2]
44-MethoxybenzaldehydeL-proline (10)DCM485245[2]

Note: The data presented for L-proline is to provide a baseline for comparison. Researchers are encouraged to screen N-Methyl-L-proline under similar conditions to determine its relative performance.

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds. L-proline is a well-established catalyst for the direct, three-component asymmetric Mannich reaction. The stereochemical outcome is highly dependent on the catalyst structure. For instance, while (S)-proline typically yields syn-products, other proline derivatives have been designed to favor the formation of anti-products.[3][4]

A study on 3-methyl-β-proline demonstrated that substitution on the proline ring can significantly impact catalytic activity and diastereoselectivity in Mannich-type reactions, in some cases outperforming the unsubstituted β-proline.[5] This suggests that N-methylation in N-Methyl-L-proline could similarly influence the reaction's outcome, potentially altering solubility, reaction rates, and stereoselectivity.

Table 2: Comparison of Substituted and Unsubstituted β-proline in the anti-Mannich-type Reaction

EntryKetone/AldehydeCatalystCatalyst Loading (mol%)SolventYield (%)anti:synee (%)Reference
1Cyclohexanone3-Methyl-β-proline10Dioxane85>95:598[5]
2Cyclohexanoneβ-proline10Dioxane55>95:596[5]
3Propanal3-Methyl-β-proline1Dioxane9194:6>99[5]
4Propanalβ-proline1Dioxane8893:799[5]

Performance in Asymmetric Michael Additions

Table 3: Performance of L-proline in the Asymmetric Michael Addition

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Cyclohexanonetrans-β-NitrostyreneL-proline (5)[bmim]PF61492low[6]
2Propanaltrans-β-NitrostyreneL-proline (20)CH2Cl2489592 (syn)[7]
3AcetoneBenzalmalonateL-proline (20)DMSO96257[4]

Experimental Protocols

The following are general experimental protocols for the benchmark reactions, primarily based on the use of L-proline. These can be adapted for the screening and evaluation of N-Methyl-L-proline and other chiral catalysts.

General Procedure for Catalytic Asymmetric Aldol Reaction

To a stirred solution of the chiral catalyst (10-20 mol%) in the specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, in some cases with an additive (10 mol%).[2] The reaction mixture is stirred at a temperature ranging from -10 to 25 °C for 24-72 hours.[2] The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Catalytic Asymmetric Mannich Reaction

To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent, the ketone (2.0 mmol) and the chiral catalyst (1-10 mol%) are added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC, respectively.

General Procedure for Catalytic Asymmetric Michael Addition

In a typical procedure, to a mixture of the Michael donor (e.g., ketone or aldehyde, 1.0 mmol) and the Michael acceptor (e.g., nitroolefin, 0.5 mmol) in a suitable solvent, the chiral organocatalyst (5-20 mol%) is added. The reaction is stirred at the specified temperature until completion. The reaction mixture is then directly purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques.

Visualizing Catalytic Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Catalytic_Cycle_Aldol Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst N-Methyl-L-proline Catalyst->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product β-Hydroxy Ketone Iminium->Product + H₂O Water H₂O Product->Catalyst - Catalyst Water->Product

Catalytic cycle of a proline-catalyzed aldol reaction.

Catalyst_Screening_Workflow cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Execution & Analysis cluster_3 Evaluation Catalyst1 N-Methyl-L-proline Reaction Define Substrates & Reaction Conditions Catalyst1->Reaction Catalyst2 L-proline (Benchmark) Catalyst2->Reaction Catalyst3 Other Chiral Catalyst Catalyst3->Reaction Execution Run Parallel Reactions Reaction->Execution Analysis Analyze Yield & ee% (NMR, HPLC) Execution->Analysis Comparison Compare Performance Data Analysis->Comparison Conclusion Identify Optimal Catalyst Comparison->Conclusion

Logical workflow for chiral catalyst screening.

References

N-Methyl-L-proline in Organocatalysis: A Comparative Look at Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organocatalysis, L-proline and its derivatives have emerged as powerful tools for asymmetric synthesis. Among these, N-Methyl-L-proline has garnered attention for its potential to offer unique reactivity and selectivity. This guide provides a comparative analysis of the reaction yields catalyzed by N-Methyl-L-proline against other common organocatalysts, supported by experimental data from the literature. The focus will be on two key carbon-carbon bond-forming reactions: the Aldol reaction and the Michael addition.

Aldol Reaction: N-Methyl-L-proline vs. L-Proline and Thiourea Catalysts

The asymmetric aldol reaction is a cornerstone of organic synthesis, and the reaction between p-nitrobenzaldehyde and acetone is a frequently used benchmark to evaluate catalyst performance.

Comparative Yields for the Aldol Reaction of p-Nitrobenzaldehyde and Acetone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Proline30DMSO/Acetone (4:1)Room Temp.4-2468[1][2]
L-Prolinamide20Acetone-254866[3]
Quinidine Thiourea20THF52498[4]
N-Methyl-L-prolineData Not Available

Experimental Protocol: L-Proline-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone [5]

This protocol is based on the work of List, Lerner, and Barbas.

Materials:

  • L-Proline

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of L-proline (30 mol%) in a mixture of DMSO and acetone (4:1 v/v), add 4-nitrobenzaldehyde (1.0 equiv).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Proline-Catalyzed Aldol Reaction

Aldol_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline L-Proline Proline->Enamine Iminium_ion Iminium Ion Enamine->Iminium_ion + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_ion Aldol_adduct Aldol Adduct Iminium_ion->Aldol_adduct + H2O (Hydrolysis) Aldol_adduct->Proline - Product Hydrolysis Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Michael Addition: A Look at Proline Derivatives and Bifunctional Catalysts

The Michael addition of a ketone to a nitroalkene is another vital C-C bond-forming reaction. Here, we compare the performance of catalysts in the reaction between cyclohexanone and trans-β-nitrostyrene.

Comparative Yields for the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Proline20EtOH-Room Temp.24-48up to 50[6]
Pyrrolidine-Thiourea20Neatn-Butyric acid03895[7]
(R,R)-DPEN-Thiourea20CH2Cl2-Room Temp.~1288-99[8][9]
N-Methyl-L-prolineData Not Available

Experimental Protocol: Pyrrolidine-Thiourea Catalyzed Michael Addition [7]

Materials:

  • Pyrrolidine-thiourea catalyst

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • n-Butyric acid

Procedure:

  • To a mixture of the pyrrolidine-thiourea catalyst (20 mol%) and n-butyric acid (10 mol%) in cyclohexanone (20 equivalents) at 0 °C, add trans-β-nitrostyrene (1 equivalent).

  • Stir the resulting mixture for the required time (e.g., 38 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography to obtain the Michael adduct.

General Workflow for Organocatalyzed Michael Addition

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Catalyst Stirring Stir at defined Temperature & Time Catalyst->Stirring Solvent/Neat Solvent/Neat Solvent/Neat->Stirring Michael_Donor Michael Donor (e.g., Ketone) Michael_Donor->Stirring Additive Additive (optional) Additive->Stirring Michael_Acceptor Add Michael Acceptor (e.g., Nitroalkene) Stirring->Michael_Acceptor Quenching Quenching (if necessary) Michael_Acceptor->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for an organocatalyzed Michael addition.

Discussion

While direct experimental data for N-Methyl-L-proline in these specific benchmark reactions is sparse in the reviewed literature, the available information on L-proline and its derivatives provides a valuable framework for comparison.

  • L-Proline serves as a reliable and cost-effective catalyst, consistently providing moderate to good yields in both aldol and Michael reactions.[1][2][6] Its performance can be influenced by solvent choice and the presence of additives.

  • L-Prolinamide derivatives have shown the potential to improve upon the enantioselectivity of L-proline, although sometimes at the cost of yield, particularly at lower temperatures.[3]

  • Bifunctional catalysts , such as those incorporating a thiourea moiety, often exhibit significantly higher yields and enantioselectivities.[4][7][9] This is attributed to their ability to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions.

The methylation of the proline nitrogen in N-Methyl-L-proline can lead to several effects. The absence of the N-H proton prevents its participation in hydrogen bonding, which is a key feature of the proposed catalytic cycle for L-proline. This can alter the transition state and, consequently, the reactivity and stereoselectivity. Furthermore, the methyl group introduces additional steric bulk, which can influence substrate approach.

For researchers and drug development professionals, the choice of catalyst will depend on the specific substrates, desired stereochemical outcome, and process optimization considerations. While L-proline remains a workhorse in organocatalysis, the exploration of derivatives like N-Methyl-L-proline and the use of bifunctional catalysts offer avenues for achieving higher efficiency and selectivity in complex chemical transformations. Further experimental studies are needed to fully elucidate the catalytic potential of N-Methyl-L-proline in a broader range of reactions and provide a more direct comparison with established organocatalysts.

References

Validating N-Methyl-L-proline Incorporation in Peptides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids, such as N-Methyl-L-proline, is a critical tool for enhancing the therapeutic properties of peptides. This modification can significantly improve a peptide's metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, these benefits are contingent upon the successful and precise incorporation of the N-methylated residue, necessitating robust analytical validation. Mass spectrometry (MS) has become the definitive method for confirming these modifications, offering unparalleled sensitivity and accuracy.[1][4][5]

This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of N-Methyl-L-proline in peptides. It includes supporting data, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate analytical strategy.

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is crucial for accurately sequencing peptides and localizing the N-Methyl-L-proline residue. The primary methods employed are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each technique has distinct advantages and limitations for the analysis of N-methylated peptides.[4][6]

A notable challenge in the fragmentation of proline-containing peptides is the "proline effect," where cleavage N-terminal to the proline residue is significantly enhanced.[7] This can dominate the CID/HCD spectra and sometimes complicate the interpretation of the surrounding sequence.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[6]b- and y-ions[6]c- and z-ions[6]
Mechanism Vibrational excitation via collision with an inert gas, leading to fragmentation along the peptide backbone.[6]Similar to CID but occurs in a higher-energy collision cell, resulting in more extensive fragmentation.[6]Electron transfer from a radical anion, causing non-ergodic fragmentation that cleaves the N-Cα bond.[6]
Best Suited For Doubly charged peptides.[6]Doubly charged peptides.[6]Peptides with higher charge states (>2+).[6]
Preservation of PTMs Can lead to the neutral loss of the methyl group, which can complicate spectral interpretation.Generally better preservation than CID, but labile modifications can still be lost.[6]Excellent for preserving labile post-translational modifications (PTMs) like methylation.[6]
Challenges with N-Methyl-L-proline The "proline effect" can lead to a dominant y-ion series from cleavage N-terminal to proline, potentially suppressing other informative fragments.[7]Similar to CID, the "proline effect" is pronounced. High energy can lead to more complex spectra.Less susceptible to the "proline effect," providing more uniform fragmentation coverage across the peptide backbone.

Experimental Protocols

The following section outlines a generalized workflow for the validation of N-Methyl-L-proline incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.[4] The typical concentration is around 1 mg/mL.

  • Centrifuge the sample to remove any insoluble material before injection.[4]

2. Liquid Chromatography (LC)

  • Inject the prepared sample onto a reverse-phase C18 column.[4]

  • Separate the peptides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[4][6] The gradient duration can range from 60 to 120 minutes, depending on the complexity of the sample.[6]

3. Mass Spectrometry (MS) Analysis

  • Ionize the eluting peptides using a positive ion mode electrospray ionization (ESI) source.[6]

  • Acquire full MS scans (MS1) over a mass-to-charge (m/z) range appropriate for the target peptide (e.g., 350-1500 m/z).[6] This step confirms the molecular weight of the peptide.

  • Compare the experimentally observed molecular weight to the theoretical molecular weight. The incorporation of an N-Methyl-L-proline instead of a standard proline will result in a mass increase of 14.01565 Da.[1][4]

4. Tandem Mass Spectrometry (MS/MS) Analysis

  • Use a data-dependent acquisition (DDA) strategy to select the most abundant precursor ions from the MS1 scan for fragmentation.[6]

  • Isolate and fragment the selected precursor ions using CID, HCD, or ETD.[6]

  • Acquire MS/MS spectra for the resulting fragment ions.[6]

5. Data Analysis

  • Utilize a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a sequence database containing the expected peptide sequence.[6]

  • Specify N-methylation of proline as a variable modification in the search parameters.

  • Manually inspect the annotated MS/MS spectra to validate the peptide sequence and confirm the location of the N-Methyl-L-proline residue by identifying the characteristic b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that flank the modification site.[6]

Quantitative Data and Diagnostic Ions

Accurate mass measurement is crucial for the unambiguous identification of N-methylation. High-resolution mass analyzers like Orbitrap or FT-ICR systems are recommended to differentiate N-methylation from other isobaric or near-isobaric modifications.[8]

ModificationMass Shift (Δm)Notes
N-Methylation +14.01565 DaThe mass difference between an N-methylated and a non-methylated residue.[1][4]
Acetylation +42.01056 DaIsobaric with trimethylation. High mass accuracy is required for differentiation.[6]
Trimethylation +42.04695 DaThe mass difference of 0.03639 Da from acetylation can only be resolved with high-resolution instruments.[6][8]

The fragmentation of peptides containing N-Methyl-L-proline in CID or HCD is often characterized by a prominent cleavage N-terminal to the proline residue.[7] This results in a strong signal for the corresponding y-ion, which can be a useful diagnostic marker.

Visualizing the Validation Workflow and Fragmentation

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate N-Methyl-L-proline) Sample_Prep Sample Preparation (Dissolution & Centrifugation) Peptide_Synthesis->Sample_Prep LC Liquid Chromatography (Reverse-Phase C18) Sample_Prep->LC MS1 MS1 Full Scan (Confirm Molecular Weight) LC->MS1 MS2 Tandem MS (MS/MS) (CID, HCD, or ETD) MS1->MS2 Data_Analysis Database Search (Identify Peptide Sequence) MS2->Data_Analysis Manual_Validation Manual Spectral Inspection (Localize N-Me-Proline) Data_Analysis->Manual_Validation

Workflow for validating N-Methyl-L-proline incorporation.

G cluster_cid CID / HCD Fragmentation cluster_etd ETD Fragmentation Peptide_CID H-Ala-Phe-[NMePro]-Gly-Arg-OH b2_cid b2 Peptide_CID->b2_cid Ala-Phe y3_cid y3 Peptide_CID->y3_cid [NMePro]-Gly-Arg y2_cid y2 y3_cid->y2_cid Gly-Arg y1_cid y1 y2_cid->y1_cid Arg Peptide_ETD H-Ala-Phe-[NMePro]-Gly-Arg-OH c2_etd c2 Peptide_ETD->c2_etd Ala-Phe z3_etd z3 Peptide_ETD->z3_etd [NMePro]-Gly-Arg z2_etd z2 z3_etd->z2_etd Gly-Arg z1_etd z1 z2_etd->z1_etd Arg

Comparison of CID/HCD (b/y ions) vs. ETD (c/z ions) fragmentation.

References

Unlocking Peptide Potential: A Comparative Analysis of N-Methylated Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is ongoing. N-methylation of amino acids, a subtle yet powerful modification, has emerged as a key strategy to enhance the conformational properties and biological performance of peptides. This guide provides an in-depth comparative analysis of the effects of N-methylation, supported by quantitative data and detailed experimental protocols, to inform rational peptide design.

N-methylation, the substitution of the amide proton of a peptide bond with a methyl group, profoundly alters the local and global conformation of a peptide. This modification introduces steric hindrance, removes a hydrogen bond donor, and influences the delicate balance of forces that govern peptide structure. The consequences of these changes are far-reaching, impacting everything from proteolytic stability and membrane permeability to receptor binding affinity and selectivity.

Conformational Landscape: A Quantitative Look at Dihedral Angles

The introduction of an N-methyl group significantly restricts the allowable conformational space for an amino acid residue. This is most evident in the changes to the backbone dihedral angles: phi (φ), psi (ψ), and omega (ω).

Amino AcidModificationφ (degrees)ψ (degrees)ω (degrees)Predominant Isomer
Alanine (Ala)Unmodified-57-47180trans
N-Methyl-AlaN-methylated-90 to -60120 to 160~0 or ~180trans / cis
Glycine (Gly)UnmodifiedWide rangeWide range180trans
Sarcosine (N-Me-Gly)N-methylated-75160~0 or ~180trans / cis
Proline (Pro)Unmodified-60-30 to +55~0 or ~180trans / cis
N-Methyl-ProN-methylated-65-25~0 or ~180trans / cis

Note: The values presented are typical ranges observed in various studies and can be influenced by the surrounding sequence and solvent conditions.

N-methylation generally leads to a more restricted range of φ and ψ angles compared to their non-methylated counterparts.[1] This conformational constraint can be strategically employed to pre-organize a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

The Cis/Trans Isomerization Enigma

One of the most significant consequences of N-methylation is its influence on the equilibrium between the cis and trans conformations of the peptide bond. In non-proline, non-methylated peptides, the trans isomer is overwhelmingly favored due to steric clashes in the cis form. However, the introduction of an N-methyl group lowers the energy barrier between the two isomers, making the cis conformation more accessible.[2]

Peptide BondModificationEnergy Barrier (kcal/mol) for trans to cis
Xaa-Xaa (non-Pro)Unmodified~20
Xaa-(N-Me)XaaN-methylated13 - 18
Xaa-ProUnmodified~13

Data compiled from various computational and experimental studies.[3]

The increased propensity for cis peptide bonds can be a double-edged sword. While it can be crucial for mimicking certain turn structures or for optimal receptor engagement, it can also lead to conformational heterogeneity, which can complicate structural analysis and potentially reduce binding affinity if the cis conformer is not the bioactive one.

Enhancing Biological Performance: Proteolytic Stability and Membrane Permeability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases. N-methylation provides a powerful steric shield, hindering the approach of proteases and significantly enhancing the metabolic stability of peptides.[4]

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
Hypothetical Peptide (Unmodified)NoneTrypsin~10 min-
Hypothetical Peptide (N-Me at P1)N-methylatedTrypsin> 8 hours> 48
Unmodified PeptideNoneSerum~0.8 hours-
Peptide with N,N-Dimethyl-L-ValineN,N-dimethylatedSerum~18 hours~22.5

Illustrative data based on typical findings in the literature.[5]

Furthermore, by removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone. This can lead to improved passive diffusion across cell membranes, a critical factor for the oral bioavailability and cellular uptake of peptide drugs.[6]

PeptideModificationPAMPA Permeability (% Translocation)
Cyclic Peptide 1 (non-methylated)None~6%
Cyclic Peptide 1 (N-methylated)N-methylated17%
Cyclic Peptide 2 (non-methylated)None<1%
Cyclic Peptide 2 (N-methylated)N-methylated10%

Data from a study on cyclic peptides.[7]

Visualizing the Impact of N-Methylation

To better understand the structural consequences of N-methylation, we can visualize the conformational preferences and the mechanism of enhanced stability using diagrams.

Conformational_Restriction cluster_0 Unmodified Amino Acid cluster_1 N-Methylated Amino Acid Unmodified Broad Conformational Space N_Methylated Restricted Conformational Space Unmodified->N_Methylated N-Methylation

Caption: N-methylation restricts the conformational freedom of an amino acid residue.

Proteolytic_Shielding cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Unmodified Peptide Backbone Amide Proton (H) Protease_U Protease Unmodified:f1->Protease_U Recognition & Binding Cleavage Proteolytic Cleavage Protease_U->Cleavage Leads to N_Methylated Peptide Backbone N-Methyl Group (CH3) Protease_M Protease N_Methylated:f1->Protease_M Steric Hindrance Stability Enhanced Stability Protease_M->Stability Prevents

Caption: Steric hindrance from the N-methyl group protects the peptide bond from proteolytic enzymes.

Experimental Protocols

A thorough understanding of the conformational effects of N-methylated amino acids relies on robust experimental data. Below are summarized protocols for key analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of N-methylated peptides requires modifications to standard SPPS protocols due to the reduced nucleophilicity of the secondary amine.[8]

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling (Unmodified): Couple standard Fmoc-protected amino acids using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

  • On-Resin N-Methylation (if applicable):

    • Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Methylate the sulfonamide using a methylating agent (e.g., methyl p-nitrobenzenesulfonate) and a base (e.g., MTBD).

    • Remove the o-NBS protecting group with a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU).

  • Coupling of N-Methylated Amino Acids: Couple Fmoc-N-methyl-amino acids using a stronger coupling reagent such as HATU or by pre-forming the symmetric anhydride. Longer coupling times and/or double coupling may be necessary.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[9]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.

  • 2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons, which are used to determine the three-dimensional structure. ROESY is often preferred for N-methylated peptides to avoid complications from the tumbling rate.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to aid in resonance assignment, particularly for the N-methyl group.

  • Structure Calculation: Use the distance restraints derived from NOESY/ROESY data, along with dihedral angle restraints from coupling constants, to calculate a family of solution structures using molecular dynamics or distance geometry algorithms.

In Vitro Proteolytic Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation.[4][5]

  • Peptide and Protease Preparation: Prepare stock solutions of the test peptide and the protease (e.g., trypsin, chymotrypsin, or serum) in a suitable buffer.

  • Incubation: Mix the peptide and protease solutions and incubate at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).

  • Analysis by RP-HPLC: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the corresponding peak area in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½) of the peptide.

Conclusion

N-methylation of amino acids offers a versatile and powerful tool for modulating the conformational and biological properties of peptides. By strategically incorporating N-methylated residues, researchers can enhance proteolytic stability, improve membrane permeability, and constrain the peptide backbone into a bioactive conformation. A thorough understanding of the quantitative effects of N-methylation on dihedral angles and cis/trans isomerization, coupled with robust experimental validation, is essential for the successful design and development of next-generation peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of N-Methyl-L-proline Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-Methyl-L-proline monohydrate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols. In the event of a spill, collect the material promptly and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains or sewer systems.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve professional chemical waste management services. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Chemical Waste Collection :

    • Place this compound waste into a clearly labeled, sealed container.

    • Do not mix with other waste materials to avoid unintended chemical reactions.

  • Engage a Licensed Disposal Facility :

    • The recommended method of disposal is through a licensed chemical destruction plant.[1]

    • Another acceptable method is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1]

  • Container Decontamination and Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as chemical waste.

    • After thorough cleaning, containers can be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[1]

Waste Management Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: N-Methyl-L-proline Monohydrate Waste consult_regs Consult Local, Regional, and National Regulations start->consult_regs is_hazardous Is it classified as hazardous waste? consult_regs->is_hazardous licensed_disposal Engage Licensed Chemical Waste Disposal Service is_hazardous->licensed_disposal Yes non_hazardous Dispose as Non-Hazardous Waste (per regulations) is_hazardous->non_hazardous No incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration destruction_plant Chemical Destruction Plant licensed_disposal->destruction_plant container_disposal Container Disposal incineration->container_disposal destruction_plant->container_disposal non_hazardous->container_disposal triple_rinse Triple Rinse Container container_disposal->triple_rinse recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill end End of Process recycle->end landfill->end

Disposal decision workflow for this compound.

Quantitative Data Summary

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[1]
Container Rinsing Triple rinse (or equivalent).[1]
Environmental Discharge Do not discharge to sewer systems or contaminate water.[1]

Experimental Protocols

The disposal procedures outlined are based on established safety protocols and regulatory guidelines rather than specific experimental findings. The core principle is the complete and safe destruction or contained disposal of the chemical in a manner that prevents environmental contamination and ensures human safety. The efficacy of methods like controlled incineration is well-documented in the field of hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl-L-proline Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and logistical information for the safe handling of N-Methyl-L-proline monohydrate, from initial preparation to final disposal. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protective equipment is critical. The following table summarizes the recommended PPE to ensure your safety.

PPE CategoryRecommended EquipmentStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1] In situations with a splash potential, a face shield should also be worn.[2]EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (inspect before use).[1] Fire/flame resistant and impervious clothing or a standard lab coat is advised.[1][3]EU Directive 89/686/EEC, EN 374
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For routine use in a well-ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator may be appropriate if dust formation is likely.[4]NIOSH/MSHA or EN 149

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan is crucial for minimizing exposure and preventing accidents.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended to control exposure.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3] Use non-sparking tools and prevent the buildup of electrostatic charge.[1][5]

Handling the Chemical:
  • Personal Protective Equipment: Before beginning work, don the appropriate PPE as detailed in the table above.

  • Avoid Contact: Take care to avoid contact with skin and eyes.[1]

  • Prevent Dust Formation: Minimize the creation of dust and aerosols during handling.[1][4]

Storage:
  • Container: Keep the container tightly closed.[1][5]

  • Location: Store in a dry, cool, and well-ventilated place.[1] Some sources recommend storing in a freezer.[4]

  • Incompatibilities: Store separately from strong oxidizing agents and foodstuff containers.[1][4]

Emergency Procedures: Spill and First Aid

Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1] Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal, avoiding dust generation.[4][6]

    • The area can then be wiped with a wet paper towel, which should also be disposed of as waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Engineering Controls (Ventilation, Emergency Equipment) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Handling of this compound (Avoid Dust & Contact) B->C D Storage (Cool, Dry, Well-Ventilated, Tightly Closed) C->D Store Unused Material E Spill or Exposure Event C->E If Spill/Exposure Occurs G Waste Disposal (Licensed Chemical Destruction) C->G Dispose of Waste D->C Retrieve for Use F Emergency Procedures (First Aid, Spill Cleanup) E->F F->G Dispose of Contaminated Materials H End of Process G->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.